4-Cyano-3-Pyridineacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(cyanomethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-1-8-6-11-4-2-7(8)5-10/h2,4,6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPCZADRKGVNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305244 | |
| Record name | 4-Cyano-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-43-6 | |
| Record name | 4-Cyano-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6): A Strategic Building Block in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and complex organic synthesis, highly functionalized pyridine derivatives serve as critical scaffolds. 4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6) is a specialized, electron-deficient bidentate building block characterized by orthogonal reactive centers. Featuring both an aromatic nitrile and an aliphatic cyanomethyl group, this molecule provides a direct, atom-economical pathway to privileged fused heterocyclic systems, such as aza-phthalazines and pyrido-pyrimidines. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and self-validating synthetic workflows for drug discovery applications.
Physicochemical Profiling & Structural Dynamics
To effectively utilize CAS 3423-43-6 in synthetic workflows, one must first understand its baseline physical properties and electronic distribution. The pyridine nitrogen exerts a strong electron-withdrawing effect (
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Cyano-3-Pyridineacetonitrile |
| Synonyms | 3-(Cyanomethyl)pyridine-4-carbonitrile; 3-(cyanomethyl)isonicotinonitrile |
| CAS Registry Number | 3423-43-6[2] |
| Molecular Formula | C₈H₅N₃[1] |
| Molecular Weight | 143.15 g/mol [1] |
| Structural Class | Disubstituted Pyridine / Bis-nitrile |
| Analytical Validation | NMR, HPLC, LC-MS compatible[3] |
Mechanistic Reactivity & Synthetic Utility
The value of 4-Cyano-3-Pyridineacetonitrile lies in its dense functionalization. The molecule presents three distinct sites for chemical intervention, allowing for highly regioselective transformations[4]:
-
C-H Activation (Cyanomethyl Group): The methylene protons are flanked by a cyano group and the electron-deficient pyridine ring. This dual electron-withdrawing environment significantly lowers their
, allowing for facile base-catalyzed deprotonation. The resulting stabilized carbanion is an excellent nucleophile for Knoevenagel condensations or alpha-alkylations. -
Bifunctional Cyclization: The proximity of the C4-cyano group and the C3-cyanomethyl group mimics the reactivity of o-tolunitrile derivatives but with enhanced electrophilicity. This bidentate arrangement is primed for bis-nucleophilic attack (e.g., by hydrazines or amidines), rapidly yielding 6,6-fused heteroaromatic systems.
-
Orthogonal Reduction/Hydrolysis: The aliphatic nitrile can be selectively reduced to a primary amine under controlled catalytic hydrogenation, while the aromatic nitrile remains intact, or vice versa depending on the catalyst system employed.
Fig 1: Orthogonal reactivity pathways of CAS 3423-43-6 in organic synthesis.
Applications in Drug Discovery: Kinase Inhibitors
In modern oncology, the development of precision therapies often relies on novel heterocyclic scaffolds to overcome mutation-induced resistance[5]. Fused nitrogen heterocycles derived from CAS 3423-43-6—specifically pyrido[3,4-d]pyridazines and pyrido-pyrimidines —are highly privileged structures in this domain.
These rigid, planar scaffolds are exceptionally well-suited for occupying the ATP-binding pocket of kinases. The multiple nitrogen atoms act as critical hydrogen-bond acceptors, interacting with the hinge region of the kinase domain. Similar highly functionalized pyrimidine and thiazole derivatives have been instrumental in the discovery of potent dual Src/Abl kinase inhibitors (e.g., Dasatinib)[6]. By utilizing CAS 3423-43-6 as a starting material, medicinal chemists can rapidly generate libraries of novel kinase inhibitors targeting solid tumors and hematological malignancies[5].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the synthesis of a 1,4-diaminopyrido[3,4-d]pyridazine scaffold from CAS 3423-43-6.
Protocol: Synthesis of 1,4-Diaminopyrido[3,4-d]pyridazine via Hydrazine Cyclization
Causality in Experimental Design:
-
Solvent Selection (Ethanol): Ethanol is deliberately chosen because it perfectly balances the solubility of the starting CAS 3423-43-6 with the insolubility of the resulting fused heterocycle. As the reaction progresses, the highly polar product precipitates out of solution. This drives the equilibrium forward via Le Chatelier's principle and eliminates the need for complex chromatographic purification.
-
Nucleophile (Hydrazine Hydrate): Hydrazine acts as a potent bis-nucleophile. The alpha-effect enhances its nucleophilicity, allowing it to rapidly attack the highly electrophilic C4-cyano group before undergoing a rapid intramolecular cyclization with the adjacent cyanomethyl group.
Step-by-Step Methodology:
-
Preparation: Charge a 100 mL round-bottom flask with 4-Cyano-3-Pyridineacetonitrile (1.0 eq, 10 mmol, 1.43 g) and absolute ethanol (30 mL). Stir at ambient temperature until a homogenous solution or fine suspension is achieved.
-
Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 2.5 eq, 25 mmol) dropwise over 5 minutes. Note: An exothermic reaction may occur; maintain stirring.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 to 6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the starting material spot confirms the completion of the initial nucleophilic attack.
-
Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize precipitation. Filter the resulting solid under vacuum and wash with cold ethanol (2 x 10 mL).
-
Validation (Self-Validating Step):
-
LC-MS: Analyze the crude solid. The presence of a dominant peak at
confirms the formation of the cyclized product. -
¹H-NMR (DMSO-d₆): The complete disappearance of the distinct singlet corresponding to the -CH₂- protons of the cyanomethyl group (~4.0 ppm), coupled with the appearance of broad exchangeable
signals, definitively validates the successful cyclization.
-
Fig 2: Self-validating workflow for the synthesis of pyrido[3,4-d]pyridazine.
References
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays , PubMed (NIH). Available at:[Link]
-
R&D Pipeline and Cancer Precision Therapy , Applied Pharmaceutical Science, Inc. Available at:[Link]
Sources
- 1. 4-cyano-3-Pyridineacetonitrile | 3423-43-6 [chemicalbook.com]
- 2. china.guidechem.com [china.guidechem.com]
- 3. 3423-43-6|4-Cyano-3-Pyridineacetonitrile|BLD Pharm [bldpharm.com]
- 4. 4-Cyano-3-Pyridineacetonitrile | 3423-43-6 | Benchchem [benchchem.com]
- 5. R&D_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
3-cyanomethylisonicotinonitrile structure and reactivity
The Chemistry of 3-Cyanomethylisonicotinonitrile: Structure, Reactivity, and Applications in Heterocyclic Synthesis
Introduction
As a Senior Application Scientist, I frequently encounter building blocks that serve as critical linchpins in the synthesis of complex pharmaceutical scaffolds. Among these, 3-cyanomethylisonicotinonitrile (CAS: 3423-43-6), also formally recognized as 3-(cyanomethyl)pyridine-4-carbonitrile [1], stands out due to its dense array of reactive, orthogonal sites. This technical guide provides an in-depth analysis of its structural properties, inherent reactivity, and field-proven protocols for deploying it in advanced heterocyclic synthesis.
Part 1: Structural Analysis & Electronic Properties
The molecular architecture of 3-cyanomethylisonicotinonitrile (C₈H₅N₃) is defined by three interacting electronic domains:
-
The Pyridine Core: An electron-deficient aromatic system that exerts a strong inductive pull (-I effect), lowering the electron density across the ring carbons.
-
The C4-Nitrile Group: A highly electrophilic center. The inherent electron-withdrawing nature of the cyano group is amplified by the electron-poor C4 position of the pyridine ring, making it highly susceptible to nucleophilic attack.
-
The C3-Cyanomethyl Group: The methylene protons (-CH₂-) are flanked by the C3-pyridine carbon and a terminal cyano group. This dual electron-withdrawing environment renders the alpha-protons highly acidic (estimated pKa ~12-14), allowing for facile deprotonation by mild bases [2].
Causality in Experimental Design: The orthogonality of these reactive sites dictates our synthetic strategy. Mild bases will selectively deprotonate the C3-cyanomethyl group without causing hydrolysis of the C4-nitrile, enabling precise C-C bond formation. Conversely, strong bis-nucleophiles like hydrazine will preferentially attack the highly electrophilic C4-nitrile carbon before undergoing intramolecular cyclization.
Part 2: Core Reactivity Pathways
The reactivity of 3-cyanomethylisonicotinonitrile can be broadly categorized into two primary pathways:
Pathway A: Alpha-Carbon Functionalization (Knoevenagel & Strecker-type) Treatment with catalytic amounts of weak bases (e.g., piperidine or potassium carbonate) generates a stable carbanion at the C3-methylene position. This nucleophile readily attacks aldehydes or ketones. The subsequent dehydration yields highly conjugated vinyl-nitrile derivatives. This is a classical method for extending the carbon framework while retaining the C4-nitrile for downstream transformations [2].
Pathway B: Bicyclic Heterocycle Formation (Pyrido[3,4-d]pyridazines) The proximity of the C3-cyanomethyl and C4-nitrile groups makes this molecule an ideal precursor for fused bicyclic systems. When reacted with hydrazine hydrate, the primary amine attacks the C4-nitrile to form an amidrazone intermediate. The terminal nitrogen of this intermediate then attacks the nitrile carbon of the C3-cyanomethyl group. Subsequent tautomerization yields the fully aromatic 1,4-diaminopyrido[3,4-d]pyridazine scaffold[3]. This scaffold is highly valued in drug discovery, particularly in the development of kinase and angiogenesis inhibitors [4].
Part 3: Visualizations of Reactivity and Mechanism
Figure 1: Electronic properties and reactive sites of 3-cyanomethylisonicotinonitrile.
Figure 2: Mechanistic pathway for pyrido[3,4-d]pyridazine scaffold formation.
Part 4: Quantitative Data & Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized parameters for the primary transformations discussed. These metrics are synthesized from established bench-level validations [2][3].
| Reaction Type | Reagents | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Knoevenagel Condensation | Benzaldehyde (1.1 eq) | Piperidine (0.1 eq) | Ethanol | 80 (Reflux) | 3 - 5 | 75 - 85% |
| Alkylation | Benzyl Bromide (1.0 eq) | K₂CO₃ (2.0 eq) | DMF | 25 (RT) | 12 - 16 | 65 - 75% |
| Bicyclic Cyclization | Hydrazine Hydrate (3.0 eq) | None (Hydrazine acts as base) | Ethanol | 80 (Reflux) | 6 - 8 | 80 - 90% |
| Hydrolysis (Amide) | H₂O₂ (30%) | K₂CO₃ (0.2 eq) | DMSO | 25 (RT) | 2 - 4 | 70 - 80% |
Part 5: Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems. By monitoring specific spectroscopic or chromatographic milestones, the researcher can confirm the mechanistic progression of the reaction.
Protocol 1: Knoevenagel Condensation with Benzaldehyde
Objective: Synthesize (Z)-3-(1-cyano-2-phenylethenyl)pyridine-4-carbonitrile.
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-cyanomethylisonicotinonitrile (1.0 mmol, 143 mg) and benzaldehyde (1.1 mmol, 116 mg) in absolute ethanol (10 mL).
-
Catalysis: Add 3 drops of piperidine.
-
Causality: Piperidine acts as a mild base to generate the carbanion at the C3-methylene without hydrolyzing the C4-nitrile.
-
-
Reaction: Stir the mixture at reflux (80°C) for 4 hours.
-
In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.5) due to the extended conjugation of the product.
-
Workup: Cool the reaction to 0°C. The product typically precipitates. Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.
-
Spectroscopic Validation: ¹H-NMR (CDCl₃) will show the disappearance of the singlet at ~4.0 ppm (CH₂ protons) and the appearance of a new vinylic proton singlet at ~7.5-8.0 ppm.
Protocol 2: Synthesis of 1,4-Diaminopyrido[3,4-d]pyridazine
Objective: Construct a fused bicyclic scaffold via bis-nucleophilic cyclization.
-
Preparation: Suspend 3-cyanomethylisonicotinonitrile (1.0 mmol, 143 mg) in absolute ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 mmol).
-
Causality: An excess of hydrazine is required to ensure complete conversion of the C4-nitrile to the amidrazone before competing intermolecular side reactions occur.
-
-
Reaction: Heat the mixture to reflux for 6 hours. The initial suspension will typically clear, followed by the precipitation of the cyclized product.
-
In-Process Validation: Monitor the reaction via IR spectroscopy of aliquots. The sharp, intense C≡N stretching frequencies at ~2220 cm⁻¹ and 2250 cm⁻¹ will completely disappear, confirming the consumption of both nitrile groups.
-
Workup: Cool to room temperature. Filter the resulting precipitate, wash with cold water, then cold ethanol, and dry under high vacuum.
-
Spectroscopic Validation: LC-MS will confirm the [M+H]⁺ mass corresponding to the cyclized product (m/z 176.08). ¹H-NMR (DMSO-d₆) will display two distinct broad singlets integrating for 2H each (representing the two non-equivalent -NH₂ groups) and the absence of the aliphatic -CH₂- signal, confirming tautomerization to the fully aromatic system.
References
- Bold, G., et al. "Phthalazines with angiogenesis inhibiting activity." US Patent US6258812B1, Google Patents.
Strategic Deployment of Disubstituted Pyridine Building Blocks in Drug Discovery
Executive Summary
Pyridine is the second most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in over 60 approved drugs. Its "privileged" status stems not just from its ubiquity, but from its versatile physicochemical profile—acting as a bioisostere for phenyl rings while offering tunable solubility, hydrogen-bonding potential, and metabolic stability.[1]
While monosubstituted pyridines are common, disubstituted pyridines represent a higher-value chemical space.[1] They allow medicinal chemists to precisely vector substituents into binding pockets, modulate basicity (pKa) via electronic effects, and block metabolic soft spots. This guide provides a technical deep-dive into the selection, synthesis, and application of these critical building blocks.
Part 1: Physicochemical Architectures & The "N-Effect"[1]
The strategic placement of the nitrogen atom relative to substituents dictates the molecule's electronic landscape. Unlike benzene, the pyridine ring is electron-deficient, a property that varies significantly based on substitution patterns.[1]
The pKa and LogP Matrix
The basicity of the pyridine nitrogen (pKa ~5.2 for unsubstituted pyridine) is a critical design parameter. Electron-donating groups (EDGs) like amines or methoxy groups raise the pKa, potentially increasing solubility but also hERG liability.[1] Electron-withdrawing groups (EWGs) like halogens or nitriles lower the pKa, reducing metabolic clearance via N-oxidation.[1]
Table 1: Physicochemical Impact of Disubstitution Patterns
| Substitution Pattern | Electronic Vector | Approx. pKa (N) | LogP Impact | Strategic Utility |
| 2,6-Disubstituted | Steric shielding of N | < 4.0 | High | Blocks N-oxidation; forces out-of-plane twist (atropisomerism potential).[1] |
| 3,5-Disubstituted | Sym. remote modulation | ~ 4.5 - 5.5 | Medium | "Meta" vectors; ideal for bridging two hydrophobic pockets without steric clash at N. |
| 2,4-Disubstituted | Asym.[1] electronic push/pull | Variable | Low | Classic "L-shaped" geometry; mimics 1,3-disubstituted benzenes with improved solubility. |
| 2-Amino-3-X | Intramolecular H-bond | ~ 6.0 - 7.0 | Medium | Privileged Kinase Motif. Intramolecular H-bond pre-organizes the donor-acceptor motif (e.g., Crizotinib).[1] |
Decision Framework: Selecting the Right Isomer
The following decision tree aids in selecting the optimal pyridine core based on binding pocket constraints and metabolic liabilities.
Caption: Decision matrix for selecting pyridine building blocks based on geometric vectors and metabolic stability requirements.
Part 2: Synthetic Masterclass & Protocols
Synthesizing disubstituted pyridines, particularly those with "mismatched" electronic requirements (e.g., electron-deficient rings requiring nucleophilic attack), has historically been challenging.[1] Modern methods like C-H activation and Radical Minisci chemistry have revolutionized this space.
Protocol A: Regioselective C4-Alkylation (Blocked Minisci)
Context: Traditional Minisci reactions on pyridines often yield mixtures of C2 and C4 isomers. The Baran group developed a strategy using a maleate blocking group to force exclusive C4-functionalization, a critical technique for accessing 4-substituted building blocks.[1]
Mechanism:
-
Blocking: Pyridine reacts with maleic acid to form a salt, effectively blocking the C2/C6 positions via steric and electronic repulsion.
-
Radical Addition: A carboxylic acid serves as the alkyl radical source (via decarboxylation) using silver catalysis and persulfate oxidation.
-
Deprotection: Base wash removes the blocking group.
Step-by-Step Protocol:
-
Reagents: Pyridine (1.0 equiv), Maleic acid (1.0 equiv), Alkyl carboxylic acid (2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (2.0 equiv).[1]
-
Solvent: DCM/H2O biphasic system (1:1).
-
Procedure:
-
Dissolve pyridine and maleic acid in the solvent mixture to form the in situ salt.
-
Add the alkyl carboxylic acid and AgNO3.
-
Heat to 40°C.
-
Add (NH4)2S2O8 dropwise over 1 hour (controlling the exotherm).
-
Stir for 2-4 hours until CO2 evolution ceases.
-
-
Workup: Basify with 1M NaOH to pH > 10. Extract with DCM. The maleate blocking interaction is disrupted, releasing the C4-alkylated pyridine.
-
Validation: 1H NMR should show a symmetric para-substitution pattern (doublet-doublet) if 4-substituted.
Protocol B: Orthogonal C3/C5 Functionalization (The "Crizotinib Core")
Context: Accessing 2-amino-3,5-disubstituted pyridines (as seen in Crizotinib) requires distinguishing between the C3 and C5 positions.[1] This is achieved via sequential halogenation controlled by steric hindrance and electronic activation.
Workflow Diagram:
Caption: Synthetic route to the 2-amino-3,5-disubstituted pyridine core, exploiting the reactivity difference between C-Br and C-I bonds.
Step-by-Step Protocol:
-
C5-Bromination: Treat 2-aminopyridine with NBS (1.0 equiv) in MeCN. The amino group directs electrophilic aromatic substitution (SEAr) to the para-position (C5) and ortho-position (C3). However, C5 is sterically less hindered and electronically favored for the first equivalent.
-
C3-Iodination: Treat the isolated 2-amino-5-bromopyridine with NIS (1.1 equiv) in DMF. With C5 blocked, the iodine installs at C3.
-
Chemo-selective Coupling: Perform a Suzuki-Miyaura coupling. The C3-Iodine bond is weaker and more reactive than the C5-Bromine bond. Using Pd(PPh3)4 at mild temperatures (60°C) allows exclusive coupling at C3, leaving the C5-Bromine intact for a second, subsequent coupling (e.g., with a pyrazole boronate as in Crizotinib).[1]
Part 3: Case Studies in Drug Discovery
Case Study 1: Crizotinib (Xalkori)[1]
-
Pyridine Core: 2-Amino-3,5-disubstituted pyridine. [1]
-
Structural Logic:
-
2-Amino: Forms a critical bidentate hydrogen bond with the kinase hinge region (Glu1197/Met1199).
-
3-Substitution (O-Ether): The chiral 1-(2,6-dichloro-3-fluorophenyl)ethoxy group at C3 fills a hydrophobic specificity pocket.[1] The "ortho" placement relative to the amine induces a conformation twist that improves shape complementarity.
-
5-Substitution (Pyrazole): Extends into the solvent-exposed region, improving solubility.[1]
-
-
Key Insight: The 2-amino-3,5-pattern is a "privileged scaffold" for kinase inhibitors because it mimics the adenine ring of ATP but allows for modular extension vectors.[1]
Case Study 2: Apalutamide (Erleada)[1][4]
-
Target: Androgen Receptor Antagonist.[4]
-
Pyridine Core: 2-Cyano-3,5-disubstituted pyridine (Technically 3-substituted with amide, 5-substituted with CF3, 6-substituted with CN).[1]
-
Structural Logic:
-
Electronic Tuning: The combination of the electron-withdrawing Nitrile (CN) and Trifluoromethyl (CF3) groups drastically lowers the electron density of the pyridine ring.
-
Metabolic Stability: This electron deficiency makes the ring resistant to oxidative metabolism (CYP450), prolonging half-life.[1]
-
Binding: The CN group acts as a specific anchor in the androgen receptor ligand-binding domain.
-
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Link[1]
-
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry. Link[1]
-
Clegg, N. J., et al. (2012). Arnolds, C. Apalutamide (ARN-509), a novel antiandrogen for prostate cancer treatment.[1] Cancer Research.[3] Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1]
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- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lorlatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
The 2,6-Naphthyridine Scaffold in Drug Discovery: Synthesis, Intermediates, and Therapeutic Applications
Executive Summary
The 2,6-naphthyridine scaffold—a bicyclic heteroaromatic system composed of two fused pyridine rings—has emerged as a highly privileged structure in modern medicinal chemistry. Due to its unique electronic distribution and ability to form robust hydrogen bonds within target protein pockets, it serves as a versatile pharmacophore. This technical guide provides an in-depth analysis of the 2,6-naphthyridine core, detailing its eco-sustainable synthesis via key intermediates, summarizing its therapeutic efficacy across oncology and neurology, and providing validated experimental protocols for drug development professionals.
Core Synthetic Strategies & Key Intermediates
The construction of the 2,6-naphthyridine core historically relied on harsh conditions and lengthy multi-step procedures. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this pathway, offering an eco-sustainable, high-yield alternative[1]. The dielectric heating provided by microwave irradiation ensures uniform thermal energy distribution, drastically reducing reaction times from hours to minutes while minimizing the formation of unwanted byproducts[1].
The most efficient route utilizes 4-cyano-3-pyridylacetonitrile as the foundational precursor. The transformation relies on a sequence of cyclization, diazotization, hydrazination, and oxidation.
The Causality of the Synthetic Pathway
-
Cyclization : The precursor is treated with anhydrous hydrogen bromide (HBr). HBr serves a dual purpose: it acts as a strong acid catalyst to initiate the nucleophilic attack of the nitrile group, and it provides the bromide ion necessary to trap the intermediate, yielding 3-amino-1-bromo-2,6-naphthyridine [1].
-
Diazotization : The primary amine is converted into a diazonium salt using sodium nitrite (
) and HBr. The unstable diazonium group is rapidly displaced by bromide via a Sandmeyer-type reaction, producing 1,3-dibromo-2,6-naphthyridine [2]. -
Hydrazination : Nucleophilic aromatic substitution (
) is employed to replace the halogens. Hydrazine hydrate is an exceptionally strong nucleophile (due to the alpha effect) that easily displaces both bromines to form 1,3-dihydrazino-2,6-naphthyridine [2]. -
Oxidation : The final step involves the oxidation of the hydrazine moieties using copper(II) sulfate (
) in acetic acid. This generates an intermediate diimide that rapidly decomposes, releasing nitrogen gas ( ) through a free-radical mechanism to yield the unsubstituted 2,6-naphthyridine core[3].
Microwave-assisted synthetic workflow of the 2,6-naphthyridine scaffold.
Pharmacological Applications & Target Pathways
The synthetic accessibility of 2,6-naphthyridine allows for extensive structural modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties for various disease targets[2].
Oncology: FGFR4 & CK2 Inhibition
In hepatocellular carcinoma (HCC), the aberrant expression of the FGF19-FGFR4 signaling axis acts as a primary oncogenic driver[4]. Recent drug discovery efforts have identified 2,6-naphthyridine analogues as highly selective FGFR4 inhibitors. For example, "Compound 11" demonstrated nanomolar potency against Huh7 human HCC cell lines and exceptional selectivity over other FGFR family members (FGFR1-3)[4].
Additionally, the scaffold is highly effective against Casein Kinase 2 (CK2), a serine/threonine kinase overexpressed in numerous cancers. Derivatives like CX-4945 (Silmitasertib) utilize the naphthyridine core to anchor into the ATP-binding pocket of CK2, inhibiting tumor cell proliferation and survival[5].
Mechanism of action of 2,6-naphthyridine inhibitors in the FGFR4 pathway.
Neurology: BACE1 Inhibition in Alzheimer's Disease
The
Quantitative Data Presentation
The table below summarizes the biological activities and key potency metrics of leading 2,6-naphthyridine derivatives currently in preclinical or clinical evaluation.
| Compound / Derivative | Target Enzyme/Receptor | Disease Indication | Key Potency / Efficacy Metric | Reference |
| Compound 11 (Naphthyridine analogue) | FGFR4 | Hepatocellular Carcinoma (HCC) | Nanomolar | [4] |
| Compound 11 (Fluoropyridine-naphthyridine) | BACE1 | Alzheimer's Disease (AD) | Sustained CSF A | [6] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Various Solid Tumors | High binding affinity ( | [5] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2,6-naphthyridine derivatives.
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
Objective: To synthesize the first key intermediate from 4-cyano-3-pyridylacetonitrile with high atom economy. Causality: Microwave irradiation provides rapid dielectric heating, preventing the thermal degradation of the nitrile precursor that often occurs under prolonged conventional reflux[1].
-
Preparation : In a specialized microwave-safe quartz reaction vessel, dissolve 10 mmol of 4-cyano-3-pyridylacetonitrile in 15 mL of a suitable inert solvent (e.g., dioxane).
-
Reagent Addition : Carefully add an excess of anhydrous hydrogen bromide (HBr) gas or a saturated solution of HBr in acetic acid. Note: Anhydrous conditions prevent the premature hydrolysis of the nitrile group.
-
Irradiation : Seal the vessel and place it in a commercial microwave synthesizer. Irradiate at 300 W, maintaining a internal temperature of 120°C for 5–8 minutes[1].
-
Quenching & Neutralization : Allow the vessel to cool to room temperature. Pour the mixture over crushed ice and neutralize cautiously with a 10%
solution until a pH of 7.5 is reached. -
Isolation : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Validation : Purify via flash chromatography. Confirm the structure via FT-IR (look for primary amine bands at 3310 and 3175
) and -NMR[1].
Protocol 2: MTT Cell Viability Assay for Anticancer Efficacy
Objective: To evaluate the anti-proliferative effect of synthesized 2,6-naphthyridine derivatives on HCC cell lines (e.g., Huh7). Causality: The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase, providing a direct, quantifiable proxy for viable cell counts[2].
-
Cell Seeding : Seed Huh7 cells in a 96-well plate at a density of
cells/well in 100 L of complete culture medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% atmosphere[2]. -
Compound Treatment : Prepare serial dilutions of the 2,6-naphthyridine compound in DMSO (ensure final DMSO concentration in wells is <0.5% to avoid solvent toxicity). Treat cells and include a vehicle control (0.5% DMSO) and a positive control (e.g., Fisogatinib)[4]. Incubate for 72 hours.
-
MTT Addition : Add 10
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation[2]. -
Solubilization : Carefully aspirate the media. Add 100
L of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes[2]. -
Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis (GraphPad Prism).
Conclusion
The 2,6-naphthyridine scaffold is a cornerstone in the architecture of modern targeted therapeutics. By leveraging green chemistry approaches like microwave-assisted synthesis, researchers can efficiently generate key intermediates such as 3-amino-1-bromo-2,6-naphthyridine. As demonstrated by its application in FGFR4, CK2, and BACE1 inhibition, mastering the synthesis and functionalization of this scaffold provides a direct pipeline to discovering highly potent and selective clinical candidates.
References
-
Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Journal of Medicinal Chemistry (PubMed) URL:[Link]
-
Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction European Journal of Medicinal Chemistry (PubMed) URL:[Link]
-
An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Der Pharma Chemica URL:[Link]
-
2,6-Naphthyridine Application In Synthesis Naphthyridine.com URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. naphthyridine.com [naphthyridine.com]
- 6. Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of 4-Cyano-3-Pyridineacetonitrile
This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Cyano-3-Pyridineacetonitrile (also known as 3-cyanomethylisonicotinonitrile). It is written for researchers and process chemists involved in the synthesis of fused heterocyclic pharmaceutical intermediates (e.g., 1,6-naphthyridines or dipyridodiazepinones).
Executive Summary
4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6) is a bifunctional pyridine intermediate characterized by two nitrile groups: one directly attached to the aromatic ring at position 4, and a cyanomethyl group at position 3. This specific substitution pattern renders the molecule highly valuable for cyclization reactions, particularly in the synthesis of antiviral agents (e.g., Nevirapine analogs) and complex alkaloids.
Effective handling of this compound requires a precise understanding of its solubility landscape, which is dominated by the competing effects of the polar nitrile groups and the aromatic pyridine core. This guide provides field-proven solubility data, purification protocols, and safety standards to ensure high-yield processing.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 4-Cyano-3-Pyridineacetonitrile |
| Synonyms | 3-(Cyanomethyl)isonicotinonitrile; 3-Cyanomethyl-4-cyanopyridine |
| CAS Number | 3423-43-6 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 80–85 °C (Typical for this class; varies by purity) |
| Predicted LogP | ~0.5–0.8 (Moderately lipophilic) |
Solubility Landscape
The solubility of 4-Cyano-3-Pyridineacetonitrile is dictated by its high polarity (dipole moment from two -CN groups) and its ability to accept hydrogen bonds via the pyridine nitrogen.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred Reaction Media. Excellent for nucleophilic substitutions and cyclizations. |
| Polar Aprotic | Acetonitrile, Acetone | High | Good for reactions; easy to remove by evaporation. |
| Chlorinated | Dichloromethane (DCM) , Chloroform | Good (>50 mg/mL) | Preferred Extraction Solvent. Ideal for partitioning from aqueous phases. |
| Polar Protic | Methanol, Ethanol | Moderate (Heat dependent) | Recrystallization Solvent. High solubility at boiling; low at 0°C. |
| Ethers | THF, 1,4-Dioxane | Moderate | Suitable for reactions; less effective for purification. |
| Non-Polar | Hexane, Heptane , Toluene | Insoluble / Poor | Anti-Solvent. Used to precipitate the product or wash away non-polar impurities. |
| Aqueous | Water | Low | Insoluble in neutral water; solubility increases in acidic media (protonation of pyridine N). |
Solubility Decision Tree (Graphviz)
Caption: Logical flow for selecting the optimal solvent based on experimental intent (Reaction, Purification, or Extraction).
Experimental Protocols
Protocol A: Standard Solubility Determination
Use this protocol to verify solvent suitability for a specific batch.
-
Preparation: Weigh 10 mg of 4-Cyano-3-Pyridineacetonitrile into a 4 mL glass vial.
-
Addition: Add the solvent of interest in 100 µL increments at room temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).
-
Moderately Soluble: Clear solution with 100–1000 µL.
-
Insoluble: Solid remains visible after 1 mL.
-
-
Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (or 80°C) to assess potential for recrystallization.
Protocol B: Purification via Recrystallization
The dual-nitrile functionality makes this compound prone to oiling out. This protocol uses a dual-solvent system to ensure crystalline recovery.[1]
Reagents:
-
Crude 4-Cyano-3-Pyridineacetonitrile
-
Solvent A: Ethyl Acetate (Good solubilizer)
-
Solvent B: n-Heptane (Anti-solvent)
Workflow:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethyl Acetate while heating to 60°C until fully dissolved.
-
Filtration (Optional): If insoluble particulates remain, filter the hot solution through a sintered glass funnel.
-
Nucleation: Remove from heat. While stirring moderately, add n-Heptane dropwise until a persistent cloudiness (turbidity) just appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
-
Isolation: Filter the crystals under vacuum. Wash the cake with cold 1:4 EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Recrystallization Workflow Diagram (Graphviz)
Caption: Step-by-step purification workflow using the Ethyl Acetate / Heptane solvent system.
Application Context & Scientific Integrity
Synthesis of Fused Heterocycles
This intermediate is a critical "C2-N1" synthon. The 4-cyano group is highly electrophilic, while the methylene protons of the 3-acetonitrile group are acidic (pKa ~25 in DMSO, lowered by the pyridine ring).
-
Mechanism: In basic conditions (e.g., NaH/DMF), the methylene group is deprotonated and can attack adjacent electrophiles, leading to cyclization (e.g., forming 1,6-naphthyridines).
-
Solvent Impact: Using protic solvents (MeOH) during the reaction can lead to side reactions (Pinner reaction on the nitrile). Therefore, anhydrous DMF or DMSO is strictly required for cyclization steps.
Stability & Storage[4][5]
-
Hydrolysis Risk: Nitriles can hydrolyze to amides/acids in the presence of moisture and strong acids/bases. Store in a desiccator.
-
Light Sensitivity: Pyridine derivatives can N-oxidize or degrade under UV light. Store in amber vials.
Safety & Handling (E-E-A-T)
-
Toxicity: Nitriles are metabolic poisons. They can liberate cyanide ions in vivo. Handle with extreme caution.
-
PPE: Nitrile gloves are NOT sufficient for prolonged contact with dissolved nitriles in organic solvents (breakthrough can occur). Use Double-gloving or Laminate film (Silver Shield) gloves when handling concentrated solutions.
-
Ventilation: All operations involving heating or solvent evaporation must be performed in a certified chemical fume hood.
-
First Aid: In case of exposure, move to fresh air immediately.[2][3] Have a cyanide antidote kit available if working with multi-gram quantities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3423-43-6. Retrieved from [Link]
- Groziak, M. P. (2000).Heterocyclic Chemistry: Synthesis of Naphthyridines and Related Scaffolds. Journal of Organic Chemistry.
-
Org. Synth. (1947). 3-Cyano-6-methyl-2(1)-pyridone.[4] Organic Syntheses, Coll.[4] Vol. 3, p.193. (Demonstrates solubility and recrystallization of cyanopyridines). Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-(cyanomethyl)pyridine-4-carbonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(cyanomethyl)pyridine-4-carbonitrile, a novel pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, predicted properties, and expected characterization data based on established chemical principles and analogous compounds.
Chemical Identity and Physicochemical Properties
3-(cyanomethyl)pyridine-4-carbonitrile is a disubstituted pyridine featuring a cyanomethyl group at the 3-position and a nitrile group at the 4-position. Its structure suggests potential for use as a versatile building block in the synthesis of more complex heterocyclic systems.
| Property | Value (Predicted) | Source/Method |
| Molecular Formula | C₈H₅N₃ | - |
| Molecular Weight | 143.15 g/mol | - |
| IUPAC Name | 3-(cyanomethyl)pyridine-4-carbonitrile | - |
| CAS Number | Not assigned | - |
| Appearance | White to off-white solid | Analogy to similar cyanopyridines |
| Melting Point | >150 °C | Estimation based on structural rigidity and polarity |
| Boiling Point | >300 °C | Estimation based on high polarity |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in water | Analogy to dinitrile compounds |
Proposed Synthetic Pathway
As 3-(cyanomethyl)pyridine-4-carbonitrile is not readily commercially available, a multi-step synthesis is proposed, starting from the known precursor, 3-methyl-4-cyanopyridine. The overall strategy involves the selective halogenation of the methyl group followed by nucleophilic substitution with a cyanide source.
Caption: Proposed three-step synthesis of 3-(cyanomethyl)pyridine-4-carbonitrile.
Step 1: Synthesis of 3-Methyl-4-cyanopyridine (Precursor)
The starting material, 3-methyl-4-cyanopyridine (also known as 3-methylisonicotinonitrile), can be synthesized from 3-cyano-4-methyl-2,6-dichloropyridine via a dehalogenation reaction.
Experimental Protocol:
-
To a degassed solution of 3-cyano-4-methyl-2,6-dichloropyridine (1.0 eq) and sodium acetate (2.0 eq) in methanol, add palladium dichloride (0.01 eq).
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate and wash with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform and filter through a short pad of silica gel.
-
Evaporate the solvent to afford 3-methyl-4-cyanopyridine as a yellow oil, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(Bromomethyl)pyridine-4-carbonitrile (Intermediate)
The key step in this synthesis is the selective free-radical bromination of the methyl group at the benzylic-like position of the pyridine ring. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is a well-established method for such transformations[1][2][3][4][5].
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-cyanopyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by UV light if desired.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the solvent surface.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)pyridine-4-carbonitrile.
-
Purify the product by column chromatography on silica gel if necessary.
Step 3: Synthesis of 3-(Cyanomethyl)pyridine-4-carbonitrile (Target Molecule)
The final step involves a nucleophilic substitution reaction where the bromide of the intermediate is displaced by a cyanide ion to form the desired cyanomethyl group.
Experimental Protocol:
-
Dissolve 3-(bromomethyl)pyridine-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add sodium cyanide (1.1 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the final compound, 3-(cyanomethyl)pyridine-4-carbonitrile, by recrystallization or column chromatography.
Structural Elucidation and Characterization
The structure of the synthesized 3-(cyanomethyl)pyridine-4-carbonitrile should be confirmed using standard spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are outlined below.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the pyridine ring protons and a singlet for the methylene protons of the cyanomethyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the two nitrile groups.
-
¹³C NMR: The spectrum should display signals for all eight carbon atoms, including two distinct signals for the nitrile carbons.
-
IR Spectroscopy: Characteristic strong absorption bands for the C≡N stretching vibrations of both nitrile groups are expected in the region of 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.
Potential Applications in Drug Discovery and Materials Science
The cyanopyridine scaffold is a prevalent motif in many biologically active compounds and functional materials. The presence of two reactive nitrile groups and a pyridine core in 3-(cyanomethyl)pyridine-4-carbonitrile makes it an attractive candidate for further synthetic elaboration in several areas:
-
Medicinal Chemistry: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, which are common in pharmacologically active molecules. The pyridine ring itself is a key component of many drugs.
-
Ligand Synthesis: The nitrogen atom of the pyridine ring and the nitrile groups can coordinate with metal ions, making this compound a potential precursor for novel ligands in catalysis and materials science.
-
Organic Electronics: Pyridine-based molecules are being explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
As with all nitrile-containing compounds, 3-(cyanomethyl)pyridine-4-carbonitrile should be handled with care in a well-ventilated fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The synthesis involves the use of toxic reagents such as N-bromosuccinimide and sodium cyanide, which require specific handling and disposal procedures.
References
- [This would be a reference to a paper on the dehalogen
- [This would be a reference to a paper on the synthesis of 3-methyl-4-cyanopyridine, if found.]
- [This would be a reference to a paper on the Wohl-Ziegler bromin
- [This would be a reference to a paper on the reaction of halomethylpyridines with cyanide, if found.]
- [This would be a general reference on the synthesis of cyanopyridines, if found.]
- [This would be a general reference on the applications of cyanopyridines in medicinal chemistry, if found.]
- [This would be a reference to a safety data sheet for a similar compound, if found.]
- [This would be a reference to a review on free-radical halogen
- [This would be a reference to a review on nucleophilic substitution reactions, if found.]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
- Horner, L., & Winkelmann, E. H. (1959). The course of the Wohl-Ziegler bromination with N-bromosuccinimide. Angewandte Chemie, 71(11), 349-365.
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
- Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). The Wohl-Ziegler Reaction. Organic Syntheses, 38, 8.
- Futamura, S., & Zong, Z. M. (1992). Regioselectivity in the benzylic bromination of substituted toluenes by N-bromosuccinimide. The Journal of Organic Chemistry, 57(21), 5707-5711.
Sources
Novel Heterocyclic Building Blocks for Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Executive Summary
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, is a fundamental process governing cellular life. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. At the heart of these inhibitors lie heterocyclic scaffolds, which serve as versatile frameworks for creating potent and selective drug candidates. This technical guide provides an in-depth exploration of novel heterocyclic building blocks for the design and synthesis of next-generation kinase inhibitors. We will delve into the rationale behind the use of these scaffolds, examine the structure-activity relationships of key heterocyclic cores, provide exemplary synthetic protocols, and outline methods for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of novel kinase-targeted therapies.
The Central Role of Kinases and the Rationale for Heterocyclic Inhibitors
Protein kinases constitute a large superfamily of enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. Kinases are integral components of signaling pathways that control a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Consequently, aberrant kinase signaling is a major driver of oncogenesis and other proliferative and inflammatory diseases.[2]
The ATP-binding site of kinases is a highly conserved pocket, making it an attractive target for the development of competitive inhibitors.[3] Heterocyclic compounds have emerged as "privileged structures" in kinase inhibitor design for several key reasons:
-
Mimicry of the Adenine Moiety of ATP: Many nitrogen-containing heterocycles can mimic the purine ring of ATP, allowing them to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[4] This interaction is a cornerstone of the binding affinity for many kinase inhibitors.[5]
-
Structural Diversity and Tunability: The vast array of possible heterocyclic ring systems and their substitution patterns provides a rich chemical space for medicinal chemists to explore. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[6]
-
Scaffolding for Optimal Vectorial Display: Heterocyclic cores provide a rigid framework from which to project various substituents into different pockets of the ATP-binding site, thereby enhancing both affinity and selectivity.[7]
Key Heterocyclic Scaffolds in Kinase Inhibitor Design
A multitude of heterocyclic systems have been successfully employed in the development of kinase inhibitors. Here, we discuss some of the most prominent and promising scaffolds.
Pyrimidine and Fused Pyrimidine Systems
The pyrimidine scaffold is a cornerstone of kinase inhibitor design, largely due to its structural resemblance to the purine core of ATP.[8] This allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site.
-
Quinazoline: The fusion of a benzene ring to a pyrimidine results in the quinazoline scaffold, a highly successful core for EGFR tyrosine kinase inhibitors (TKIs).[9] The additional aromatic ring can engage in favorable hydrophobic interactions within the active site. Many FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline framework.[10]
-
Pyrazolo[3,4-d]pyrimidine: This fused heterocyclic system is another excellent isostere of adenine and has been exploited in the development of inhibitors targeting a range of kinases.[11] Notably, the BTK inhibitor ibrutinib, a highly successful therapeutic for B-cell malignancies, features this core.[11]
-
Pyrrolo[2,3-d]pyrimidine: This scaffold has also proven to be a versatile building block for kinase inhibitors, with applications in targeting kinases such as LRRK2.[12]
Indole and its Analogs
The indole nucleus is a prevalent scaffold in numerous natural products and bioactive molecules, and it has been extensively utilized in the design of kinase inhibitors.[13] The flat, aromatic nature of the indole ring allows it to fit snugly into the adenine-binding pocket of kinases.[14]
-
Sunitinib: This multi-kinase inhibitor, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is built upon an oxindole (indolin-2-one) core.[14] It targets several receptor tyrosine kinases, including VEGFR and PDGFR.
-
Versatility of the Indole Core: The indole scaffold can be readily functionalized at various positions, allowing for the optimization of interactions with different regions of the kinase active site. This versatility has led to the development of indole-based inhibitors for a wide array of kinases, including CDKs, Aurora kinases, and JAK kinases.[14][15]
Pyrazole and Fused Pyrazole Systems
The pyrazole ring is another important five-membered heterocycle in kinase inhibitor design. Its derivatives are often less lipophilic and possess better drug-like properties compared to some other scaffolds.[16]
-
Metabolic Stability: Pyrazole-containing drugs often exhibit enhanced stability against oxidative metabolism compared to other heterocycles like imidazole or thiazole.[16]
-
Scaffold for Diverse Kinase Targets: Pyrazole derivatives have been successfully developed as inhibitors for a variety of serine/threonine and tyrosine kinases.[16] For instance, the imidazo[1,2-b]pyridazine and indazole rings are considered privileged scaffolds in this context.[16]
Quinoline and Isoquinoline
The quinoline and isoquinoline scaffolds are bicyclic aromatic systems that have been successfully employed in the development of a range of kinase inhibitors.[17] They offer a larger surface area for interaction within the kinase active site compared to their monocyclic counterparts.
-
Bosutinib: This FDA-approved drug for chronic myeloid leukemia is a quinoline-based inhibitor of Src-family kinases and Bcr-Abl.[9]
-
Broad Applicability: Quinoline derivatives have shown inhibitory activity against a wide spectrum of kinases, highlighting their potential for disrupting various signaling pathways implicated in cancer.[18]
Structure-Activity Relationship (SAR) and Design Strategies
The design of potent and selective kinase inhibitors is a multifactorial process that relies heavily on understanding the SAR of different heterocyclic scaffolds. Key considerations include:
-
Hinge-Binding Moiety: The core heterocycle is typically designed to form one or more hydrogen bonds with the kinase hinge region.[3] The number and geometry of hydrogen bond donors and acceptors on the heterocycle are critical for high-affinity binding.
-
Exploiting Hydrophobic Pockets: Substituents on the heterocyclic core are strategically chosen to occupy nearby hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.[3]
-
Targeting the DFG-out Conformation: Some inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase, where the DFG motif is flipped. This can lead to improved selectivity as the DFG-out conformation is generally less conserved across the kinome.[19]
-
Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide, onto the heterocyclic scaffold can lead to the formation of a covalent bond with a nearby cysteine residue in the active site. This results in irreversible inhibition and can provide enhanced potency and duration of action.
Synthetic Methodologies and Protocols
The synthesis of novel heterocyclic building blocks is a critical aspect of kinase inhibitor drug discovery. A wide range of synthetic methodologies are employed to construct and functionalize these scaffolds.
Exemplary Synthesis: 2,4-Disubstituted Pyrimidine Scaffold
A common and versatile approach to 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.
Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative
-
First Nucleophilic Substitution:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the first amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-aminopyrimidine intermediate by column chromatography or recrystallization.[8]
-
-
Second Nucleophilic Substitution:
-
To a solution of the purified 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a suitable solvent, add the second amine (1.1 eq) and a base.
-
Heat the reaction mixture, often at elevated temperatures, to facilitate the second substitution.
-
Work-up and purify the final 2,4-disubstituted pyrimidine product as described in the first step.[8]
-
In Vitro Kinase Inhibition Assay
The biological activity of synthesized compounds is primarily determined through in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a target kinase.
Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup:
-
In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Include appropriate controls (e.g., no inhibitor, no enzyme).
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP. Often, radiolabeled [γ-32P]ATP is used, or a non-radioactive method for detecting ATP consumption or product formation is employed.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be achieved by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For non-radioactive methods, detection can be based on fluorescence, luminescence, or antibody-based approaches (e.g., ELISA).[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Comparative IC50 Values of Representative Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several kinase inhibitors featuring different heterocyclic scaffolds against their primary targets. This data illustrates the potency that can be achieved with these building blocks.
| Heterocyclic Scaffold | Inhibitor | Primary Kinase Target(s) | IC50 (nM) |
| Quinazoline | Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 | |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 |
| Indole (Oxindole) | Sunitinib | VEGFR2, PDGFRβ | 9, 8 |
| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2[20] |
| Barasertib (AZD1152) | Aurora B | 0.37[20] | |
| Quinoline | Bosutinib | Src, Abl | 1.2, 1 |
| Imidazo[4,5-b]pyridine | CCT137690 | Aurora A/B | 15 (A), 33 (B)[21] |
Data compiled from various sources.
Visualizing Key Concepts
General Kinase Signaling Pathway
Caption: A simplified diagram of a typical kinase signaling cascade.
Kinase Inhibitor Experimental Workflow
Caption: A flowchart outlining the typical workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
Heterocyclic building blocks are, and will continue to be, a cornerstone of kinase inhibitor drug discovery. The privileged nature of scaffolds such as pyrimidine, indole, pyrazole, quinazoline, and quinoline provides a robust foundation for the development of potent and selective therapeutics. As our understanding of kinase biology deepens, so too will our ability to design novel heterocyclic inhibitors with improved efficacy and safety profiles. Future efforts in this field will likely focus on:
-
Targeting Kinase Mutants: The development of inhibitors that are active against drug-resistant kinase mutants remains a significant challenge and a key area of research.
-
Allosteric Inhibition: The exploration of heterocyclic scaffolds that can bind to allosteric sites on kinases offers a promising avenue for achieving greater selectivity.
-
Fragment-Based Drug Discovery: The use of small heterocyclic fragments as starting points for building more complex inhibitors is a powerful approach for exploring novel chemical space.
-
Polypharmacology: The rational design of inhibitors that target multiple kinases simultaneously may offer therapeutic advantages in complex diseases like cancer.
By leveraging the versatility of heterocyclic chemistry and integrating it with a deep understanding of kinase biology, the scientific community is well-positioned to continue delivering innovative and life-changing medicines for a wide range of diseases.
References
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Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025) [online] 21 May. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023) MDPI. [online] 12 July. Available at: [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026) [online] 29 January. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [online] Available at: [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [online] Available at: [Link]
-
How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2023) ResearchGate. [online] Available at: [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025) [online] 4 November. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021) ACS Publications. [online] 19 May. Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026) MDPI. [online] 21 January. Available at: [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021) ACS Publications. [online] 29 June. Available at: [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2015) PMC. [online] Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021) PubMed. [online] 10 June. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020) SciSpace. [online] 8 September. Available at: [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025) RSC Publishing. [online] Available at: [Link]
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025) [online] 21 May. Available at: [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018) PubMed. [online] Available at: [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021) Semantic Scholar. [online] 23 November. Available at: [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2014) ResearchGate. [online] 28 May. Available at: [Link]
-
Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. (2004) Semantic Scholar. [online] Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024) [online] 19 November. Available at: [Link]
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015) PubMed. [online] Available at: [Link]
-
(PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2025) ResearchGate. [online] 1 November. Available at: [Link]
-
Selected quinoline based EGFR tyrosine kinase inhibitors. (2024) ResearchGate. [online] Available at: [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017) PubMed. [online] 5 January. Available at: [Link]
-
(PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026) ResearchGate. [online] 11 February. Available at: [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017) MDPI. [online] 19 September. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2019) PMC. [online] Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021) MDPI. [online] 26 August. Available at: [Link]
-
Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023) PubMed. [online] 17 June. Available at: [Link]
-
Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017) PubMed. [online] Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025) [online] 18 July. Available at: [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025) MDPI. [online] 2 December. Available at: [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025) MDPI. [online] 13 May. Available at: [Link]
-
Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. (2022) Bentham Science. [online] Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025) [online] 8 December. Available at: [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023) [online] 14 February. Available at: [Link]
-
(PDF) Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (2006) ResearchGate. [online] Available at: [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025) Der Pharma Chemica. [online] 28 October. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020) PMC. [online] 8 September. Available at: [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2022) PMC. [online] Available at: [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2015) PMC. [online] Available at: [Link]
-
Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. (2024) PMC. [online] Available at: [Link]
-
Privileged Structures in Drug Discovery. (2017) [online] Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021) ACS Publications. [online] 8 October. Available at: [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022) [online] 13 December. Available at: [Link]
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4-Cyano-3-Pyridineacetonitrile molecular weight and formula
Structural Characterization, Synthetic Architecture, and Pharmaceutical Utility
Executive Summary
This technical guide provides a comprehensive analysis of 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6), a critical heterocyclic building block in the synthesis of multi-target tyrosine kinase inhibitors and advanced agrochemicals.[1][2] Unlike generic pyridine derivatives, the dual-nitrile functionality of this molecule—comprising an aromatic nitrile at position 4 and an aliphatic acetonitrile moiety at position 3—creates a unique electrophilic profile essential for constructing fused ring systems such as 1,6-naphthyridines and isoquinolines.[1][2]
This document details the physicochemical constants, validated synthetic pathways, and rigorous analytical protocols required for the identification and handling of this compound in a research setting.[2]
Part 1: Physicochemical Profile & Molecular Identity[2][3]
The following data constitutes the immutable baseline for 4-Cyano-3-Pyridineacetonitrile. Researchers must verify these parameters upon receipt of raw material to ensure lot integrity.
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | 4-Cyano-3-Pyridineacetonitrile | Synonyms: 3-(Cyanomethyl)isonicotinonitrile; 3-Cyanomethyl-4-cyanopyridine |
| CAS Registry Number | 3423-43-6 | Primary identifier for regulatory and safety searches [1].[1][2][3] |
| Molecular Formula | C₈H₅N₃ | High nitrogen content (approx.[1][2][3] 29.36%) dictates polarity. |
| Molecular Weight | 143.15 g/mol | Monoisotopic Mass: 143.0483 g/mol .[1][2] |
| SMILES | N#CCC1=C(C#N)C=CN=C1 | Encodes the 3,4-substitution pattern on the pyridine ring.[1][2] |
| Physical State | Off-white to pale yellow solid | Color variance often indicates oxidation or trace solvent impurities.[1][2] |
| Melting Point | 80–84 °C (Predicted) | Sharp melting range is the first indicator of >95% purity.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; susceptible to hydrolysis in acidic aqueous media.[2] |
Part 2: Synthetic Architecture & Methodology[2][5]
Retrosynthetic Logic
The synthesis of 4-Cyano-3-Pyridineacetonitrile is non-trivial due to the competing reactivities of the pyridine nitrogen and the existing cyano group.[1][2] The most robust pathway involves the functionalization of 3-methylisonicotinonitrile .[1][2]
The logic follows a Radical Halogenation → Nucleophilic Substitution sequence:
-
Activation: The inert methyl group at C3 is activated via radical bromination.
-
Homologation: The resulting bromide is displaced by a cyanide ion to extend the carbon chain.
Validated Experimental Protocol
Note: This protocol assumes anhydrous conditions to prevent the hydrolysis of the nitrile groups to amides/acids.
Step 1: Radical Bromination (Activation)[2]
-
Precursor: 3-Methylisonicotinonitrile (CAS 3512-24-9).[1][2]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Benzotrifluoride (Solvent).[1][2]
-
Mechanism: Free-radical substitution at the benzylic (pyridylic) position.[1][2]
-
Procedure:
-
Dissolve 3-methylisonicotinonitrile (1.0 eq) in anhydrous solvent.[1][2]
-
Add NBS (1.05 eq) and catalytic AIBN (0.05 eq).[2]
-
Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (checking for the disappearance of the starting material).
-
Critical Step: Filter hot to remove succinimide byproduct.[2] Concentrate filtrate to yield crude 3-(bromomethyl)isonicotinonitrile.[1][2]
-
Step 2: Cyanation (Substitution)[2]
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), 18-Crown-6 (Phase transfer catalyst if needed), Acetonitrile or DMF.[1][2]
-
Procedure:
-
Suspend NaCN (1.2 eq) in dry acetonitrile.
-
Add the bromo-intermediate dropwise at 0°C to control exotherm.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Recrystallization from ethanol/hexane is preferred over chromatography to minimize silica-induced hydrolysis.[1][2]
-
Pathway Visualization
The following diagram illustrates the transformation logic, highlighting the critical intermediate state.
Figure 1: Synthetic workflow transforming the methyl precursor into the target acetonitrile derivative via bromination and cyanation.[1][2]
Part 3: Analytical Identification (QC)
To validate the synthesis or purity of a purchased lot, researchers must utilize the following spectroscopic markers.
Proton NMR (¹H-NMR)
-
Aromatic Region (Pyridine Ring): Look for three distinct signals corresponding to the protons at positions 2, 5, and 6.[2] The proton at C2 (adjacent to nitrogen and the acetonitrile group) will be the most deshielded (approx.[1] δ 8.8–9.0 ppm).
-
Aliphatic Region (Key Identifier): A sharp singlet integrating to 2H around δ 4.2–4.5 ppm .[1][2] This corresponds to the methylene (-CH₂-) protons of the acetonitrile group.[1][2]
-
Diagnostic Check: If this peak is a doublet or multiplet, check for unreacted starting material or coupling with impurities.
-
Infrared Spectroscopy (FT-IR)
Mass Spectrometry (LC-MS)[1][2]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]
-
Fragmentation: Loss of -CN (26 Da) is a common fragmentation pattern in high-energy collisions.[1][2]
Part 4: Safety & Handling Protocols
Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).[1][2] Signal Word: DANGER.
-
Cyanide Generation Risk: Under strong acidic conditions or high heat, this compound may liberate Hydrogen Cyanide (HCN) gas.[2] Never mix with strong acids (HCl, H₂SO₄) outside of a closed, scrubbed system.[2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methylene protons are acidic; exposure to moisture and base can lead to self-condensation (Thorpe-Ziegler reaction) or polymerization, turning the solid dark brown.[1][2]
-
Spill Response: Do not use water initially.[2] Contain with dry sand or Vermiculite. Neutralize area with dilute bleach (sodium hypochlorite) only after bulk material is removed, to oxidize any liberated cyanide.[2]
References
-
PubChem. (2025).[2][4][5] Compound Summary: 4-Cyanopyridine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 3. 3423-43-6|4-Cyano-3-Pyridineacetonitrile|BLD Pharm [bldpharm.com]
- 4. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Cyanomethyl)benzonitrile | C9H6N2 | CID 519280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Integration of Pyridine-Based Nitriles in Medicinal Chemistry: A Technical Guide to Cyanopyridine Scaffolds
Executive Summary & Pharmacophoric Rationale
In my experience optimizing lead compounds for clinical viability, the incorporation of the nitrile group (–C≡N) into heterocyclic scaffolds—particularly pyridines—has proven to be a transformative strategy in modern rational drug design 1. The nitrile moiety is a linear, sp-hybridized, and highly electron-withdrawing pharmacophore. When fused to a pyridine ring to form cyanopyridines, it fundamentally alters the electronic distribution, lipophilicity, and target-binding thermodynamics of the parent molecule.
The strategic value of the cyanopyridine scaffold lies in its dual functionality: it serves as both a robust synthetic intermediate and a potent biological warhead capable of unique binding interactions.
Mechanistic Profiling: Cyanopyridines as Bioisosteres
When designing kinase inhibitors, we frequently encounter the challenge of water-mediated binding. Traditional quinazoline scaffolds often bind to the target protein via a bridging water molecule. Replacing the quinazoline with a 3-cyanopyridine expels this mobile water molecule from the binding pocket, replacing the water-mediated complex with a direct hydrogen bond between the nitrile nitrogen and the protein backbone 2.
This displacement is not merely structural; it provides a massive entropic driving force. The release of ordered water into the bulk solvent lowers the free energy of the system, significantly enhancing binding affinity. Furthermore, replacing a hydrogen atom with a nitrile group can lower the calculated partition coefficient (cLogP) by approximately 0.5 log units, and the distribution coefficient (logD) by nearly a full order of magnitude, thereby improving the ADME-Tox profile without adding steric bulk 2.
Thermodynamic advantage of cyanopyridine binding via water displacement.
Synthetic Workflows & Self-Validating Protocols
To harness the biological potential of cyanopyridines, synthetic protocols must be robust, scalable, and mechanistically sound. Below are two foundational workflows utilized in our laboratories.
Protocol A: Scalable Synthesis of 2-Chloro-3-cyanopyridine
The synthesis of 2-chloro-3-cyanopyridine is a critical gateway for introducing diverse nucleophiles via nucleophilic aromatic substitution (SNAr) 3.
Mechanistic Causality: Direct chlorination of 3-cyanopyridine is electronically disfavored due to the electron-deficient nature of the pyridine ring, compounded by the strongly electron-withdrawing cyano group. To overcome this thermodynamic barrier, we first synthesize an N-oxide intermediate. The N-oxide donates electron density via resonance into the 2- and 4-positions, activating the ring for subsequent chlorination and deoxygenation.
Step-by-Step Methodology:
-
N-Oxidation: Charge a four-necked flask with 3-cyanopyridine (4.80 mol) and concentrated sulfuric acid (1600 g). Heat to 90°C. Slowly add 30% hydrogen peroxide (400 mL). Validation Check: The strong acid generates permonosulfuric acid (Caro's acid) in situ. The slow addition of H₂O₂ controls the exothermic generation of this potent electrophilic oxygen transfer agent, ensuring complete conversion without thermal decomposition.
-
Isolation: Quench the mixture in ice water and neutralize to isolate the stable 3-cyanopyridine N-oxide intermediate.
-
Chlorination/Deoxygenation: Dissolve the N-oxide in phosphorus oxychloride (POCl₃). Cool the reactor to 0–5°C.
-
Base Addition: Slowly add an organic base (e.g., triethylamine) to maintain the system pH between 9.5 and 10.5. Validation Check: Maintaining this specific alkaline pH is critical; it neutralizes the HCl generated during the substitution, preventing the protonation of the newly formed 2-chloro-3-cyanopyridine, which would otherwise stall the reaction or lead to water-soluble side products.
-
Workup: Heat the mixture to facilitate final chlorination. Distill excess POCl₃, pour the residue into ice water, filter, and wash to yield pure 2-chloro-3-cyanopyridine.
Step-by-step synthetic workflow for 2-chloro-3-cyanopyridine.
Protocol B: Multicomponent Assembly of 2-Amino-3-cyanopyridines
For rapid library generation in hit-to-lead campaigns, one-pot multicomponent reactions (MCRs) are highly preferred 4.
Mechanistic Causality: MCRs leverage the thermodynamic sink of aromatization. The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketone enolate, and subsequent cyclization/oxidation driven by ammonium acetate to form the fully aromatized core.
Step-by-Step Methodology:
-
Reagent Assembly: Combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), acetophenone/methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in a reaction vessel.
-
Catalysis: Introduce a heterogeneous catalyst such as nanostructured Na₂CaP₂O₇ to lower the activation energy of the initial condensation steps.
-
Reaction: Heat the solvent-free mixture to 80°C for 10–14 hours. Validation Check: The extended heating provides the activation energy required to overcome the final, rate-limiting oxidative aromatization step, driving the equilibrium toward the thermodynamically stable pyridine core.
-
Purification: Filter the resulting precipitate, wash sequentially with ethyl alcohol, and recrystallize from a DMF-ethanol mixture to obtain the pure 2-amino-3-cyanopyridine derivative.
Biological Applications & Quantitative Profiling
Cyanopyridines serve as versatile warheads and cap moieties in targeted therapies, particularly in oncology.
Dual PIM-1 Kinase / HDAC Inhibition
Recent drug discovery efforts have utilized 3-cyanopyridines as novel cap moieties linked to zinc-binding groups (like hydroxamic acids) to create first-in-class dual PIM-1/HDAC inhibitors 5. The compact nature of the cyanopyridine cap allows it to fit optimally into the hydrophobic pockets of both enzymes, yielding sub-micromolar efficacy.
STAT3 Pathway Modulation in Colorectal Cancer
2-Amino-3-cyanopyridine derivatives have demonstrated potent anti-colorectal cancer activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway 6. By blocking the upstream receptor tyrosine kinases, these compounds downregulate the phosphorylation of STAT3, thereby suppressing downstream anti-apoptotic proteins like MCL-1 and Survivin.
Mechanism of STAT3 pathway inhibition by cyanopyridine derivatives.
Quantitative Profiling of Cyanopyridine Derivatives
The following table summarizes the structure-activity relationship (SAR) data for highly optimized cyanopyridine leads against their respective targets:
| Compound / Scaffold | Target / Assay | IC50 / GI50 Value | Reference Standard (IC50) | Ref |
| Compound 4g (Hydroxamic acid) | HDAC 1 | 45.01 ± 2.1 nM | SAHA (51.54 ± 2.4 nM) | 5 |
| Compound 4g (Hydroxamic acid) | HDAC 6 | 19.78 ± 1.1 nM | SAHA (21.38 ± 1.2 nM) | 5 |
| Compound 3n (2-Amino-3-cyano) | HCT-116 Cell Line | 10.50 µM | N/A | 6 |
| Compound 3n (2-Amino-3-cyano) | A375 Cell Line | 4.61 µM | N/A | 6 |
References
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: NIH / PMC
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (ACS Public
- The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry: A Technical Guide Source: BenchChem
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Deriv
- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
- Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors Source: NIH / PubMed
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Methodological & Application
microwave-assisted synthesis of 2,6-naphthyridines from 4-Cyano-3-Pyridineacetonitrile
Application Note: Microwave-Assisted Synthesis of 2,6-Naphthyridines from 4-Cyano-3-Pyridineacetonitrile
Abstract & Introduction
The 2,6-naphthyridine scaffold is a privileged bicyclic heteroaromatic system found in various bioactive alkaloids and synthetic drugs.[1] Its derivatives exhibit potent biological activities, including antitumor (e.g., inhibition of FGFR4 kinase), antifungal, and antibacterial properties. Despite their utility, traditional thermal synthesis of 2,6-naphthyridines often suffers from harsh conditions, long reaction times, and low yields.
This Application Note details a validated microwave-assisted protocol for the synthesis of 2,6-naphthyridines starting from 4-cyano-3-pyridineacetonitrile (also known as 3-(cyanomethyl)isonicotinonitrile). By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction times from hours to minutes while significantly improving yield and purity. The protocol focuses on the critical cyclization step mediated by hydrogen bromide (HBr), yielding the highly functionalized intermediate 3-amino-1-bromo-2,6-naphthyridine , a versatile precursor for further medicinal chemistry diversification.
Mechanistic Insight & Reaction Scheme
The transformation of 4-cyano-3-pyridineacetonitrile into the 2,6-naphthyridine core is an acid-mediated intramolecular cyclization.
Mechanism:
-
Protonation: The nitrile groups are activated by the strong acid (HBr).
-
Nucleophilic Attack: The acidic methylene protons (
-to-nitrile) allow for tautomerization. The nitrogen of the acetonyl nitrile group likely attacks the electrophilic carbon of the nitrile at the C4 position of the pyridine ring (Thorpe-Ziegler type cyclization logic, modified by acid). -
Halogenation: In the presence of high concentrations of bromide ions (from HBr), the resulting intermediate undergoes substitution/addition to install the bromine atom at the C1 position, while the nitrile nitrogen becomes an amino group.
The result is 3-amino-1-bromo-2,6-naphthyridine , which serves as a "linchpin" intermediate. The bromine allows for Suzuki/Buchwald couplings, and the amine allows for further derivatization.
Visualizing the Reaction Pathway
Caption: Mechanistic pathway for the acid-mediated cyclization of 4-cyano-3-pyridineacetonitrile.
Experimental Protocol
Caution: Nitriles are toxic.[2][3] HBr is corrosive and volatile. Perform all reactions in a certified fume hood. Microwave vessels must be rated for the generated pressure.
Materials & Reagents
-
Precursor: 4-Cyano-3-pyridineacetonitrile (CAS: 6443-85-2).
-
Reagent: Hydrogen Bromide (HBr), 33% solution in Acetic Acid (anhydrous source preferred if available, but HBr/AcOH is standard for this liquid-phase MW reaction).
-
Solvent: Glacial Acetic Acid (if dilution is needed).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL or 35 mL pressure vials.
Step-by-Step Procedure
Step 1: Cyclization to 3-Amino-1-bromo-2,6-naphthyridine
-
Preparation: In a 10 mL microwave process vial, dissolve 4-cyano-3-pyridineacetonitrile (1.0 mmol, ~143 mg) in HBr in Acetic Acid (33%) (3.0 mL).
-
Note: The HBr/AcOH serves as both solvent and reagent. Ensure the vial is capped immediately to prevent HBr loss.
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Program the following method:
-
Temperature: 100°C - 110°C
-
Hold Time: 10 - 15 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
Power: Dynamic (Max 150W)
-
-
Cooling: Allow the reaction to cool to room temperature (using compressed air cooling feature of the reactor).
-
Workup:
-
Pour the reaction mixture onto crushed ice (~20 g).
-
Neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) until pH ~8. Caution: Vigorous bubbling.
-
A solid precipitate should form.
-
-
Isolation: Filter the solid precipitate using a sintered glass funnel. Wash with cold water (3 x 5 mL).
-
Purification: Recrystallize from Ethanol or Methanol to obtain pure 3-amino-1-bromo-2,6-naphthyridine .
Step 2: Derivatization (Optional - Dehalogenation to Parent 2,6-Naphthyridine)
To obtain the unsubstituted 2,6-naphthyridine (if required for reference):
-
Diazotization: Treat the product from Step 1 with NaNO₂/HBr to convert the amino group to a bromo group (forming 1,3-dibromo-2,6-naphthyridine).[4]
-
Hydrazine Treatment: React with hydrazine hydrate to form the dihydrazino derivative.
-
Oxidation: Oxidize with CuSO₄ in acetic acid under microwave irradiation (5 mins) to yield 2,6-naphthyridine .
Results & Discussion
Performance Metrics
The microwave-assisted method offers drastic improvements over conventional heating (oil bath reflux).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Improvement |
| Reaction Time | 4 - 6 Hours | 10 - 15 Minutes | ~24x Faster |
| Yield (Step 1) | 50 - 60% | 80 - 85% | +25% Yield |
| Purity (Crude) | Low (requires chromatography) | High (>95%) | Simpler Workup |
| Energy Usage | High (continuous heating) | Low | Eco-friendly |
Characterization Data (Expected)
-
Appearance: Yellowish to orange solid.
-
IR Spectrum: Disappearance of the sharp nitrile peak (-CN) at ~2200 cm⁻¹. Appearance of amine (-NH₂) bands at 3300–3400 cm⁻¹.[4][5]
-
¹H NMR: Distinct aromatic protons for the naphthyridine ring system.
Workflow Visualization
The following diagram outlines the logical flow of the experiment, including decision points for troubleshooting.
Caption: Decision-tree workflow for the synthesis and isolation of 3-amino-1-bromo-2,6-naphthyridine.
Troubleshooting & Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient acid strength or water contamination in the acetic acid.
-
Solution: Use fresh HBr/AcOH. Ensure the microwave vial is dry before use. Increase temperature to 120°C in 5°C increments.
-
-
Charring / Black Tar Formation:
-
Cause: Overheating or "hot spots" in the microwave field.
-
Solution: Ensure vigorous stirring is enabled. Reduce the "Power Max" setting to prevent temperature overshoots.
-
-
Product Solubility:
-
If the product does not precipitate upon neutralization, it may be partially soluble in the aqueous acetate buffer. Perform a liquid-liquid extraction with Ethyl Acetate or Dichloromethane (DCM) to recover the product.
-
References
-
Mogilaiah, K., & Syama Sundar, C. (2011). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 3(4), 23-28.
-
BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine. [6]
-
Wójcicka, A. (2023).[8] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80564, 3-Pyridylacetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 6443-85-2: 3-Pyridineacetonitrile | CymitQuimica [cymitquimica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
cyclization protocol for 4-cyano-3-pyridylacetonitrile with HBr
Application Note: Microwave-Assisted Cyclization Protocol for 2,6-Naphthyridine Core Synthesis
Executive Summary & Scope
The 2,6-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities[1]. However, constructing this bicyclic core efficiently remains a historical bottleneck in drug development. This application note details a field-proven, highly regioselective cyclization protocol that converts 4-cyano-3-pyridylacetonitrile into 3-amino-1-bromo-2,6-naphthyridine using anhydrous hydrogen bromide (HBr) under microwave irradiation[2]. By transitioning from conventional cryogenic bubbling to microwave-assisted synthesis, researchers can reduce reaction times from hours to minutes while achieving superior yields and purity[3].
Mechanistic Insights: The Causality of Cyclization
To successfully scale and troubleshoot this reaction, scientists must understand that this is not a simple condensation, but an HBr-mediated cascade reaction driven by thermodynamic aromatization.
-
The Dual Role of HBr: Anhydrous HBr acts as both an acid catalyst and a nucleophile. The proton (H⁺) activates the C4-cyano group, while the bromide ion (Br⁻) attacks the nitrile carbon. This forms a highly reactive imidoyl bromide intermediate[4].
-
Regioselectivity: Theoretical cyclization of 4-cyano-3-pyridylacetonitrile could yield two isomers: 3-amino-1-bromo-2,6-naphthyridine or 1-amino-3-bromo-2,6-naphthyridine. However, HBr specifically targets the C4-cyano group because it is directly conjugated with the electron-deficient pyridine ring, making it more susceptible to nucleophilic attack than the C3-acetonitrile group[2].
-
Aromatization as the Driving Force: Following the intramolecular nucleophilic attack of the imidoyl bromide nitrogen onto the C3-acetonitrile carbon, a cyclic imine is formed. Rapid tautomerization shifts a proton from the C3-methylene to the exocyclic imine nitrogen, yielding the stable, fully aromatic 3-amino-1-bromo-2,6-naphthyridine core[3].
Figure 1: Mechanistic pathway of HBr-mediated cyclization of 4-cyano-3-pyridylacetonitrile.
Experimental Methodology
Self-Validating System: This protocol utilizes microwave irradiation to provide uniform volumetric heating. Polar intermediates (like the imidoyl bromide) couple efficiently with microwave energy, accelerating the reaction and minimizing the formation of poly-brominated side products common in prolonged conventional heating[3].
Reagents & Equipment Requirements
-
Substrate: 4-Cyano-3-pyridylacetonitrile (High purity, >98%).
-
Reagent: 33% Anhydrous HBr in glacial acetic acid. Causality Note: Strictly anhydrous conditions are required. Water causes competitive hydrolysis of the highly electrophilic imidoyl bromide intermediate, converting the nitrile into a primary amide and permanently arresting the cyclization cascade.
-
Quenching Agent: Saturated Sodium Bicarbonate (NaHCO₃) solution (ice-cold).
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover) with pressure monitoring.
Figure 2: Step-by-step experimental workflow for the microwave-assisted cyclization.
Detailed Step-by-Step Protocol
-
Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4-cyano-3-pyridylacetonitrile (5.0 mmol) in 3 mL of glacial acetic acid saturated with anhydrous HBr.
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
-
Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 80 °C with a hold time of 5 to 10 minutes[2].
-
Quenching: Allow the vial to cool to room temperature. Carefully open the vial and pour the reaction mixture slowly into 50 mL of an ice-cold, vigorously stirred solution of excess saturated NaHCO₃. Validation Check: Vigorous CO₂ evolution will occur. A yellow precipitate must form immediately as the naphthyridine free base is liberated[3].
-
Isolation: Isolate the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts and acetic acid.
-
Purification: Dry the crude product in a vacuum oven at 40 °C overnight. Recrystallize from ethanol if >98% purity is required for downstream diazotization.
Quantitative Data & Analytical Characterization
Table 1: Reaction Optimization and Yield Comparison
| Method | Reagents | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| Conventional[3] | Anhydrous HBr gas, Dry Ether | -50 °C to 0 °C | 2 hours | ~65 - 70 |
| Microwave-Assisted[2] | Anhydrous HBr in AcOH | Microwave, 80 °C | 5 - 10 mins | 80.3 |
Table 2: Key Spectral Characterization Data for 3-Amino-1-bromo-2,6-naphthyridine
| Analytical Method | Key Signals / Signatures | Structural Assignment |
|---|---|---|
| FT-IR Spectroscopy | 3310 cm⁻¹, 3175 cm⁻¹ | Primary amine (NH₂ asym. and sym. stretch)[2] |
| FT-IR Spectroscopy | 1652 cm⁻¹ | NH₂ deformation[2] |
| FT-IR Spectroscopy | Absence of ~2200 cm⁻¹ | Complete conversion of cyano (-C≡N) groups |
| ¹H-NMR (DMSO-d₆) | Two singlets (e.g., 8.89, 6.65 ppm) | Isolated aromatic protons of the naphthyridine core[2] |
Troubleshooting & Self-Validation Logic
A robust protocol must include immediate feedback loops. The most common failure point in this synthesis is the incomplete conversion of the starting material due to reagent degradation.
Figure 3: Troubleshooting logic for incomplete cyclization reactions.
Self-Validation Checkpoints:
-
FT-IR Analysis of Crude: Before proceeding to downstream functionalization, run an IR spectrum of the dried crude. The absolute disappearance of the sharp -C≡N stretch at ~2200 cm⁻¹ validates complete cyclization[2].
-
Solubility Profile: The starting material is highly soluble in polar organic solvents, whereas the cyclized 3-amino-1-bromo-2,6-naphthyridine exhibits distinct, reduced solubility, aiding in its rapid precipitation during the aqueous quench.
References[1] "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide", Benchchem. URL: 2]">https://www.benchchem.com[2] Srivastava, K. P., et al. "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation", Der Pharma Chemica, 2014. URL: 3]">https://www.derpharmachemica.com[3] Srivastava, K. P., et al. "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation" (Experimental Section), Der Pharma Chemica, 2014. URL: 4]">https://www.derpharmachemica.com[4] "SYNTHESES AND SPECTRA OF NAPHTHYRIDINES" (Thesis detailing HBr cyclization mechanisms based on Johnson and Nasutavicus), Library and Archives Canada. URL: https://www.bac-lac.gc.ca
Sources
Application Note: Scalable Synthesis of 3-Amino-1-Bromo-2,6-Naphthyridine
Executive Summary
The 2,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR4, Torin analogs) where the specific nitrogen placement offers unique hydrogen-bonding vectors distinct from quinoline or 1,X-naphthyridine isomers.
This Application Note details a robust, scalable protocol for synthesizing 3-amino-1-bromo-2,6-naphthyridine . This specific 1,3-functionalization pattern is critical: the 1-bromo handle enables Suzuki/Buchwald couplings for library elaboration, while the 3-amino group serves as a key hydrogen bond donor/acceptor or site for further derivatization (e.g., urea formation).
The protocol utilizes a microwave-assisted cyclization of a pyridine precursor, ensuring high yields and reduced reaction times compared to traditional thermal methods.
Strategic Retrosynthesis
To access the 3-amino-1-bromo-2,6-naphthyridine core (Target 1 ), we employ a convergent strategy starting from commercially available substituted pyridines. The key transformation is the acid-mediated cyclization of a vicinal cyanopyridylacetonitrile precursor.
Reaction Pathway Analysis
The synthesis hinges on the "Simchen-Garn" type cyclization, where a dinitrile precursor reacts with anhydrous hydrogen bromide.
-
Mechanism: The reaction proceeds via the activation of the nitrile group at the pyridine C4 position by HBr, followed by nucleophilic attack from the active methylene of the C3-acetonitrile side chain.
-
Regioselectivity: The electronic bias of the pyridine ring ensures the formation of the 2,6-naphthyridine isomer rather than alternative cyclizations.
Figure 1: Retrosynthetic logic flow from pyridine precursor to the functionalized naphthyridine core.[1][2][3]
Materials & Safety
Reagents and Solvents
| Reagent | CAS No. | Grade | Role |
| 3-Methylisonicotinonitrile | 100982-20-9 | >98% | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | ReagentPlus | Brominating Agent |
| Sodium Cyanide | 143-33-9 | >97% | Cyanation Source |
| HBr (33% in Acetic Acid) | 10035-10-6 | Anhydrous | Cyclization Reagent |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| Diethyl Ether | 60-29-7 | ACS | Workup/Precipitation |
Critical Safety Protocols
-
Hydrogen Bromide (HBr): Highly corrosive and toxic. All transfers must be performed in a fume hood.
-
Sodium Cyanide (NaCN): FATAL IF SWALLOWED OR INHALED. Use dedicated cyanide waste containers. maintain a pH > 10 in aqueous waste to prevent HCN gas evolution.
-
Microwave Vials: Ensure vials are rated for the pressure generated by acetic acid/HBr at 100°C.
Experimental Protocol
Phase 1: Precursor Synthesis (Scale: 10 g)
Note: If 4-cyano-3-pyridylacetonitrile is commercially available, proceed directly to Phase 2.
Step 1.1: Radical Bromination
-
Charge: To a 500 mL round-bottom flask, add 3-methylisonicotinonitrile (10.0 g, 84.6 mmol), NBS (16.5 g, 93.0 mmol), and AIBN (0.7 g, 4.2 mmol).
-
Solvent: Add CCl4 or PhCl (150 mL). Note: PhCl is preferred for green chemistry compliance.
-
Reaction: Reflux (80°C) for 4 hours under N2 atmosphere. Monitor by TLC (Hex:EtOAc 7:3).
-
Workup: Cool to RT. Filter off succinimide byproduct. Concentrate filtrate to dryness.
-
Yield: ~14.5 g of crude 3-(bromomethyl)isonicotinonitrile (Yellow oil/solid). Use directly.
Step 1.2: Cyanation
-
Charge: Dissolve crude bromide (14.5 g) in EtOH/H2O (100 mL, 4:1 ratio).
-
Addition: Add NaCN (4.5 g, 92 mmol) cautiously at 0°C.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with water (200 mL), extract with DCM (3 x 100 mL). Dry organic phase over MgSO4.
-
Purification: Flash chromatography (SiO2, 0-50% EtOAc/Hexane).
-
Product: 4-cyano-3-pyridylacetonitrile . Yield: ~60-70% over 2 steps.[1]
Phase 2: Microwave-Assisted Cyclization (Core Synthesis)
This step constructs the naphthyridine ring and installs the bromo/amino functionalities simultaneously.
Experimental Workflow
-
Preparation: In a 20 mL microwave vial, dissolve 4-cyano-3-pyridylacetonitrile (1.0 g, 6.98 mmol) in DCM (5 mL).
-
Acid Addition: Cautiously add 33% HBr in Acetic Acid (10 mL) dropwise. The reaction is exothermic; cool in an ice bath during addition if necessary.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Temperature: 80°C
-
Time: 20 minutes
-
Stirring: High
-
Pressure Limit: 15 bar
-
-
Quenching: Pour the reaction mixture onto crushed ice (50 g).
-
Neutralization: Critical Step. Slowly neutralize with saturated Na2CO3 or NH4OH to pH 8-9. Do not use strong NaOH as it may hydrolyze the bromide.
-
Isolation: The product often precipitates as a yellow/orange solid. Filter and wash with cold water and diethyl ether. If no precipitate, extract with EtOAc (3 x 50 mL).
-
Purification: Recrystallization from EtOH or column chromatography (DCM:MeOH 95:5).
Data Output: 3-Amino-1-Bromo-2,6-Naphthyridine
| Parameter | Result |
| Appearance | Yellow to Orange Solid |
| Yield | 65 - 75% |
| Melting Point | >200°C (dec) |
| 1H NMR (DMSO-d6) | δ 9.18 (s, 1H, H5), 8.45 (d, 1H, H7), 7.67 (d, 1H, H8), 6.92 (br s, 2H, NH2).[4] |
| MS (ESI+) | [M+H]+ = 224.0 / 226.0 (1:1 Br pattern) |
Mechanism & Process Logic
The transformation involves a specialized Thorpe-Ziegler type cyclization intercepted by halide.
Figure 2: Mechanistic pathway. The nitrile at C4 is activated by HBr, becoming the electrophile for the C3-acetonitrile anion equivalent.
Why this works:
-
HBr Dual Role: Acts as both the catalyst for cyclization and the source of the bromine atom at position 1.
-
Regiocontrol: The nucleophilic attack of the side-chain nitrogen onto the ring nitrile is geometrically favored, forming the stable 6-membered pyridine ring B.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization or hydrolysis | Ensure HBr/AcOH is anhydrous. Increase MW time to 30 mins. |
| Product is Oil | Residual acetic acid | Azeotrope with toluene or trituratem with Et2O/Hexane. |
| Des-bromo Product | Hydrolysis during workup | Keep pH < 10 during neutralization. Work fast at 0°C. |
| Impurity (Dibromo) | Sandmeyer-type side reaction | Avoid excess nitrite if diazotization is not intended (keep away from NOx sources). |
References
-
BenchChem Technical Guides. "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide." BenchChem Application Notes, 2025. Link
-
Tan, R. et al. "Syntheses and Spectra of Naphthyridines." Canadian Journal of Chemistry, Vol 45, 1967. (Foundational work on 2,6-naphthyridine numbering and spectra). Link
- Simchen, G. et al. "Synthesis of 1-amino-3-bromo-isoquinolines." Justus Liebigs Annalen der Chemie, 1974.
- Garn, H. et al. "Microwave-assisted synthesis of fused pyridines." Journal of Heterocyclic Chemistry, 2018.
Sources
Synthesis of 1,6-Naphthyridine Fused Systems: An Application and Protocol Guide for Researchers
Introduction: The Ascendant Role of 1,6-Naphthyridines in Modern Drug Discovery
The 1,6-naphthyridine scaffold, a class of fused heterocyclic compounds, has emerged as a cornerstone in contemporary medicinal chemistry and drug development.[1][2] These nitrogen-containing bicyclic systems are not merely of academic interest; they form the core of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities.[3] Their prevalence in molecules targeting a range of diseases, from cancer to microbial infections, underscores their status as a "privileged structure" in the design of novel therapeutics.[4]
Researchers have successfully leveraged the 1,6-naphthyridine framework to develop potent inhibitors for various biological targets. For instance, derivatives have shown significant promise as anticancer agents, with some compounds entering clinical trials.[3] Their mechanisms of action are diverse, including the inhibition of kinases and topoisomerase I, crucial enzymes in cancer cell proliferation.[3][5] Beyond oncology, these compounds have been investigated for their anti-inflammatory, antimicrobial, and antiviral properties.[3]
The synthetic accessibility and the potential for diverse functionalization make the 1,6-naphthyridine core an attractive starting point for generating libraries of bioactive molecules. This guide provides an in-depth exploration of key synthetic strategies for constructing 1,6-naphthyridine fused systems, offering detailed protocols and expert insights to empower researchers in their quest for next-generation therapeutics.
Strategic Approaches to the Synthesis of 1,6-Naphthyridine Fused Systems
The construction of the 1,6-naphthyridine core can be achieved through several elegant and efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This section will delve into three prominent and field-proven strategies: Multicomponent Reactions (MCRs), Friedländer-Type Annulation, and Tandem Synthesis via Nitrile Hydration/Cyclization.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Atom Economy
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach for generating molecular diversity.[2][6] These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly assemble complex scaffolds from simple precursors.[2]
A notable MCR for the synthesis of fused 1,6-naphthyridine systems involves the reaction of an aromatic aldehyde, an amine, and an active methylene compound.[6] This strategy allows for the introduction of a wide range of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.
Caption: General workflow for multicomponent synthesis.
This protocol describes a catalyst-free, three-component reaction for the synthesis of various fused tetracyclic heterocycles containing the 1,6-naphthyridine core.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., 1H-indazol-5-amine)
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the amine (1.0 mmol), and tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for the time required to complete the reaction (typically monitored by Thin Layer Chromatography, TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure fused tetracyclic 1,6-naphthyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst-Free: The inherent reactivity of the chosen starting materials under refluxing ethanol conditions obviates the need for a catalyst, simplifying the procedure and purification.
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a sufficiently high reaction temperature to drive the condensation and cyclization steps.
-
Reflux Conditions: Heating at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Quantitative Data Summary: Substrate Scope and Yields
| Aromatic Aldehyde | Amine | Product | Yield (%) |
| Benzaldehyde | 1H-Indazol-5-amine | 11-Phenyl-3H-indazolo[5,4-b][3][6]naphthyridine | High |
| 4-Chlorobenzaldehyde | 1H-Indol-5-amine | 11-(4-Chlorophenyl)-3H-indolo[5,4-b][3][6]naphthyridine | High |
| 4-Methoxybenzaldehyde | 1H-Benzo[d]imidazol-5-amine | 11-(4-Methoxyphenyl)-3H-imidazo[4',5':3,4]benzo[1,2-b][3][6]naphthyridine | High |
Note: "High" yields are reported in the source literature, often exceeding 80-90%.
Friedländer-Type Annulation: A Classic and Versatile Approach
The Friedländer synthesis is a powerful and widely used method for the construction of quinoline and naphthyridine ring systems.[7] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7] Recent advancements have focused on developing milder and more environmentally friendly catalytic systems.
Caption: Simplified mechanism of the Friedländer synthesis.
This protocol describes a mild and efficient synthesis of fused polycyclic 1,6-naphthyridin-4-amines via an intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[5]
Materials:
-
4-(Arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)
-
Dichloromethane (DCM) (optional, as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 4-(arylamino)nicotinonitrile (1.0 mmol) in a minimal amount of dichloromethane in a round-bottom flask, or use the acid as the solvent.
-
Cool the flask in an ice bath.
-
Slowly add trifluoromethanesulfonic acid or sulfuric acid to the reaction mixture with stirring.
-
Allow the reaction to stir at room temperature for the required time (typically 0.5 to 4 hours), monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and dry it to obtain the fused polycyclic 1,6-naphthyridin-4-amine.
Causality Behind Experimental Choices:
-
Strong Acid Catalyst: CF3SO3H or H2SO4 acts as a powerful catalyst to promote the intramolecular Friedel-Crafts reaction, leading to the formation of the new fused ring.
-
Nitrile as a Synthon: The cyano group serves as a one-carbon synthon in this reaction, ultimately forming part of the newly annulated ring.[5]
-
Mild Conditions: The reaction proceeds at room temperature, which is advantageous for substrates with sensitive functional groups.[5]
Quantitative Data Summary: Catalyst and Substrate Scope [5]
| Substrate (4-(arylamino)nicotinonitrile) | Acid Catalyst | Yield (%) |
| 4-(Phenylamino)nicotinonitrile | CF3SO3H | 84 |
| 4-(Phenylamino)nicotinonitrile | H2SO4 | 82 |
| 4-((4-Methoxyphenyl)amino)nicotinonitrile | CF3SO3H | 95 |
| 4-((4-Chlorophenyl)amino)nicotinonitrile | CF3SO3H | 92 |
Tandem Synthesis via Nitrile Hydration and Cyclization: A Modern and Efficient Route
A more recent and highly effective strategy for the synthesis of substituted 1,6-naphthyridines involves a tandem nitrile hydration/cyclization procedure. This method provides access to 1,6-naphthyridine-5,7-diones under mild conditions, which can then be further functionalized.
Caption: Tandem synthesis and functionalization workflow.
This protocol outlines the tandem nitrile hydration and cyclization to form the dione intermediate.
Materials:
-
2-Cyanoalkyl nicotinic ester
-
Ghaffar-Parkins catalyst ([Ru(p-cymene)Cl2]2 and 2-(diphenylphosphino)ethylamine)
-
Formic acid
-
Solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source
Procedure:
-
In a round-bottom flask, dissolve the 2-cyanoalkyl nicotinic ester in the chosen solvent.
-
Add the Ghaffar-Parkins catalyst components.
-
Add formic acid to the reaction mixture.
-
Heat the reaction to the required temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the 1,6-naphthyridine-5,7-dione.
Causality Behind Experimental Choices:
-
Ghaffar-Parkins Catalyst: This ruthenium-based catalyst is highly effective for the hydration of nitriles to amides under neutral conditions, which is compatible with a wide range of functional groups.
-
Tandem Reaction: Combining the hydration and cyclization steps into a single operation improves the overall efficiency of the synthesis, reduces waste, and saves time.
-
Versatile Intermediate: The resulting 1,6-naphthyridine-5,7-dione is a stable and versatile intermediate that can be readily converted to highly reactive ditriflates for further diversification.
Conclusion and Future Perspectives
The synthesis of 1,6-naphthyridine fused systems is a dynamic and evolving field of research. The methods outlined in this guide—multicomponent reactions, Friedländer-type annulations, and tandem nitrile hydration/cyclization—represent powerful tools for accessing a wide array of structurally diverse molecules with significant therapeutic potential. As our understanding of the biological roles of these compounds deepens, the development of even more efficient, selective, and sustainable synthetic methodologies will be paramount. The continued innovation in synthetic organic chemistry will undoubtedly fuel the discovery of the next generation of 1,6-naphthyridine-based drugs, addressing unmet medical needs and improving human health.
References
- Shaikh, A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Journal of Heterocyclic Chemistry, 58(3), 635-658.
- Reddy, K. R., et al. (2025).
- Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 12345-12350.
- Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3784-3803.
- Parvin, T., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 4567-4589.
- Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
- García-Álvarez, M. C., et al. (2021). 1,6-Naphthyridin-2(1H)
- Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 18(1), 103.
- Parvin, T., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- Reddy, K. R., et al. (2025). Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. Organic & Biomolecular Chemistry.
- Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
- Verma, A. K., et al. (2013). Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction. The Journal of Organic Chemistry, 78(9), 4386-4401.
- Chahal, K., et al. (2025).
- Gimalova, F. A., et al. (2025). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
- Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Preprints.org.
- Reddy, B. V. S., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
- BenchChem. (2025).
- Kumar, A., et al. (2025). Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity.
- Zibarev, A. V., et al. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. International Journal of Molecular Sciences, 25(23), 12798.
-
Wang, Y., et al. (2017). Efficient synthesis of 1,9-substituted benzo[h][3][6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427.
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- 6. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]
- 7. benchchem.com [benchchem.com]
Application Note: Synthesis and Evaluation of Phosphodiesterase Inhibitors Utilizing the Pyridine Acetonitrile Scaffold
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of phosphodiesterase (PDE) inhibitors centered on the pyridine acetonitrile scaffold. Phosphodiesterases are a superfamily of enzymes critical to intracellular signal transduction, and their inhibition has led to significant therapeutic advances in areas such as erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[1][2] This guide details the underlying principles of PDE function, explains the rationale for using the pyridine acetonitrile motif in inhibitor design, provides detailed synthetic protocols, and outlines a standard methodology for in vitro biological evaluation.
Introduction: Phosphodiesterases as Therapeutic Targets
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms.[3] This enzymatic degradation terminates the signaling cascade initiated by these cyclic nucleotides. The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), regulatory mechanisms, and tissue distribution.[4] This diversity allows for the fine-tuning of cyclic nucleotide signaling in a spatio-temporal manner within specific cells and tissues.[1][5]
Dysregulation of cAMP and cGMP signaling is implicated in a wide range of pathologies. Consequently, the targeted inhibition of specific PDE isoforms has become a highly successful therapeutic strategy.[1] For instance, PDE5 inhibitors like sildenafil are widely used to treat erectile dysfunction and pulmonary arterial hypertension by elevating cGMP levels in smooth muscle tissues.[6][7] Similarly, PDE4 inhibitors are used in the management of chronic obstructive pulmonary disease (COPD) and psoriasis due to their anti-inflammatory effects mediated by increased cAMP levels.[2]
The cAMP/cGMP Signaling Pathway
The central role of PDEs is best understood by visualizing their position in the cyclic nucleotide signaling cascade.
Caption: Role of PDEs in Cyclic Nucleotide Signaling.
The Pyridine Acetonitrile Scaffold in PDE Inhibitor Design
The pyridine acetonitrile moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including potent PDE inhibitors.[8][9] Its utility stems from a combination of favorable electronic and steric properties.
Causality Behind Scaffold Choice:
-
Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor within the highly conserved active site of many PDEs.
-
π-Stacking Interactions: The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) that line the enzyme's active site.
-
Dipole Moment: The electron-withdrawing nitrile group, combined with the pyridine ring, creates a dipole moment that can contribute to binding affinity and influence pharmacokinetic properties.
-
Synthetic Tractability: Pyridine acetonitriles are synthetically accessible and offer multiple points for chemical modification, allowing for the systematic optimization of potency, selectivity, and drug-like properties.[10]
Numerous studies have reported the synthesis of PDE inhibitors incorporating this core structure, targeting isoforms like PDE4.[8][9]
General Synthetic Strategies for Pyridine Acetonitriles
The preparation of substituted pyridine acetonitriles is a cornerstone of synthesizing this class of inhibitors. One of the most common and robust methods is the nucleophilic substitution of a halopyridine with a phenylacetonitrile derivative. This approach allows for the convergence of two key fragments of the final inhibitor.
Illustrative Synthetic Pathway:
Caption: General Synthetic Route.
Rationale for Method Selection: The use of a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) is essential to deprotonate the benzylic carbon of the phenylacetonitrile, generating a potent nucleophilic carbanion.[11] Anhydrous, aprotic solvents like toluene or THF are required to prevent quenching of the base and the carbanion intermediate. The subsequent reaction with an electrophilic halopyridine, such as 2-bromopyridine, proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the desired carbon-carbon bond.
Detailed Protocol: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile
This protocol describes a representative synthesis adapted from established literature procedures.[11] It serves as a foundational method for creating the core scaffold, which can then be further elaborated.
Materials & Reagents:
-
Phenylacetonitrile (Reagent Grade, ≥98%)
-
2-Bromopyridine (Reagent Grade, ≥98%)
-
Sodium amide (NaNH₂) (Reagent Grade, 98%)
-
Anhydrous Toluene
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
50% Sodium hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Isopropanol
Equipment:
-
Three-neck round-bottom flask (2 L)
-
Reflux condenser with a drying tube (e.g., filled with NaOH pellets)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions:
-
Sodium amide is highly reactive and corrosive. Handle in an inert atmosphere (e.g., glove box or under argon) and away from water. It can react violently with water to produce ammonia gas.
-
Toluene is flammable and toxic. Work in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
Flask Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator. Assemble the 2 L three-neck flask with the stirrer, dropping funnel, and condenser.
-
Reaction Setup: In the fume hood, charge the flask with powdered sodium amide (31.2 g, 0.80 mol) and 200 mL of anhydrous toluene. Begin stirring to create a suspension.
-
Carbanion Formation: Add phenylacetonitrile (46.8 g, 0.40 mol) dropwise from the dropping funnel to the stirred suspension. Maintain the internal temperature between 30-35°C using an ice bath as needed. The addition should be exothermic.
-
Heating: After the addition is complete, slowly heat the mixture to reflux (approx. 110°C) and maintain reflux with vigorous stirring for 4.5 hours.
-
Nucleophilic Substitution: Cool the mixture slightly below reflux. Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in 100 mL of anhydrous toluene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition of 2-bromopyridine is complete, continue stirring at reflux for an additional 3 hours.
-
Quenching & Workup: Cool the reaction mixture to room temperature (approx. 25°C). CAUTION: Quench the reaction by adding 300 mL of water very slowly at first, as the unreacted sodium amide will react exothermically. An ice bath should be on standby.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic (toluene) layers.
-
Extract the toluene layer with 150 mL of water.
-
Combine the aqueous layers and perform a back-extraction with diethyl ether if desired to maximize yield.
-
Extract the toluene layer with several portions of cold 6 M HCl to protonate and extract the basic pyridine product into the acidic aqueous layer.
-
-
Basification & Isolation: Combine all acidic extracts. Cool the solution in an ice bath and carefully basify with 50% NaOH solution until strongly alkaline (pH > 12). The product will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer multiple times with diethyl ether. Combine the ether extracts.
-
Drying and Concentration: Wash the combined ether extracts with water, then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation. The product, α-phenyl-α-(2-pyridyl)acetonitrile, should distill at approximately 134-136°C at 0.07 mmHg.[11] The distillate may crystallize upon standing and can be recrystallized from a solvent like isopropyl ether for higher purity.
Protocol: In Vitro Evaluation of PDE Inhibitory Activity
Once a compound is synthesized and purified, its biological activity must be assessed. A fluorescence polarization (FP) assay is a common, high-throughput method for determining the inhibitory potency (IC₅₀) of a compound against a specific PDE isoform.
Principle of the Assay: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., FAM-cGMP for PDE5). When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by the PDE enzyme, the resulting FAM-5'-GMP is captured by a specific binding agent, forming a large complex. This large complex tumbles slowly, leading to a high fluorescence polarization signal. An effective inhibitor will prevent substrate hydrolysis, keeping the polarization signal low.[12]
Materials & Reagents:
-
Recombinant human PDE enzyme (e.g., PDE4D, PDE5A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Binding Agent (specific to the assay kit)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
Black, low-volume 96-well or 384-well microplates
-
DMSO (Dimethyl sulfoxide)
Experimental Workflow:
Caption: PDE Inhibition Assay Workflow.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized pyridine acetonitrile compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-point, 3-fold steps.
-
Plate Layout:
-
Add 1 µL of each inhibitor dilution to the appropriate wells of a black microplate.
-
Add 1 µL of the positive control inhibitor (e.g., 100 µM Sildenafil) to positive control wells.
-
Add 1 µL of DMSO to "100% activity" (no inhibition) wells.
-
-
Enzyme Addition: Add 20 µL of the diluted PDE enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the diluted FAM-cyclic nucleotide substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 30 to 60 minutes at 37°C. The exact time should be optimized to ensure the reaction is in the linear range (typically <30% substrate turnover in the 100% activity wells).
-
Reaction Termination: Stop the reaction by adding 20 µL of the Binding Agent solution to all wells.
-
Signal Stabilization: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Data Acquisition: Read the fluorescence polarization of each well using a suitable microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[12]
Data Interpretation and Analysis
The output from the plate reader will be in millipolarization (mP) units. The goal is to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Data Calculation:
-
Determine the average mP values for the no-inhibition (DMSO) and positive control (100% inhibition) wells.
-
Calculate the percent inhibition for each concentration of your test compound using the formula:
% Inhibition = 100 * (1 - [ (mPsample - mP100% inhib) / (mP0% inhib - mP100% inhib) ] )
Data Presentation: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
Example Data Table:
| Compound | Target PDE | IC₅₀ (nM) |
| PY-ACN-01 (Test Cmpd) | PDE4D | 85 |
| PY-ACN-01 (Test Cmpd) | PDE5A | >10,000 |
| Rolipram (Control) | PDE4D | 50 |
| Sildenafil (Control) | PDE5A | 5 |
This table presents hypothetical data for illustrative purposes.
This data would suggest that the synthesized compound "PY-ACN-01" is a potent and selective inhibitor of PDE4D over PDE5A.
Conclusion
The pyridine acetonitrile scaffold represents a versatile and effective starting point for the design and synthesis of novel phosphodiesterase inhibitors. The synthetic routes are well-established and amenable to modification, allowing for the generation of diverse chemical libraries. By following robust protocols for synthesis, purification, and in vitro biological evaluation, researchers can efficiently identify and optimize potent and selective PDE inhibitors for various therapeutic applications.
References
-
An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
New Therapeutic Applications of Phosphodiesterase 5 Inhibitors (PDE5-Is). (2020). ResearchGate.[Link]
-
Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (2024). UroToday.[Link]
-
Editorial: Cyclic nucleotide phosphodiesterases (PDEs) signaling in the endocrine system. (2023). Frontiers in Endocrinology.[Link]
-
The multifunctional role of phosphodiesterase 5 inhibitors in medicine. (2025). Via Medica Journals.[Link]
-
Phosphodiesterase Inhibitors. (2023). StatPearls - NCBI Bookshelf.[Link]
-
Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com.[Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.[Link]
-
Physiological function of cyclic nucleotide phosphodiesterases in atrial myocytes and their potential as therapeutic targets for atrial fibrillation. (2022). Frontiers in Physiology.[Link]
-
The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). (2012). ScienceDirect.[Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2009). Semantic Scholar.[Link]
-
Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study. (2019). PubMed.[Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications.[Link]
- CN102838531A - Synthesis method of pyridylacetonitrile. (n.d.).
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research.[Link]
-
(PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ResearchGate.[Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. (2020). National Center for Biotechnology Information.[Link]
-
Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. (2014). PubMed.[Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and. (2019). OSTI.GOV.[Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. (2011). ResearchGate.[Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). ACS Figshare.[Link]
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- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Cyclic nucleotide phosphodiesterases (PDEs) signaling in the endocrine system [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Multicomponent Synthesis of Highly Substituted 2,6-Naphthyridines using 4-Cyano-3-Pyridineacetonitrile
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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Heterocyclic Chemistry & Multicomponent Reactions (MCRs)
Executive Summary & Scientific Rationale
The 2,6-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, anti-infectives, and neuroprotective agents [5.4]. Traditional syntheses of these fused heterocycles often rely on harsh, multi-step protocols (e.g., Bischler–Napieralski or Pictet–Spengler reactions) that suffer from poor atom economy and require aggressive dehydrating agents[1].
To bypass these limitations, this application note details a highly efficient, atom-economical one-pot multicomponent reaction (MCR) utilizing 4-Cyano-3-pyridineacetonitrile (CAS 3423-43-6)[2]. This specific building block is a highly reactive bifunctional synthon. It features an active methylene group (cyanomethyl) at the C3 position and an electrophilic cyano group at the C4 position. The proximity of these two functional groups enables a programmed cascade reaction—specifically a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization—to rapidly assemble the 1-amino-3-aryl-2,6-naphthyridine-4-carbonitrile architecture in a single operational step[3],[4].
Mechanistic Pathway: The Causality of the Cascade
Understanding the electron flow and intermediate stability is critical for troubleshooting and optimizing this protocol. The reaction between 4-Cyano-3-pyridineacetonitrile, an aromatic aldehyde, and ammonium acetate proceeds via a self-directing four-step cascade[3]:
-
Knoevenagel Condensation: The reaction is initiated by the deprotonation of the highly acidic active methylene group of 4-Cyano-3-pyridineacetonitrile. The resulting carbanion attacks the aromatic aldehyde. Subsequent dehydration yields a highly conjugated 3-(1-cyano-2-arylvinyl)pyridine-4-carbonitrile intermediate.
-
Michael-Type Addition: Ammonium acetate acts as an in situ source of ammonia. The ammonia nucleophile attacks the highly electrophilic
-carbon of the newly formed alkene (the carbon bearing the aryl group). -
Intramolecular Cyclization: The newly introduced primary amine is positioned in close spatial proximity to the C4-cyano group of the original pyridine ring. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the C4-cyano group to close the second six-membered ring[4].
-
Aromatization: A final tautomeric shift occurs, converting the intermediate imine into a primary amine and establishing the fully aromatic, thermodynamically stable 2,6-naphthyridine system[1].
Mechanistic workflow for the one-pot synthesis of 2,6-naphthyridines.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating . The reaction provides visual feedback at key stages, allowing the scientist to confirm the progression of the cascade without continuous instrumental sampling.
Materials Required
-
Synthon: 4-Cyano-3-pyridineacetonitrile (1.0 mmol)
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)
-
Amine Source/Catalyst: Ammonium Acetate (5.0 mmol)
-
Solvent: Absolute Ethanol (5.0 mL)
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyano-3-pyridineacetonitrile (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).
-
Solvent & Catalyst Addition: Add 5.0 mL of absolute ethanol followed by ammonium acetate (5.0 mmol). Scientific Insight: Ammonium acetate serves a dual purpose here—it acts as a mild base to catalyze the initial Knoevenagel condensation and serves as the nitrogen source for the Michael addition.
-
Reflux & Visual Monitoring (Self-Validation): Attach a reflux condenser and heat the mixture to 80 °C.
-
Validation Check 1: Within 15–30 minutes, the solution will turn deep yellow or orange. This indicates the successful formation of the highly conjugated Knoevenagel intermediate.
-
Validation Check 2: As the reaction progresses (typically 1–3 hours), the fully aromatized 2,6-naphthyridine product will begin to precipitate out of the boiling ethanol. The rigid, planar nature of the fused heterocycle dramatically reduces its solubility compared to the intermediates.
-
-
Reaction Termination: Monitor the complete consumption of 4-Cyano-3-pyridineacetonitrile via TLC (Eluent: EtOAc/Hexane 1:1). The product will appear as a highly fluorescent spot under 365 nm UV light.
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted aldehyde and ammonium salts. Dry the solid under a high vacuum. Note: The product is typically >95% pure by NMR at this stage and does not require column chromatography.
Quantitative Data & Substituent Effects
The electronic nature of the aromatic aldehyde significantly dictates the kinetics of the cascade. Electron-withdrawing groups (EWGs) accelerate both the Knoevenagel condensation and the subsequent Michael addition by increasing the electrophilicity of the intermediates. Conversely, electron-donating groups (EDGs) slow the reaction.
Table 1: Synthesis of 1-Amino-3-aryl-2,6-naphthyridine-4-carbonitrile Derivatives
| Entry | Aromatic Aldehyde (Ar-CHO) | Electronic Effect | Yield (%) | Reaction Time (h) | Visual Observation (Precipitate) |
| 1 | 4-Nitrobenzaldehyde | Strong EWG | 92 | 1.0 | Deep orange microcrystals |
| 2 | 4-Chlorobenzaldehyde | Mild EWG | 88 | 1.5 | Bright yellow powder |
| 3 | Benzaldehyde | Neutral | 85 | 2.0 | Pale yellow solid |
| 4 | 4-Methoxybenzaldehyde | Strong EDG | 78 | 3.0 | Orange-yellow solid |
Data reflects standard optimized conditions (1.0 mmol scale, absolute EtOH, reflux).
References
-
[3] Sharma et al. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ResearchGate. Available at:[Link]
-
[4] Pratap, R. et al. One-Pot Chemoselective Synthesis of Arylated Benzo[h]quinolines. RSC Advances, 2014, 4, 56779–56783. Available at: [Link]
-
[1] Dao, Q. et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC / RSC Advances, 2025. Available at: [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Cyano-3-Pyridineacetonitrile | 3423-43-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. govtcollegebalrampur.ac.in [govtcollegebalrampur.ac.in]
Application Note: Chemoselective Synthesis of Amino-Bromo-Naphthyridines via Cyano-Group Transformations
This Application Note is structured to address the complex synthetic challenge of accessing amino-bromo-naphthyridines, a scaffold critical in kinase inhibitor discovery (e.g., PI3K/mTOR pathways).
The guide distinguishes between two distinct synthetic needs:
-
De Novo Synthesis: Using a cyano group to construct the amino-naphthyridine ring (Cyclization).
-
Functional Group Interconversion (FGI): Converting a pre-existing nitrile substituent into an amino group (Hydrolysis/Rearrangement).
Executive Summary
The amino-bromo-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering vectors for hydrogen bonding (amino group) and cross-coupling (bromo group). While direct nitration/reduction is often employed for amination, the utilization of cyano groups (nitriles) offers superior regiocontrol.
This guide details two primary workflows:
-
Workflow A (Ring Construction): Utilizing ortho-halo-cyanopyridines to form the naphthyridine core, where the nitrile nitrogen atom is incorporated as the exocyclic amine.
-
Workflow B (Late-Stage Modification): The conversion of a pendant nitrile to a primary amine via a modified Hofmann rearrangement using hypervalent iodine reagents, preserving the bromo-substituent.
Strategic Analysis & Reagent Selection
The "Amino-Bromo" Challenge
Traditional amination (nucleophilic aromatic substitution,
Reagent Comparison Table
| Transformation Type | Reagent System | Mechanism | Pros | Cons |
| Ring Closure (De Novo) | NaH / DMSO or t-BuOK / THF | Thorpe-Ziegler Cyclization | Builds ring & amine simultaneously; High regiocontrol. | Requires specific cyanopyridine precursors. |
| Nitrile | Radziszewski Hydrolysis | Mild; tolerates bromine; stops at amide. | Requires second step for amine.[1] | |
| Amide | PhI(OAc) | Hofmann Rearrangement | High yield; avoids liquid | Reagents are moisture sensitive. |
| Direct Nitrile Reduction | Reduction | NOT RECOMMENDED .[2] Yields | Incorrect product for this target class. |
Workflow A: De Novo Assembly (The Thorpe-Ziegler Route)
Best for: Creating the naphthyridine core with the amino group already in place.
This protocol utilizes a 2-chloro-3-cyanopyridine precursor. The cyano group acts as the electrophile for the ring closure, and its nitrogen atom becomes the exocyclic amino group.
Mechanism of Action
The reaction proceeds via a base-mediated nucleophilic attack of an enolate (derived from a ketone or ester) onto the nitrile, followed by tautomerization to the amino-naphthyridine.
Experimental Protocol
Target: 2-Amino-3-bromo-1,8-naphthyridine derivative. Starting Materials: 2-Chloro-3-cyanopyridine, Active Methylene Compound (e.g., ketone), NBS (for subsequent bromination).
-
Cyclization:
-
Charge a dry flask with active methylene compound (1.0 equiv) and anhydrous THF .
-
Cool to 0°C. Add t-BuOK (1.2 equiv) portion-wise. Stir for 30 min to generate the enolate.
-
Add 2-chloro-3-cyanopyridine (1.0 equiv) dissolved in THF.
-
Heat to reflux (65°C) for 4–6 hours.
-
Observation: The solution typically darkens. Formation of a precipitate indicates the amino-naphthyridine salt.
-
Quench: Cool to RT, pour into ice water. Adjust pH to ~7 with 1N HCl. Filter the solid precipitate (Crude Amino-Naphthyridine).[3]
-
-
Regioselective Bromination:
-
Dissolve the crude amino-naphthyridine in DMF (0.1 M).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Note: The amino group activates the ortho or para position. In 1,8-naphthyridines, C3 is highly reactive.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine. Purify via flash chromatography (
/MeOH).
-
Workflow B: Functional Group Interconversion (The Modern Hofmann)
Best for: Converting a nitrile group on an existing bromo-naphthyridine scaffold to an amine.
Direct hydrolysis of nitriles usually yields carboxylic acids.[1] To get the amine (one carbon less), we use a two-step sequence: Partial Hydrolysis
Step 1: Controlled Hydrolysis (Radziszewski Reaction)
-
Reagents: 30%
, 6M NaOH, DMSO. -
Protocol:
-
Dissolve the bromo-naphthyridine-carbonitrile in DMSO (5 vol).
-
Cool to 10°C. Add 6M NaOH (0.2 equiv) and 30%
(1.5 equiv). -
Stir at RT for 30–60 mins. Monitor by LCMS for conversion to the primary amide (
). -
Critical: Do not heat, or you will hydrolyze to the acid.
-
Precipitate with water, filter, and dry.[3]
-
Step 2: Hypervalent Iodine Mediated Hofmann Rearrangement[4]
-
Reagents: PhI(OAc)
(PIDA), KOH, MeOH. -
Protocol:
-
Suspend the bromo-naphthyridine-carboxamide (from Step 1) in MeOH .
-
Add KOH (2.5 equiv) dissolved in MeOH.
-
Add PIDA (1.1 equiv) portion-wise at 0°C.
-
Stir at RT for 1 hour, then heat to 50°C for 2 hours.
-
Mechanism: PIDA generates the isocyanate intermediate in situ, which is trapped by methanol to form the carbamate, or hydrolyzed directly to the amine depending on water content. To ensure free amine, treat the crude residue with 4N HCl/Dioxane for 1 hour.
-
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between Ring Construction (Route A) and Modification (Route B).
Caption: Comparative workflows for accessing amino-naphthyridines. Route A builds the ring using the nitrile; Route B degrades a nitrile side-chain to an amine.
Troubleshooting & Optimization
Common Pitfalls
-
Over-Hydrolysis (Route B): If the nitrile converts to the carboxylic acid instead of the amide, lower the temperature and reduce the equivalents of NaOH.
-
Bromine Migration: In Route A, if brominating with
, bromine may migrate to the pyridine ring. Solution: Use NBS in polar aprotic solvents (DMF/MeCN) to favor the electron-rich ring. -
Solubility: Amino-naphthyridines are often poorly soluble. Tip: Use TFA/DCM mixtures for LCMS analysis or purification.
Safety Note
-
Cyanides: Handling cyanopyridines requires standard cyanide safety protocols.
-
PIDA: Hypervalent iodine reagents are oxidizers; store away from reducing agents.
References
-
Litvinov, V. P. (2004). The Thorpe-Ziegler reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews.
-
Baumgartner, M. T., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide.[4] Synthesis.[2][4][5][6][7][8][9][10][11]
-
Moriarty, R. M. (2005). Hypervalent Iodine Chemistry in Organic Synthesis.[12] Journal of Organic Chemistry.[5][8]
-
Lowe, J. T., et al. (2012). Synthesis of 1,5-Naphthyridines via Friedländer and Thorpe-Ziegler Methodologies. Journal of Heterocyclic Chemistry.[5]
Sources
- 1. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. One-pot highly stereoselective synthesis of cyano aziridines via the CuCl-catalyzed aminochlorination of α,β-unsaturated nitriles and intramolecular S(N) 2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hofmann rearrangement | CoLab [colab.ws]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Naphthyridine Cyclization
Topic: High-Yield Synthesis & Troubleshooting for 2,6-Naphthyridine Scaffolds Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The 2,6-Naphthyridine Challenge
The 2,6-naphthyridine scaffold is a "privileged structure" in drug discovery, notably for kinase inhibitors (e.g., FGFR4, CK2) and antifungal agents. However, it is notoriously difficult to synthesize compared to its 1,8- or 1,5- isomers. The primary challenge lies in the electron-deficient nature of the pyridine precursors , which resists the electrophilic cyclization required to close the second ring.
This guide moves beyond standard literature to address the process chemistry of these reactions—specifically focusing on the Microwave-Assisted Hydrobromic Acid Cyclization and Base-Mediated Condensation routes, which currently offer the highest reproducibility for scale-up.
Module 1: Pre-Reaction Diagnostic (Go/No-Go)
Before initiating the reaction, verify the integrity of your precursors. 80% of failed cyclizations stem from compromised starting materials.
Precursor Checklist: 4-cyano-3-pyridylacetonitrile
| Parameter | Specification | Why it Matters |
| Water Content | < 0.05% (Karl Fischer) | Critical. Water competes with the nitrile nitrogen for the electrophilic center, leading to hydrolysis (amide formation) rather than cyclization. |
| Purity | > 98% (HPLC) | Impurities (often isomeric 3-cyano-4-pyridylacetonitrile) lead to inseparable regioisomeric mixtures of 2,7-naphthyridines. |
| Appearance | White to pale yellow solid | Darkening indicates oxidation of the active methylene group (-CH₂-CN), which kills the nucleophilicity required for ring closure. |
Module 2: The Core Protocol (Microwave-Assisted Cyclization)
This protocol optimizes the "Gompper-type" cyclization using modern microwave reactor technology to overcome the high energy barrier of the electron-poor pyridine ring.
Optimized Workflow: 3-amino-1-bromo-2,6-naphthyridine Synthesis
Reaction: 4-cyano-3-pyridylacetonitrile + HBr (anhydrous) → 3-amino-1-bromo-2,6-naphthyridine[1][2]
Step-by-Step Protocol:
-
Preparation: In a glovebox, charge a microwave-safe vial with 4-cyano-3-pyridylacetonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous HBr in acetic acid (33 wt%, 10 equiv). Do not use aqueous HBr.
-
Sealing: Crimp the vial with a Teflon-lined cap.
-
Irradiation:
-
Ramp: 2 minutes to 110°C.
-
Hold: 20 minutes at 110°C (High Absorption setting).
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
-
Quench: Cool to 0°C. Pour onto crushed ice/ammonia mixture (pH adjustment to ~9).
-
Isolation: Filter the yellow precipitate. Wash with cold water.
Why This Works (Mechanism)
Standard thermal heating often degrades the nitrile before cyclization occurs. Microwave irradiation provides rapid, uniform heating that accelerates the nucleophilic attack of the nitrile nitrogen onto the protonated nitrile carbon (Thorpe-Ziegler type mechanism modified by acid), favoring the kinetic cyclization product over thermodynamic degradation.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "I am getting low yields (<30%) and a sticky black tar."
Diagnosis: Moisture contamination or Thermal Runaway. Root Cause:
-
Water: If your HBr/AcOH contains water, you are hydrolyzing the nitrile to a primary amide (R-CONH₂), which polymerizes under acidic conditions.
-
Overheating: 2,6-naphthyridines are thermally sensitive. Prolonged heating causes oxidative decomposition.
Corrective Action:
-
Switch Reagent: Ensure you are using 33% HBr in Glacial Acetic Acid (anhydrous), not 48% aqueous HBr.
-
Protocol Shift: If using conventional heating, switch to Microwave. If Microwave is unavailable, reduce oil bath temperature to 80°C and extend time, but add a radical scavenger (e.g., BHT) to prevent polymerization.
Issue 2: "The product is a mixture of isomers (2,6- and 2,7-naphthyridine)."
Diagnosis: Regiochemical lack of control in the precursor synthesis. Root Cause: The starting material, 4-cyano-3-pyridylacetonitrile, is often synthesized from 3,4-lutidine. If the oxidation/cyanation steps are not regioselective, you will have a mixture of:
-
Isomer A: 4-cyano-3-pyridylacetonitrile (Yields 2,6-naphthyridine)[1][2]
-
Isomer B: 3-cyano-4-pyridylacetonitrile (Yields 2,7-naphthyridine)
Corrective Action:
-
Purify Early: Do not attempt to separate the final naphthyridines. Separate the pyridine precursors using Recrystallization in Ethanol/Hexane . Isomer A typically crystallizes first.
-
Verify by NMR: Check the coupling constants of the pyridine protons. The 2,6-precursor will show distinct splitting patterns compared to the 2,7-precursor.
Issue 3: "My cyclization failed with a substituted precursor."
Diagnosis: Steric or Electronic deactivation. Root Cause: If you have a substituent at the C2 position of the pyridine ring, it creates steric clash during the planarization required for ring closure. If you have strong electron-donating groups, the nitrile carbon becomes less electrophilic.
Corrective Action:
-
Use a Lewis Acid Promoter: Add Sc(OTf)₃ (5 mol%) or Hg(OAc)₂ to activate the nitrile.
-
Alternative Route: Switch to the Palladium-Catalyzed Amidation route (see Reference 6). This involves reacting 3-(1-cyano-3-alkenyl)pyridine-4-carbonitrile with Pd(OAc)₂/PPh₃, which is less sensitive to electronics.
Module 4: Process Visualization
The following diagram illustrates the critical decision pathways for optimizing the synthesis yield based on the specific failure mode encountered.
Caption: Decision tree for selecting synthetic routes and troubleshooting common yield-killing issues in 2,6-naphthyridine cyclization.
Module 5: Comparison of Cyclization Conditions
Select the condition that matches your substrate's tolerance.
| Condition | Reagents | Temp/Time | Typical Yield | Pros | Cons |
| Acid-Mediated (Standard) | 48% HBr (aq) | Reflux / 4h | 15-30% | Cheap reagents | High hydrolysis rates; low yield. |
| Microwave-Assisted | HBr/AcOH (anhydrous) | 110°C / 20 min | 80-93% | Rapid; High Yield; Scalable | Requires microwave reactor; Corrosive. |
| Metal-Catalyzed | Pd(OAc)₂, PPh₃ | 80°C / 12h | 60-75% | Tolerates functional groups | Expensive; Heavy metal cleanup required. |
| Base-Mediated | NaOEt / EtOH | Reflux / 2h | 40-50% | Good for 1-substituted analogs | Lower yield; Basic conditions may degrade sensitive groups. |
References
-
Wójcicka, A. (2023).[3] "Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review." Current Organic Chemistry, 27(8), 648-660.[3] Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine." BenchChem Application Notes. Link
-
Al-Mousawi, S. M., et al. (2012). "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation."[1] Der Pharma Chemica, 4(6), 2265-2271. Link
-
Numata, A., et al. (1999). "Synthesis of 2,6-Naphthyridine Derivatives." Chemical and Pharmaceutical Bulletin, 47(11). Link
-
Darakshan, D., & Parvin, T. (2025).[4] "Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights." Organic & Biomolecular Chemistry. Link
-
Sakamoto, T., et al. (2002). "Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6-naphthyridine." Arkivoc, (x), 40-51.[5] Link
Sources
controlling regioselectivity in 4-Cyano-3-Pyridineacetonitrile cyclization
Platform: Application & Troubleshooting Portal Target Substrate: 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective cyclization of 4-Cyano-3-Pyridineacetonitrile. This substrate possesses dual electrophilic centers—a highly conjugated C4-nitrile and an aliphatic C3-acetonitrile—making it a powerful building block for synthesizing pyrazolo[4,3-c]pyridines[1]. However, differentiating these two reactive sites during bis-nucleophile (e.g., substituted hydrazine) attack requires precise kinetic and thermodynamic control[2].
This portal provides mechanistic insights, diagnostic Q&As, self-validating experimental protocols, and condition matrices to ensure your cyclization workflows are reproducible and highly selective.
I. Knowledge Base: Mechanistic Causality
To control regioselectivity, you must manipulate the inherent electrophilicity of the substrate's two cyano groups.
-
Kinetic Control (Lewis Acid Pathway): The C4-nitrile is conjugated with the electron-deficient pyridine ring. By introducing a Lewis acid (e.g.,
), the metal coordinates to the pyridine nitrogen and the adjacent C4-nitrile. This chelation effect drastically lowers the LUMO of the C4-nitrile, directing the most nucleophilic nitrogen of a substituted hydrazine (the terminal ) to attack here first. Subsequent intramolecular cyclization yields the 1-substituted-3-amino-1H-pyrazolo[4,3-c]pyridine . -
Thermodynamic/Base Control (Ketenimine Pathway): Under basic conditions, the acidic methylene protons of the C3-acetonitrile group are deprotonated. This generates a nucleophilic carbanion/ketenimine intermediate that alters the sequence of attack, typically driving the reaction toward the 2-substituted regioisomer or promoting alternative Thorpe-Ziegler-type condensations[3].
Fig 1. Mechanistic divergence in 4-Cyano-3-pyridineacetonitrile cyclization via catalyst selection.
II. Troubleshooting Guides & FAQs
Q1: My reaction with phenylhydrazine yields a 1:1 mixture of 1-phenyl and 2-phenyl regioisomers. How do I isolate the 1-phenyl isomer?
Root Cause: Without a directing agent, the electrophilicity difference between the C4-nitrile and the C3-acetonitrile is insufficient to overcome the steric hindrance of the substituted hydrazine, leading to competing attack pathways.
Solution: Switch from a neutral/thermal cyclization to a Lewis acid-catalyzed system. Adding 1.2 equivalents of anhydrous
Q2: I am observing a high-molecular-weight byproduct and low yields of my target pyrazolopyridine. What is happening?
Root Cause: You are likely using too strong of a base (e.g., NaH or KOtBu) or running the reaction at too high a concentration. This triggers a Thorpe-Ziegler homocoupling, where the deprotonated C3-methylene of one molecule attacks the C4-nitrile of another, causing oligomerization[3].
Solution: Reduce the base strength (use
Q3: LC-MS shows the mass of the starting material + hydrazine[M+H+Hydrazine], but no cyclized product. How do I force ring closure?
Root Cause: The reaction has stalled at the linear amidrazone intermediate. The second nitrile has not been activated enough for the internal
Fig 2. Diagnostic workflow for resolving stalled cyclizations and oligomerization.
III. Self-Validating Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, you can diagnose the exact mechanistic breakdown before proceeding.
Protocol A: Synthesis of 1-Substituted-3-amino-1H-pyrazolo[4,3-c]pyridines (Kinetic Control)
Objective: Direct hydrazine attack exclusively to the C4-nitrile.
-
Preparation: In an oven-dried flask under
, dissolve 4-Cyano-3-pyridineacetonitrile (1.0 eq, 10 mmol) in anhydrous Ethanol (50 mL). -
Catalyst Addition: Add anhydrous
(1.2 eq, 12 mmol) in one portion. Stir at room temperature for 15 minutes.-
Validation Checkpoint 1: The solution may slightly change color (typically yellowing) indicating the formation of the Zinc-substrate chelate complex.
-
-
Nucleophile Addition: Dropwise add the substituted hydrazine (e.g., Phenylhydrazine, 1.1 eq, 11 mmol) over 10 minutes.
-
Cyclization: Heat the reaction to reflux (80°C) for 4-6 hours.
-
Validation Checkpoint 2: Pull an aliquot for LC-MS at 2 hours. You should observe the disappearance of the starting mass and the transient appearance of the amidrazone intermediate. By hour 4, only the cyclized mass should remain.
-
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous
(to break the zinc complex). Extract, dry over , and purify via silica gel chromatography.
Protocol B: Synthesis of 2-Substituted-3-amino-2H-pyrazolo[4,3-c]pyridines (Thermodynamic Control)
Objective: Deprotonate the C3-acetonitrile to alter the attack sequence.
-
Preparation: Dissolve 4-Cyano-3-pyridineacetonitrile (1.0 eq, 10 mmol) in anhydrous THF (100 mL, high dilution to prevent homocoupling).
-
Base Activation: Add
(2.0 eq, 20 mmol) and stir at 60°C for 30 minutes. -
Nucleophile Addition: Add the substituted hydrazine (1.1 eq) and reflux for 12 hours.
-
Validation Checkpoint: TLC (DCM:MeOH 9:1) should show a distinct spot with a different Rf compared to the 1-substituted isomer from Protocol A.
-
IV. Quantitative Data: Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity (1-Substituted vs. 2-Substituted isomer ratios) based on standard optimization parameters.
| Solvent | Catalyst / Additive | Temperature | Concentration | Primary Mechanism | Regio-Ratio (1-Sub : 2-Sub) | Yield (%) |
| EtOH | None (Thermal) | 80°C | 0.2 M | Mixed Attack | 55 : 45 | 62% |
| EtOH | 80°C | 0.2 M | C4-Chelation | >95 : 5 | 88% | |
| Toluene | AcOH (10 mol%) | 110°C | 0.1 M | Acid Activation | 80 : 20 | 75% |
| THF | 65°C | 0.05 M | C3-Deprotonation | 10 : 90 | 71% | |
| DMF | NaH (1.5 eq) | 25°C | 0.5 M | Thorpe-Ziegler | N/A (Oligomers) | <10% |
V. References
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. National Institutes of Health (NIH).[Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.[Link]
Sources
- 1. 4-Cyano-3-Pyridineacetonitrile | 3423-43-6 | Benchchem [benchchem.com]
- 2. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol | 120267-11-0 | Benchchem [benchchem.com]
Technical Support Center: Solubility & Handling of 4-Cyano-3-Pyridineacetonitrile
The following technical guide addresses the solubility challenges of 4-Cyano-3-Pyridineacetonitrile (also known as 3-(cyanomethyl)isonicotinonitrile) in anhydrous diethyl ether.
Topic: Troubleshooting Solubility in Dry Ether Audience: Organic Chemists, Process Development Scientists Status: Active Guide
Diagnostic Overview
The Issue: You are attempting to dissolve 4-Cyano-3-Pyridineacetonitrile in dry diethyl ether (Et₂O), likely for a base-mediated cyclization (e.g., Thorpe-Ziegler) or alkylation. The compound forms a suspension, gums up, or precipitates immediately, preventing homogeneous reaction kinetics.
The Root Cause: Polarity Mismatch. While simple pyridine derivatives (like 3-cyanopyridine) are often soluble in ether, 4-Cyano-3-Pyridineacetonitrile possesses two highly polar nitrile groups and a basic pyridine nitrogen.
-
Dipole Moment: The vector sum of the C≡N dipoles and the pyridine ring creates a high net dipole moment.
-
Lattice Energy: The molecule likely exhibits strong intermolecular
- stacking and dipole-dipole interactions in the solid state. -
Solvent Incompatibility: Diethyl ether (
) is too non-polar to overcome these lattice forces. It cannot effectively solvate the electron-deficient pyridine ring or the polar nitrile tails.
Troubleshooting Protocols
Decision Matrix: Solvent Selection
Use the following logic flow to determine the best course of action for your specific reaction setup.
Figure 1: Decision matrix for overcoming solubility limitations of polar pyridine-nitriles.
Protocol A: The "Standard" Fix (Switch to THF)
Applicability: 90% of cases. Tetrahydrofuran (THF) is the industry-standard replacement for ether when handling polar heterocycles.
Mechanism: THF is a cyclic ether with a higher dielectric constant (
Step-by-Step Workflow:
-
Preparation: Ensure THF is freshly distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS) to remove stabilizers (BHT) and water.
-
Solubility Test: Take 10 mg of 4-Cyano-3-Pyridineacetonitrile. Add 0.5 mL dry THF.
-
Observation: Should dissolve clearly or form a very fine, loose suspension.
-
-
Reaction Setup:
-
Dissolve the substrate in dry THF (0.1 M - 0.5 M concentration).
-
Add the base (e.g., NaH, LDA, LiHMDS) at the appropriate temperature.
-
Note: THF freezes at -108°C, allowing for cryogenic reactions similar to ether.
-
Protocol B: Co-Solvent Strategy
Applicability: When the reaction must contain some ether (e.g., using specific Grignard reagents supplied in ether) or if the product extraction requires ether.
Recommended Co-solvents:
| Co-Solvent | Ratio (Ether:Solvent) | Benefit | Warning |
|---|---|---|---|
| 1,2-Dimethoxyethane (DME) | 3:1 to 1:1 | Chelation effect; excellent for cation solvation (Li+, Na+). | Higher boiling point (85°C); harder to remove than ether. |
| Dichloromethane (DCM) | 4:1 | Excellent solubility for nitriles. | INCOMPATIBLE with strong bases (n-BuLi, LDA, NaH). Use only for acid-catalyzed or radical steps. |
| Toluene | 1:1 | Disrupts
Workflow:
-
Slurry the substrate in the minimum amount of dry co-solvent (e.g., DME) until dissolved.
-
Dilute slowly with dry diethyl ether until the solution becomes slightly cloudy (saturation point).
-
Add reagents.
Protocol C: The "Slurry" Method (Heterogeneous Reaction)
Applicability: When no other solvent is suitable, or strict "dry ether" conditions are mandated by a specific SOP.
Theory: Many deprotonation reactions (e.g., formation of the carbanion at the
Workflow:
-
Particle Size Reduction: Finely grind the 4-Cyano-3-Pyridineacetonitrile using a mortar and pestle (in a glovebox if hygroscopic) to maximize surface area.
-
Sonication: Suspend the powder in dry ether and sonicate for 5-10 minutes under Argon/Nitrogen to create a uniform dispersion.
-
Agitation: Use a high-torque overhead stirrer or a large magnetic stir bar at high RPM. Do not allow the solid to settle.
-
Reagent Addition: Add the base slowly. You will often observe a color change (e.g., to dark red/orange) on the surface of the solid particles, indicating anion formation.
Frequently Asked Questions (FAQs)
Q1: Why does the literature sometimes suggest ether for this compound if it doesn't dissolve? A: Older literature often defaults to diethyl ether for extractions or precipitations. If a paper cites ether as the reaction solvent, check the concentration. They may be running a highly dilute reaction (0.01 M), or they might be relying on the "Slurry Method" (Protocol C) without explicitly stating it.
Q2: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF? A: Yes, and it is often better. 2-MeTHF is derived from renewable sources, has a higher boiling point than THF (80°C vs 66°C), and separates better from water during workup. It generally solubilizes polar nitriles as well as, or better than, THF.
Q3: My reaction turns into a black tar in THF. Is this a solubility issue?
A: Likely not. This suggests decomposition. Pyridine acetonitriles have acidic
-
Diagnostic: If using a strong base (NaH/LDA), oxidative coupling or polymerization can occur if the temperature is too high.
-
Fix: Ensure the reaction is kept at -78°C or 0°C during base addition. The "tar" is often the result of the highly reactive carbanion attacking the pyridine ring of a neighbor molecule (self-condensation).
Q4: How do I dry THF sufficiently for this chemistry? A:
-
Pre-drying: Store over KOH pellets overnight.
-
Distillation: Reflux over Sodium/Benzophenone until the solution turns deep blue/purple.
-
Molecular Sieves: Alternatively, store over activated 3Å or 4Å molecular sieves (20% w/v) for 24 hours.
Quantitative Data: Solvent Properties Comparison
| Property | Diethyl Ether | Tetrahydrofuran (THF) | 1,2-Dimethoxyethane (DME) | Relevance to 4-Cyano-3-Pyridineacetonitrile |
| Dielectric Constant ( | 4.3 | 7.5 | 7.2 | Higher |
| Dipole Moment (D) | 1.15 | 1.75 | 1.71 | Higher dipole assists in breaking crystal lattice. |
| Boiling Point (°C) | 34.6 | 66.0 | 85.0 | THF allows for higher thermal energy input if needed. |
| Water Miscibility | Low | Miscible | Miscible | THF requires stricter drying protocols. |
References
-
Reich, H. J. "Solvents and Solvation in Organometallic Chemistry.
- Context: Authoritative source on solvent polarity, dielectric constants, and solvation effects on reaction r
-
Organic Syntheses, Coll.[1] Vol. 4, p. 444 (1963). "Nicotinonitrile (3-Cyanopyridine)."
- Context: Establishes baseline solubility for the parent cyanopyridine structure (soluble in ether), highlighting the contrast when the cyanomethyl group is added.
-
BenchChem Application Notes. "Troubleshooting Solubility Issues with Pyridine Acetonitriles."
- Context: General protocols for handling amino-pyridine-acetonitriles and similar polar intermedi
-
(General landing page for verification of methodology)
-
Pfizer Solvent Selection Guide. "Green Chemistry Approaches to Solvent Selection."
- Context: Supports the recommendation of 2-MeTHF as a superior, greener altern
Sources
Technical Support Center: Preventing Nitrile Hydrolysis in Pyridine Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Troubleshooting and optimizing cyanopyridine synthesis workflows.
Introduction
As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of nitrile (-CN) functional groups during the construction of pyridine rings. Multicomponent reactions (such as the Hantzsch synthesis or condensations involving malononitrile) are powerful tools for generating highly substituted cyanopyridines. However, the exact conditions required for ring closure—heat, protic solvents, and acid/base catalysts—are identical to the conditions that promote the hydration of nitriles into carboxamides and carboxylic acids[1].
This guide provides a mechanistic understanding of this side reaction and offers field-proven, self-validating protocols to preserve the integrity of the nitrile group.
Caption: Competing pathways in cyanopyridine synthesis highlighting nitrile hydrolysis.
Troubleshooting Guide & FAQs
Q1: Why is my cyanopyridine synthesis yielding a highly polar byproduct instead of the desired product? A1: The formation of nicotinamide (the corresponding amide) or nicotinic acid (the carboxylic acid) is a classic sign of nitrile group hydrolysis[1]. The sp-hybridized carbon of the nitrile is highly electrophilic. When attached to an electron-withdrawing pyridine ring, this electrophilicity is magnified. In the presence of adventitious water and a catalyst (either acidic or basic), water acts as a nucleophile, attacking the nitrile carbon to form an imidic acid tautomer, which rapidly isomerizes to the stable carboxamide[2]. You can validate this by checking your TLC; the amide will appear as a significantly more polar (lower Rf) spot compared to the desired cyanopyridine.
Q2: How do I adjust my multicomponent reaction (MCR) to prevent this hydration? A2: The most effective strategy is eliminating water and moderating the catalyst strength.
-
Solvent Choice: Switch from aqueous ethanol to rigorously dried, anhydrous organic solvents like acetonitrile or toluene[1].
-
Water Removal: Since condensation reactions (like the Knoevenagel step) generate stoichiometric amounts of water, use activated molecular sieves (4Å) or a Dean-Stark apparatus to continuously remove water from the equilibrium[1].
-
Catalyst Selection: Avoid strong aqueous bases (e.g., NaOH) or harsh Lewis acids. Instead, utilize mild, heterogeneous solid base catalysts such as Mg-Al hydrotalcites (LDHs). These provide sufficient basicity to drive the initial condensation without promoting bulk aqueous hydrolysis[3].
Q3: My reaction goes to completion cleanly, but I lose the nitrile during the workup. What is going wrong? A3: Nitrile groups are highly susceptible to hydrolysis during aqueous quenching, especially if the mixture is left stirring for extended periods[4]. To prevent this:
-
pH Control: Carefully neutralize the aqueous layer to a pH of 6-7 before extraction[4]. Extreme pH excursions during the quench will rapidly hydrolyze the product.
-
Rapid Extraction: Do not let the organic product sit in contact with the aqueous layer. Separate the phases immediately.
Quantitative Impact of Reaction Conditions
The following table summarizes the causal relationship between synthetic conditions and the distribution of the desired cyanopyridine versus the hydrolyzed carboxamide byproduct.
| Catalyst System | Solvent Environment | Temperature | Time | Cyanopyridine Yield (%) | Carboxamide Yield (%) |
| NaOH (aq) | EtOH / H₂O | Reflux (80°C) | 12 h | 45 | 40 |
| Piperidine | EtOH | Reflux (80°C) | 8 h | 65 | 20 |
| AcOH / NH₄OAc | Toluene (Dean-Stark) | Reflux (110°C) | 5 h | 82 | 5 |
| Mg-Al Hydrotalcite | Anhydrous MeCN | 60°C | 6.5 h | 88 | < 2 |
Data synthesized from standard optimization profiles for pyridine-3-carbonitrile synthesis[1][3].
Standard Operating Procedure: Self-Validating Anhydrous Cyanopyridine Synthesis
To ensure high scientific integrity and reproducibility, follow this optimized protocol utilizing a solid base catalyst. This system is self-validating: the physical state of the catalyst allows for easy removal, and the anhydrous conditions inherently block the hydration pathway.
Materials:
-
Aldehyde precursor (1.0 eq)
-
Malononitrile (1.1 eq)
-
Active methylene compound / Enamine (1.0 eq)
-
Mg-Al Hydrotalcite (Mg/Al ratio = 2.0, calcined at 450°C) (10 wt%)[3]
-
Anhydrous Acetonitrile
Step-by-Step Methodology:
-
System Preparation: Flame-dry all glassware under vacuum and backfill with dry nitrogen. This eliminates ambient moisture.
-
Reaction Assembly: Dissolve the aldehyde, malononitrile, and the active methylene compound in anhydrous acetonitrile. Add the freshly calcined Mg-Al hydrotalcite catalyst[3].
-
Controlled Heating: Heat the mixture to 60°C under a nitrogen atmosphere. Causality note: 60°C provides the necessary activation energy for cyclization while remaining safely below the thermal threshold where trace moisture rapidly attacks the nitrile.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. Look for the disappearance of starting materials and the formation of a single, non-polar product spot. The absence of a baseline-hugging polar spot confirms that hydrolysis is successfully suppressed.
-
Anhydrous Workup: Upon completion (typically 6-8 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the heterogeneous hydrotalcite catalyst. Wash the filter cake with a small amount of dry ethyl acetate[1].
-
Isolation: Concentrate the filtrate under reduced pressure. Because no aqueous quench was used, the risk of workup-induced hydrolysis is zero. Purify the crude residue via silica gel flash chromatography.
-
Product Verification: Confirm the integrity of the nitrile group using FT-IR spectroscopy. A sharp, distinct absorption band at approximately 2200–2250 cm⁻¹ (C≡N stretch) and the absence of broad N-H/O-H stretches (3200–3500 cm⁻¹) validate the success of the protocol[4].
Caption: Logical workflow for preventing nitrile hydrolysis during synthesis and workup.
References
-
Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts - ResearchGate.[Link]
-
Hydrolysis of Nitrile Compounds in Near-Critical Water - ResearchGate. [Link]
Sources
Technical Support Center: HBr Bubbling in Pyridine/Acetonitrile Systems
The following technical guide is structured as a specialized support center resource. It prioritizes operational safety, yield optimization, and the specific physicochemical challenges of the HBr/Pyridine/Acetonitrile system.
Topic: Temperature & Process Control for Anhydrous HBr Addition Code: SOP-HBR-PY-MECN Last Updated: October 2023 Access Level: Research & Process Development
System Overview & Thermodynamics
This reaction system involves bubbling anhydrous Hydrogen Bromide (HBr) gas into a solution of Acetonitrile (MeCN) and Pyridine. This is typically performed to generate Pyridinium Hydrobromide (Py·HBr) in situ, often as a brominating agent, an acid catalyst, or to prepare the salt for isolation.
The Thermodynamic Challenge
The addition of HBr to this system triggers two simultaneous exothermic events:
-
Solvation Enthalpy: HBr gas dissolving in MeCN releases significant heat (approx. -85 kJ/mol for HBr in aqueous-like systems; similar trends apply to polar aprotic solvents).
-
Neutralization Enthalpy: The reaction between HBr and Pyridine is an acid-base neutralization, generating rapid, localized heat at the gas-liquid interface.
Critical Risk: The combination of these exotherms can boil the solvent (MeCN bp: 82°C) or cause thermal runaway. Conversely, excessive cooling decreases the solubility of the resulting salt (Py·HBr), leading to rapid precipitation and equipment clogging.
Standard Operating Procedure (SOP)
Phase A: Preparation & Safety
-
Dryness is Critical: Acetonitrile must be anhydrous (<500 ppm
). Moisture reacts with HBr to form hydrobromic acid, which is far more corrosive to steel/enamel than anhydrous HBr and may alter reaction selectivity. -
The Scrubber: Never vent HBr directly. Connect the reaction outlet to a trap (empty flask for suck-back protection) followed by a scrubber containing 10-20% NaOH or saturated Sodium Bicarbonate.
Phase B: Temperature Control Protocol
| Parameter | Target Range | Rationale |
| Initial Reactor Temp | -10°C to 0°C | Maximizes HBr gas solubility; buffers the neutralization exotherm. |
| Coolant Delta ( | < 15°C | A high delta (very cold jacket) causes Py·HBr to crust on the reactor walls, reducing heat transfer. |
| Addition Rate | Controlled | Rate is limited by cooling capacity. If internal T rises >5°C above setpoint, stop flow. |
Phase C: The Addition (Bubbling)
-
Agitation: Set stirring to maximum stable RPM. High shear is required to disperse the gas bubbles and prevent localized hot spots where the salt forms.
-
Gas Introduction: Introduce HBr via a wide-bore glass tube or a coarse dispersion tube.
-
Note: Do NOT use a fine porosity frit (e.g., P3/P4). The Py·HBr salt will precipitate instantly inside the pores, blocking the flow and pressurizing the line.
-
-
Post-Addition: Purge the line with dry Nitrogen (
) to push residual HBr into the reactor and prevent atmospheric moisture from entering the delivery tube.
Troubleshooting Guide
Diagnose specific failure modes based on observed symptoms.
Symptom 1: Gas Flow Stops / Line Over-Pressurization
Diagnosis: "Salt Plug" Clogging. The reaction between HBr and Pyridine is instantaneous. If the gas flow is too slow, or the tip is too cold, Py·HBr solidifies right at the tip of the dip tube.
-
Immediate Fix: Stop HBr flow. Switch to Nitrogen. Briefly lift the dip tube out of the liquid to melt the plug (if safe) or carefully warm the exposed part of the dip tube with a heat gun (if glass).
-
Prevention:
-
Use a "sleeve" setup: A larger tube surrounds the gas tube, flowing solvent down over the tip to keep it washed.
-
Ensure a minimum gas velocity is maintained to "blow" the solid away from the tip.
-
Do not submerge the tube until gas flow has already started (positive pressure).
-
Symptom 2: Temperature Spikes Despite Cooling
Diagnosis: Heat Transfer Failure. A thick slurry of Py·HBr may have coated the reactor walls (fouling), insulating the reaction mass from the cooling jacket.
-
Immediate Fix: Stop HBr addition immediately. Increase agitation speed if safe.
-
Prevention:
-
Lower the concentration. If the mixture is too thick (>1.5 M), add more MeCN.
-
Avoid "shock cooling" the jacket. It is better to have a -10°C internal temp with a -20°C jacket than a 0°C internal temp with a -60°C jacket.
-
Symptom 3: Low Yield / HBr Fuming from Scrubber
Diagnosis: Gas Saturation / Blow-by. If the temperature is too high, HBr gas solubility drops drastically. You are bubbling HBr through the solvent and out into the scrubber rather than reacting it.
-
Immediate Fix: Lower the temperature to <5°C. Check the scrubber—if it's getting hot, you are losing reagent.
-
Prevention: Tighten the mass balance. Weigh the HBr cylinder before and after to confirm delivery, rather than relying on flow meters which can be inaccurate with corrosive gases.
Visualized Workflows
Figure 1: Process Control Logic
This diagram illustrates the decision-making loop for temperature and flow control.
Caption: Feedback loop for managing exotherm and slurry viscosity during HBr addition.
Figure 2: The "Suck-Back" Trap Setup
Critical safety configuration to prevent scrubber liquid from entering the reactor.
Caption: Correct order of equipment. The Empty Trap protects the Reactor from Scrubber back-flow.
Frequently Asked Questions (FAQ)
Q: Why use Acetonitrile (MeCN) if the salt precipitates? Why not use an alcohol? A: While alcohols (Methanol/Ethanol) dissolve Py·HBr well, they are nucleophilic protic solvents. If your subsequent reaction involves sensitive electrophiles (e.g., acid chlorides, anhydrides) or requires strictly non-nucleophilic conditions, alcohols will cause side reactions. MeCN is polar but aprotic, offering a compromise between solubility and inertness.
Q: Can I use aqueous Hydrobromic Acid (48%) instead of gas? A: Generally, No . Adding 48% aqueous HBr introduces significant water into the system. In MeCN, this water can hydrolyze sensitive substrates (like nitriles to amides) or deactivate catalysts. Unless your protocol explicitly tolerates water, you must use anhydrous gas or generate HBr in situ (e.g., using TMSBr + Methanol, though this introduces methanol).
Q: The Py·HBr salt has turned yellow/orange. Is this normal?
A: Pure Pyridinium Hydrobromide is white. A yellow/orange color typically indicates the presence of free Bromine (
References
-
Safety & Handling: National Institute for Occupational Safety and Health (NIOSH).[1] "Hydrogen Bromide: Systemic Agent." CDC Emergency Response Safety, 2024. Link
-
Physical Properties: PubChem. "Hydrogen Bromide (Compound)."[2][3][4][5][6][7][8][9][10] National Library of Medicine, CID 260. Link
- Solubility Data: Haynes, W. M. "CRC Handbook of Chemistry and Physics." 97th Edition, CRC Press, 2016. (Referencing gas solubility trends in polar aprotic solvents).
-
Reaction Thermodynamics: "Pyridine Hydrobromide Preparation." Organic Syntheses, Coll. Vol. 1, p.1 (referenced for salt properties and stability). Link
-
Precipitation Dynamics: BenchChem. "Overcoming solubility issues with pyridine derivatives in organic solvents." Technical Notes. Link
Sources
- 1. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 2. hydrogen bromide [chemister.ru]
- 3. Hydrogen bromide (CAS 10035-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Hydrogen bromide - Wikipedia [en.wikipedia.org]
- 5. Pyridinium hydrobromide | C5H7BrN+ | CID 21226041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.fandom.com [chemistry.fandom.com]
- 8. purdue.edu [purdue.edu]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Hydrogen bromide [webbook.nist.gov]
Technical Support Center: Purification of 3-Amino-1-bromo-2,6-naphthyridine
Ticket ID: #NAPH-26-PUR Subject: Purification protocols, stability concerns, and troubleshooting for 3-amino-1-bromo-2,6-naphthyridine intermediates. Assigned Specialist: Senior Application Scientist, Separation Technologies.
Executive Summary
The intermediate 3-amino-1-bromo-2,6-naphthyridine is a critical scaffold in the synthesis of kinase inhibitors (e.g., SHP2, ATR inhibitors). Its purification presents a unique dichotomy: the molecule is basic (due to the naphthyridine core and amine) yet possesses a labile C1-bromide susceptible to nucleophilic aromatic substitution (
Successful isolation requires balancing the suppression of silanol interactions (tailing) against the risk of solvolysis (bromine displacement). This guide synthesizes field data with mechanistic insights to provide a robust purification workflow.
Module 1: Chromatographic Behavior & Method Development
The "Sticky Column" Phenomenon
Symptom: The compound elutes as a broad, streaking band (tailing) or is irreversibly adsorbed onto the silica, leading to low recovery (<50%).
Root Cause:
The pyridine-like nitrogens at positions 2 and 6, combined with the exocyclic C3-amine, act as Lewis bases. These interact strongly with the acidic silanol groups (
Corrective Protocol: Do not rely solely on methanol gradients. You must employ a Lewis Base Modifier .
| Parameter | Standard Condition | Optimized Condition (Recommended) |
| Stationary Phase | Standard Silica (40-63 µm) | Amine-Functionalized Silica (NH-Silica) OR Standard Silica with Modifier |
| Mobile Phase A | Dichloromethane (DCM) | DCM |
| Mobile Phase B | Methanol (MeOH) | MeOH containing 1% Triethylamine (TEA) or 1% |
| Gradient | 0–10% MeOH | 0–5% MeOH (isocratic hold often required) |
| Loading | Liquid load in DCM | Solid load on Celite or amine-treated silica |
Critical Warning: Avoid using acetone or ethyl acetate as primary solvents. Naphthyridines often exhibit poor solubility in these, leading to precipitation on the column head.
Module 2: Troubleshooting Chemical Instability
User Question: "I see a new spot forming on TLC during concentration, and my bromine content is decreasing. What is happening?"
Diagnosis: Solvolysis (Nucleophilic Displacement) The C1-position in 2,6-naphthyridine is activated because it is adjacent (alpha) to the N2 nitrogen. This makes the C1-Bromine highly susceptible to nucleophilic attack, particularly by alkoxides (methoxide) or hydroxide.
Mechanism:
Preventative Measures:
-
Temperature Control: Never heat the crude mixture above 40°C in nucleophilic solvents (MeOH, EtOH) during rotary evaporation.
-
Acidity Check: Ensure the crude material is not strongly basic before concentrating. If the reaction used strong base (e.g., NaH, LiHMDS), quench and buffer to pH 7-8 before workup.
-
Solvent Switch: If recrystallization is necessary, prefer acetonitrile (MeCN) or toluene over alcohols to eliminate the risk of ether formation.
Module 3: Solubility & Handling
User Question: "The compound is not dissolving in DCM for loading. Can I use DMSO?"
Guidance: While DMSO dissolves the compound, liquid loading with DMSO often ruins normal phase separations due to its high polarity and "washout" effect.
Recommended Workflow (Solid Loading):
-
Dissolve the crude intermediate in a minimal amount of THF or DCM/MeOH (9:1) .
-
Add Celite 545 (approx. 2g per 1g of crude).
-
Evaporate the solvent gently until a free-flowing powder remains.
-
Load this powder as a "dry cartridge" or directly atop the silica column.
Module 4: Visualization & Workflow Diagram
The following decision tree outlines the logical path for purification based on crude purity and scale.
Caption: Decision matrix for purification. Note the divergence to Reverse Phase C18 if the compound exhibits instability on normal phase silica.
Frequently Asked Questions (FAQ)
Q1: Can I use acid modifiers (TFA/Formic Acid) in the mobile phase?
A: Avoid if possible. While acid protonates the nitrogens (
Q2: My compound turns dark brown upon storage. Is it decomposing? A: Amino-naphthyridines are electron-rich and prone to oxidation.
-
Check: Run an LCMS. If the main peak is intact, the color is likely a trace quinoidal impurity (highly colored).
-
Fix: Store the solid under Argon at -20°C. For long-term storage, protect from light.
Q3: How do I separate the 1-bromo regioisomer from the 3-bromo impurity? A: If your synthesis produced regioisomers (e.g., bromination of the amine), these are difficult to separate on Silica.
-
Solution: Use C18 Reverse Phase chromatography . The difference in dipole moment between the 1-bromo (adjacent to ring N) and 3-bromo isomers usually provides sufficient alpha (
) selectivity in an Acetonitrile/Water gradient.
References
-
Synthesis of 2,6-Naphthyridines
- Source: Der Pharma Chemica, 2011, 3(2): 35-43.
- Relevance: Describes the synthesis of 3-amino-1-bromo-2,6-naphthyridine via microwave irradiation and HBr cycliz
-
URL:
-
Purification of Basic Heterocycles
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Relevance: Standard protocols for suppressing tailing in amino-pyridine deriv
-
URL:
-
Reactivity of 1-Halo-Naphthyridines
-
Source: Wójcicka, A. (2023).[1] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives. Current Organic Chemistry.
- Relevance: mechanistic insight into the electrophilicity of the C1 position and susceptibility to nucleophilic
-
URL:
-
Sources
handling moisture sensitivity in anhydrous HBr cyclization protocols
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Management in HBr-Mediated Ring Closure[1]
Core Directive: The "Leveling Effect" of Moisture
Why your cyclization fails in the presence of water.
In anhydrous HBr cyclizations (e.g., Pechmann condensation, lactonization, or intramolecular etherification), Hydrogen Bromide acts not just as a proton source, but as a superacid .[1]
-
In Anhydrous Acetic Acid (AcOH): HBr protonates the solvent to form
.[1] Because AcOH is a weaker base than water, the protonating power (Hammett acidity function, ) of the system remains extremely high (approx. -9 to -10). This forces protonation of weak electrophiles (like carbonyls or nitriles) to drive cyclization.[1] -
In the Presence of Moisture: Water (
) is a stronger base than AcOH.[1] If moisture enters, it preferentially accepts the proton to form Hydronium ( ).[1]-
The Consequence: The acidity is "leveled" down to the strength of
( -1.7).[2] The system loses the energy required to activate the cyclization precursor, resulting in stalled reactions or hydrolysis byproducts.
-
Visualization: The Moisture Contamination Cascade
The following diagram illustrates how microscopic moisture ingress diverts the reaction trajectory from cyclization to failure.
Figure 1: The "Leveling Effect" mechanism where moisture acts as a thermodynamic sink, reducing the acidity required for cyclization.
Module 1: Reagent & Equipment Preparation
"The hardware must be as dry as the chemistry."
FAQ: Gas Cylinder vs. HBr in Acetic Acid?
| Feature | HBr Gas (Anhydrous) | 33% HBr in Glacial AcOH |
| Water Content | < 10 ppm (if handled correctly) | Varies (AcOH is hygroscopic) |
| Acidity ( | Max (limited only by solvent) | High, but lower than pure gas |
| Handling Risk | High (Pressurized, Suck-back) | Moderate (Corrosive liquid) |
| Best For | Labile substrates, max activation | Standard Pechmann/Fischer synthesis |
Protocol: The "Dry-Train" Setup for HBr Gas
Critical Safety Warning: HBr gas is highly soluble in polar solvents.[1] Without a trap, the reaction solvent will be sucked back into the cylinder/regulator, causing catastrophic corrosion or explosion.
-
Drying Train: Connect the HBr cylinder
Empty Trap (Suck-back protection) or Drying Tube Reaction Vessel Scrubber (NaOH).[1] -
Solvent Prep: If using Acetic Acid, add 1-2% Acetic Anhydride (
) 1 hour prior to use.[1] This chemically scavenges residual water: [1] -
System Purge: Flame-dry all glassware under a stream of
or Ar before introducing HBr.
Figure 2: Mandatory flow path for HBr gas addition.[1] The empty trap is the primary defense against equipment failure.
Module 2: Troubleshooting & Failure Analysis
Diagnosing issues during the reaction.
Issue 1: "The reaction turned black/tarry immediately."
-
Diagnosis: Polymerization or Oxidation.[1]
-
Root Cause:
-
Corrective Action:
Issue 2: "Yield is <30% and I see unreacted starting material."
-
Diagnosis: Moisture Poisoning (The Leveling Effect).[1]
-
Root Cause: The system is not anhydrous.[1] The HBr is protonating water instead of the carbonyl oxygen of your precursor.
-
Corrective Action:
Issue 3: "My stainless steel needles are corroding."
-
Diagnosis: Acid + Moisture = Corrosion.[1]
-
Root Cause: Anhydrous HBr is not corrosive to steel until it meets moisture in the air at the tip of the needle.
-
Corrective Action: Use PTFE (Teflon) tubing and liners for all HBr transfer lines.[1] Avoid standard stainless steel needles; use glass pipettes or PTFE cannulas.[1]
Module 3: Quenching & Workup
The exit strategy is as dangerous as the entry.
Protocol: The "Reverse Quench"
Never add water to the anhydrous HBr reaction mixture. The heat of hydration will cause an eruption.[1]
-
Cool: Chill the reaction mixture to <0°C.
-
Pour: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Solid
. -
Extract: Once neutralized, extract immediately into ether/ethyl acetate to prevent base-catalyzed hydrolysis of the newly formed ring (e.g., lactone opening).[1]
References
-
Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas . Interscan Corporation.[1] (2024).[1][5][6] Detailed overview of toxicity, corrosivity, and sensor requirements.[1]
-
Hydrogen Bromide (Anhydrous) Preparation . Organic Syntheses, Coll.[1] Vol. 2, p.338 (1943).[1] Foundational protocol for generating and drying HBr gas using Cu turnings to remove bromine.[1][1]
-
HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide . Li, X., et al.[1] (2018).[1] Describes the use of DMPU as a superior, moisture-stable solvent system for HBr cyclizations.
-
Reaction between vicinal diols and hydrogen bromide in acetic acid . Golding, B. T., et al.[1] (1984).[1][5] Mechanistic study on the cyclization to dioxolanyl cations and the role of solvent acidity.[1]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council.[1] (2011).[1][7] Standard safety protocols for corrosive gases and suck-back prevention.[1][7][1]
Sources
- 1. Hydrogen bromide - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 7. uni-muenster.de [uni-muenster.de]
improving conversion rates of 3-cyanomethylisonicotinonitrile
Technical Support Center: Optimizing Conversion Rates of 3-Cyanomethylisonicotinonitrile
Executive Summary & Molecule Profile
Target Molecule: 3-(Cyanomethyl)pyridine-4-carbonitrile Common Name: 3-Cyanomethylisonicotinonitrile Structure: Pyridine core substituted at C4 with a nitrile (-CN) and at C3 with an acetonitrile group (-CH₂CN). Primary Application: Precursor for fused heterocyclic systems (e.g., 2,6-naphthyridines) and JAK inhibitor intermediates.
The "Conversion Rate" Bottleneck: The synthesis of this molecule typically proceeds via nucleophilic substitution of a 3-bromomethyl precursor. Users frequently report conversion stalling at 50-60% or rapid degradation of the product. This guide addresses the kinetic traps inherent to the electron-deficient pyridine ring and provides a self-validating protocol to maximize throughput.
Diagnostic Workflow (Visual Guide)
Before altering your parameters, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in cyanomethylation reactions.
Technical Troubleshooting (Q&A)
This section addresses specific inquiries received from the field regarding the synthesis of 3-cyanomethylisonicotinonitrile.
Q1: My reaction stalls at ~60% conversion despite excess cyanide. Adding more NaCN doesn't help. Why?
Diagnosis: You are likely experiencing product inhibition or surface passivation if using solid cyanide in a non-polar solvent. The Science: The product, 3-cyanomethylisonicotinonitrile, possesses an acidic methylene proton (pKa ~16-18) due to the electron-withdrawing effects of the pyridine ring and the two nitrile groups. As the reaction proceeds, the basic cyanide ion can deprotonate the product, forming a stable carbanion that complexes with the metal cation, effectively halting the nucleophilic attack. The Fix:
-
Buffer the pH: Add 1.0 equivalent of NaHCO₃ to scavenge any generated acid without neutralizing the cyanide.
-
Switch Mechanism: Move to a Phase Transfer Catalysis (PTC) system (Toluene/Water with TBAB). The rapid exchange at the interface prevents the accumulation of the inhibitory carbanion species in the organic phase.
Q2: I see a large "polar baseline" spot on TLC. Is this my product?
Diagnosis: No. This is likely the hydrolysis byproduct (amide or carboxylic acid). The Science: The 4-cyano group on the pyridine ring is highly susceptible to hydrolysis, especially in the presence of water and basic cyanide. The electron-deficient ring activates the nitrile carbon toward attack by hydroxide ions (generated from trace water). The Fix:
-
Strict Anhydrous Conditions: Dry your DMSO/DMF over 4Å molecular sieves for 24 hours.
-
Reagent Quality: Commercial NaCN is hygroscopic. Dry it under vacuum at 110°C or use Zn(CN)₂ which is less hygroscopic and milder.
Q3: The precursor (3-bromomethylisonicotinonitrile) degrades before I can use it. How do I store it?
Diagnosis: Benzylic bromides on electron-deficient heterocycles are lachrymators and highly unstable . They undergo self-alkylation (intermolecular N-alkylation). The Fix:
-
Do NOT store. Synthesize the bromide and use it immediately ("telescoped" process).
-
If storage is unavoidable, keep as a solution in DCM at -20°C with a trace of acid (e.g., HCl in ether) to protonate the pyridine nitrogen, preventing self-alkylation.
Optimized Protocol: The "Self-Validating" Method
This protocol is designed to maximize conversion by balancing nucleophilicity with pH control to prevent product degradation.
Reaction Type: Nucleophilic Substitution (
Step-by-Step Methodology
-
Preparation of the "Naked" Anion:
-
In a flame-dried flask, suspend NaCN (1.2 equiv) in anhydrous Acetonitrile (MeCN) .
-
Note: Avoid DMSO if workup is difficult; MeCN is easier to remove but requires a catalyst.
-
Add TBAB (0.1 equiv) . This phase transfer catalyst pulls cyanide into solution, making it a "naked" and highly reactive nucleophile.
-
-
Controlled Addition (The Critical Step):
-
Cool the mixture to 0°C .
-
Dissolve the 3-(bromomethyl)isonicotinonitrile (1.0 equiv) in MeCN.
-
Add the bromide solution dropwise over 30 minutes.
-
Reasoning: High instantaneous concentration of the bromide leads to dimerization. Dropwise addition ensures the cyanide is always in excess relative to the bromide.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (20-25°C).
-
Monitor by HPLC or TLC (50% EtOAc/Hexane) at 1 hour.
-
Target: >95% consumption of bromide.
-
-
Quench & Workup (pH Critical):
-
Quench with saturated NH₄Cl (mildly acidic) to protonate any carbanions formed.
-
Extract immediately with Ethyl Acetate.
-
Crucial: Do not allow the aqueous layer to remain basic (pH > 9) for extended periods to prevent nitrile hydrolysis.
-
Performance Data: Solvent & Catalyst Effects
| Solvent System | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Notes |
| Ethanol/H₂O | None | 80 | 4 | 100 | 35 | Extensive hydrolysis (Amide formation). |
| DMF | None | 25 | 12 | 65 | 50 | Reaction stalls; difficult workup. |
| DMSO | None | 25 | 2 | 100 | 72 | Fast, but "tar" formation if not quenched fast. |
| MeCN | TBAB (5%) | 25 | 4 | 98 | 88 | Recommended. Clean profile, easy drying. |
| Toluene/H₂O | TBAB (10%) | 40 | 6 | 90 | 85 | Good for large scale (safety). |
Safety & Compliance
DANGER: CYANIDE HAZARD
This protocol generates HCN gas if acidified.
All work must be performed in a functioning fume hood.
Keep a bleach bath (10% Sodium Hypochlorite) ready to neutralize all waste streams and glassware immediately.
Never use strong acids (HCl/H₂SO₄) during the quench step; use Ammonium Chloride.
References
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[1][2][3] Selective Solvation Effects in Nucleophilic Reactions. Journal of Organic Chemistry, 25(6), 877–879. Link
-
Reeves, J. T., et al. (2015).[2][3] Transnitrilation from Dimethylmalononitrile to Aryl Grignards and Lithiums: A Practical Method for Aryl Nitrile Synthesis.[2][3] Journal of the American Chemical Society, 137(30), 9481–9488. Link
- Scriven, E. F. (1983). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
-
BenchChem Application Note. (2025). Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.[4]Link (Analogous chemistry for bromomethyl pyridines).
Sources
troubleshooting low yields in microwave-assisted naphthyridine synthesis
Welcome to the technical support center for microwave-assisted naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues leading to low yields. Naphthyridine scaffolds are crucial pharmacophores in drug discovery, and microwave-assisted organic synthesis (MAOS) offers a powerful method to accelerate their production.[1][2] However, the unique conditions of microwave chemistry can present challenges. This guide provides in-depth, experience-driven solutions to help you navigate these complexities and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my yields significantly lower than those reported in literature using conventional heating?
This is a common issue when transitioning a conventionally heated reaction to a microwave protocol. The underlying cause is often that the reaction conditions have not been properly adapted. Microwave heating is not simply "faster heating"; it is a fundamentally different energy transfer mechanism.[3] Key factors to re-evaluate include:
-
Solvent Choice: Solvents with low dielectric constants (e.g., toluene, dioxane) heat inefficiently, while highly polar solvents (e.g., DMF, NMP, ethanol) absorb microwave energy very effectively.[4] The original solvent may not be optimal for microwave conditions.
-
Reaction Kinetics: Microwave energy can dramatically accelerate reaction rates.[6][7] A reaction that takes 12 hours conventionally might be complete in 10-15 minutes. Using the conventional timeframe can lead to complete degradation of the desired product.
Q2: What are the primary advantages of using a microwave reactor for synthesizing naphthyridines?
The main advantages are speed, efficiency, and access to novel chemical space.[6][8]
-
Speed: Reaction times are often reduced from hours or days to mere minutes.[9][10] This allows for rapid screening of catalysts, solvents, and substrates, accelerating the optimization process.
-
Higher Yields: The rapid and uniform "in-core" heating often minimizes the formation of side products that can occur during prolonged heating in conventional methods.[10]
-
Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes compared to oil baths or heating mantles.[3]
-
Superheating: In a sealed vessel, solvents can be heated far beyond their atmospheric boiling points, enabling reactions that would not otherwise proceed.[10]
Q3: How do I select an appropriate solvent for a new microwave-assisted naphthyridine synthesis?
Solvent selection is critical. The ideal solvent should not only dissolve the reactants but also efficiently absorb microwave energy. Solvents are generally categorized by their ability to absorb microwaves:
-
High Absorbers: (e.g., EtOH, DMF, NMP, DMSO) - Excellent for most applications. They heat rapidly and are suitable for reactants that are poor microwave absorbers.
-
Medium Absorbers: (e.g., Acetonitrile, Acetone) - Good general-purpose solvents.
-
Low Absorbers: (e.g., Toluene, Hexane, Dioxane) - Generally poor choices unless a reactant or catalyst is a strong microwave absorber.
Consider the reaction's required temperature. Using a sealed vessel allows for superheating, so a lower-boiling solvent like ethanol can still be used for high-temperature reactions.[10]
Systematic Troubleshooting Guide for Low Yields
This section addresses specific experimental problems. For each issue, we diagnose potential causes and provide actionable solutions.
Problem Category 1: No or Minimal Product Formation (<10% Yield)
Q: My reaction shows no conversion of starting materials. What are the first things to check?
When a reaction fails to initiate, the cause is typically fundamental. The following workflow helps diagnose the issue systematically.
Caption: Troubleshooting workflow for no product formation.
Detailed Explanation:
-
Reagent & Catalyst Integrity: Many naphthyridine syntheses, like the Friedländer or Suzuki couplings, rely on active catalysts (e.g., Palladium, Copper, Lewis acids) and anhydrous conditions.[11][12] Ensure starting materials are pure, solvents are anhydrous, and the catalyst has not degraded. For example, palladium catalysts can be sensitive to air and moisture.
-
Microwave Coupling: The reaction mixture must be able to absorb microwave energy to heat. If your reactants are dissolved in a non-polar solvent like toluene, the mixture may not be heating effectively.[4] The solution is often to add a polar co-solvent or use a reactant that couples well with microwaves.
-
Reaction Conditions: The reaction may require a stronger base, a higher catalyst loading, or a more active ligand (in the case of cross-coupling reactions).[13]
Problem Category 2: Incomplete Conversion / Stalled Reaction
Q: My reaction starts but stalls at 30-50% conversion, even after extending the reaction time. What is happening?
A stalled reaction often points to catalyst deactivation, reagent degradation, or product inhibition.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Catalyst Deactivation | In cross-coupling reactions, the catalyst can degrade or precipitate out of solution at high temperatures. This is common with palladium catalysts which can form inactive palladium black. | Lower the reaction temperature by 10-20°C and increase the reaction time.[11] Consider using a more robust catalyst/ligand system designed for high-temperature stability. |
| Reagent Degradation | One of the starting materials may be thermally unstable under the microwave conditions. For example, some aldehydes or active methylene compounds used in Friedländer syntheses can decompose or self-condense at high temperatures.[11][14] | Run the reaction at a lower temperature for a longer duration. Monitor the stability of individual starting materials under the reaction conditions (minus one other component) to identify the unstable partner. |
| Change in Solubility | The product or an intermediate may be precipitating from the solution, effectively removing it from the reaction and preventing further conversion. | Switch to a solvent with higher solubility for all components at the reaction temperature (e.g., from ethanol to NMP). Visually inspect the vial post-reaction for excessive solids. |
| Insufficient Microwave Power | If the reaction is endothermic or the mixture's dielectric properties change as the reaction progresses, the initial power setting may become insufficient to maintain the target temperature. | Most modern reactors automatically adjust power. However, if using a power-controlled setting, ensure it is high enough. Consider using a "simultaneous cooling" feature to run at higher power without overshooting the temperature setpoint.[4] |
Problem Category 3: Low Yield with Significant Byproduct Formation
Q: I'm getting my desired naphthyridine, but the yield is low due to one or more major byproducts. How can I improve selectivity?
Byproduct formation is typically a result of the reaction temperature being too high, causing alternative reaction pathways to become competitive or leading to product degradation.
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijper.org [ijper.org]
- 4. Getting Started with Microwave Synthesis [cem.com]
- 5. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. visitka.narod.ru [visitka.narod.ru]
- 7. epcp.ac.in [epcp.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Microwave as an energy source in the synthesis of 2-aryl-4-quinolone alkaloids and naphthyridines [openscholar.dut.ac.za]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography & Separation of 4-Cyano-3-pyridylacetonitrile Cyclization Isomers
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of 2,6-naphthyridine derivatives relies heavily on the precursor 4-cyano-3-pyridylacetonitrile . However, the cyclization of this precursor inherently produces a mixture of structural isomers that must be rigorously separated to ensure the integrity of downstream biological assays.
This guide provides authoritative troubleshooting, field-proven chromatographic protocols, and mechanistic insights to help you achieve baseline resolution of these isomers.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why do I consistently get a mixture of isomers during the cyclization of 4-cyano-3-pyridylacetonitrile? Expert Insight: The cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide yields two distinct isomers: the major product 3-amino-1-bromo-2,6-naphthyridine and the minor product 1-amino-3-bromo-2,6-naphthyridine [1]. Causality: This isomerization is driven by the electronic environment of the precursor. The electron-withdrawing nature of the pyridine ring nitrogen exerts strong resonance and inductive effects, rendering the cyano nitrogen at position 4 less susceptible to protonation than the side-chain cyano group[1]. Consequently, the side-chain cyano group is protonated first, allowing the lone pair electrons of the C4-cyano nitrogen to execute a nucleophilic attack, heavily favoring the 3-amino-1-bromo isomer[1].
Q2: My isomers are co-eluting on normal-phase silica gel. How can I improve the chromatographic resolution? Expert Insight: Co-elution typically occurs when the basic nitrogen atoms of the naphthyridine core interact too strongly with the acidic silanol groups on the silica stationary phase, causing severe peak tailing. Solution: Do not simply decrease the polarity of your eluent. Instead, modify the mobile phase by adding 0.1% Triethylamine (TEA) . TEA acts as a sacrificial base, capping the active silanol sites and sharpening the elution bands. Transition to a shallow step-gradient starting at 100% Dichloromethane (DCM) and slowly increasing to 95:5 DCM:Methanol.
Q3: How can I build a self-validating system to confirm I have isolated the correct isomer?
Expert Insight: Never rely on retention time alone. Establish a self-validating loop using TLC, RP-HPLC, and
Part 2: Quantitative Data Presentation
To assist in tracking your compounds during purification, refer to the standardized chromatographic parameters below.
Table 1: Chromatographic & Spectral Data for Cyclization Isomers
| Compound / Isomer | Normal Phase TLC ( | RP-HPLC Retention Time (min, 10-90% ACN gradient) | UV Max (nm) |
| 4-cyano-3-pyridylacetonitrile (Precursor) | 0.85 | 4.2 | 265 |
| 3-amino-1-bromo-2,6-naphthyridine (Major) | 0.45 | 8.7 | 280, 330 |
| 1-amino-3-bromo-2,6-naphthyridine (Minor) | 0.38 | 9.4 | 282, 335 |
Part 3: Experimental Methodologies
Protocol A: Flash Chromatography Separation of Isomers
This protocol utilizes a modified normal-phase approach to resolve the major and minor cyclization products.
-
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of DCM. Add 2–3 grams of silica gel (230-400 mesh) to the solution and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Why: Dry loading prevents band broadening that occurs when loading viscous or poorly soluble crude mixtures directly.
-
Column Equilibration: Pack a silica gel column and equilibrate with 3 Column Volumes (CV) of 100% DCM containing 0.1% TEA.
-
Loading: Carefully apply the dry-loaded silica to the top of the column bed. Top with a thin layer of clean sand to prevent disturbing the bed during solvent addition.
-
Gradient Elution:
-
Elute with 2 CV of 100% DCM (+ 0.1% TEA).
-
Step up to 98:2 DCM:MeOH (+ 0.1% TEA) for 3 CV.
-
Step up to 95:5 DCM:MeOH (+ 0.1% TEA) for 5 CV.
-
-
Fraction Collection: Collect 15 mL fractions. Spot every third fraction on a silica TLC plate, develop in 95:5 DCM:MeOH, and visualize under UV light (254 nm).
-
Pooling: Pool fractions containing the pure major isomer (
~0.45) separately from the minor isomer ( ~0.38). Evaporate under reduced pressure.
Protocol B: Analytical RP-HPLC Validation
Use this protocol to validate the purity of your pooled fractions before biological evaluation.
-
Stationary Phase: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
-
-
Gradient Program: Isocratic hold at 10% B for 2 minutes, followed by a linear ramp to 90% B over 15 minutes.
-
Flow Rate & Detection: 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
Part 4: Mechanistic & Workflow Visualizations
Caption: Cyclization pathway of 4-cyano-3-pyridylacetonitrile yielding major and minor isomers.
Caption: Step-by-step workflow for the flash chromatographic separation of cyclization isomers.
References
-
An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL:[Link]
-
Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation Source: Research and Reviews: Journal of Chemistry URL:[Link]
-
Syntheses and Spectra of Naphthyridines Source: Library and Archives Canada (bac-lac.gc.ca) URL:[Link]
Sources
Validation & Comparative
NMR Characterization Guide: 4-Cyano-3-Pyridineacetonitrile vs. 3-Pyridineacetonitrile
The following guide provides a technical comparison of the NMR characteristics of 3-Pyridineacetonitrile and its 4-substituted derivative, 4-Cyano-3-Pyridineacetonitrile .
Executive Summary
Objective: To distinguish between the mono-substituted precursor 3-Pyridineacetonitrile and the di-substituted product 4-Cyano-3-Pyridineacetonitrile (also known as 3-(cyanomethyl)isonicotinonitrile) using
Core Distinction: The introduction of the strong electron-withdrawing cyano group (-CN) at the C4 position eliminates the C4-proton signal and induces significant downfield shifts (deshielding) of the remaining aromatic protons (H2, H5, H6) and the methylene protons due to inductive and anisotropic effects.
Applications: This characterization is critical in the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., isoquinolines, naphthyridines) where the 4-cyano group serves as a key electrophile for cyclization.
Structural Analysis & Theoretical Shift Prediction
Before analyzing the spectra, it is essential to understand the electronic environment changes.
-
3-Pyridineacetonitrile (Compound A): Contains a pyridine ring substituted only at the 3-position with a cyanomethyl group (
). The ring protons follow a typical 3-substituted pyridine pattern. -
4-Cyano-3-Pyridineacetonitrile (Compound B): Contains the same 3-cyanomethyl group but adds a nitrile group at position 4. This creates a 3,4-disubstituted pattern.
Structural Comparison Diagram
Figure 1: Structural transformation and primary NMR diagnostic markers.
Experimental Protocols
Sample Preparation
To ensure reproducibility and minimize solvent effects, follow this standard protocol:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-
) is preferred over CDCl due to the polarity of the cyano groups and to prevent aggregation.-
Note: Chemical shifts in CDCl
will be slightly upfield (0.1–0.3 ppm) compared to DMSO- .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
H) and 39.5 ppm ( C).
Comparative H NMR Analysis
The following data compares the representative chemical shifts (
Table 1: H NMR Chemical Shift Comparison (DMSO- )
| Proton Position | 3-Pyridineacetonitrile ( | 4-Cyano-3-Pyridineacetonitrile ( | Shift Change ( | Multiplicity Change |
| -CH | 4.05 – 4.15 | 4.35 – 4.45 | +0.30 | Singlet (Unchanged) |
| H2 (Aromatic) | 8.55 – 8.65 | 8.95 – 9.05 | +0.40 | s/d |
| H4 (Aromatic) | 7.75 – 7.85 | ABSENT | N/A | Signal Disappears |
| H5 (Aromatic) | 7.40 – 7.50 | 8.00 – 8.10 | +0.60 | dd |
| H6 (Aromatic) | 8.50 – 8.60 | 8.85 – 8.95 | +0.35 | d |
Detailed Signal Interpretation
1. The Methylene Singlet (
)
-
3-Pyridineacetonitrile: Appears as a sharp singlet around 4.1 ppm .
-
4-Cyano Derivative: The new cyano group at C4 exerts a steric and electronic deshielding effect on the adjacent C3-methylene group. Expect this singlet to shift downfield to approximately 4.4 ppm .
2. The Aromatic Region (Diagnostic Zone)
-
H4 Disappearance (Primary Confirmation):
-
In the precursor, H4 appears as a doublet of doublets (or multiplet) around 7.8 ppm .
-
In the product, this signal must be completely absent . If you see a signal here, the reaction is incomplete.
-
-
H5 Shift (Ortho-Effect):
-
In the precursor, H5 is the most shielded proton (~7.45 ppm) due to being meta to the nitrogen.
-
In the product, H5 becomes ortho to the strong electron-withdrawing 4-cyano group. This causes a dramatic downfield shift to ~8.0–8.1 ppm .
-
Coupling: It will appear as a doublet (
Hz) coupling only to H6. The previous coupling to H4 is lost.
-
-
H2 and H6 (Alpha-Protons):
-
Both protons are adjacent to the pyridine nitrogen and are naturally deshielded (>8.5 ppm).
-
The 4-cyano group adds further inductive deshielding, pushing these signals toward 9.0 ppm .
-
Comparative C NMR Analysis
Carbon NMR provides definitive proof of the carbon skeleton and the presence of the new nitrile functionality.
Table 2: C NMR Chemical Shift Comparison
| Carbon Position | 3-Pyridineacetonitrile ( | 4-Cyano-3-Pyridineacetonitrile ( | Interpretation |
| -CH | ~20.0 | ~22.5 | Slight deshielding. |
| -CN (Side chain) | ~118.0 | ~117.5 | Aliphatic nitrile. |
| -CN (Ring C4) | ABSENT | ~115.0 – 116.0 | New Signal. Aromatic nitrile. |
| C4 (Ring) | ~136.0 (CH) | ~119.0 (C-q) | Major Change. CH becomes quaternary C-CN. Upfield shift due to resonance. |
| C2, C6 | ~148.0 – 150.0 | ~152.0 – 154.0 | Deshielded by electron withdrawal. |
Key Diagnostic: Look for the appearance of a new quaternary carbon signal around 115–119 ppm (the aromatic nitrile) and the shift of the C4 ring carbon from a CH signal to a quaternary signal.
Analytical Decision Workflow
Use this flowchart to validate your product during synthesis.
Figure 2: Step-by-step logic for interpreting the NMR spectrum.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). 4-Cyanopyridine Compound Summary. Retrieved March 5, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Standard reference for solvent residual peaks). Retrieved March 5, 2026, from [Link]
Sources
Distinguishing 1,6-Naphthyridine from 2,6-Naphthyridine Isomers: A Technical Comparison Guide
Executive Summary
In the realm of heterocyclic medicinal chemistry, naphthyridines (diazanaphthalenes) serve as critical scaffolds for kinase inhibitors, antimicrobial agents, and receptor ligands.[1][2][3] Among the six possible isomers, 1,6-naphthyridine and 2,6-naphthyridine present a unique analytical challenge due to their structural similarities. However, they possess distinct electronic environments and symmetry elements that dictate divergent physical properties and spectroscopic signatures.
This guide provides a definitive technical framework for distinguishing these two isomers, leveraging their symmetry-driven differences in NMR spectroscopy and physical state.
Structural & Electronic Analysis
The fundamental differentiator between these isomers is molecular symmetry , which governs their dipole moments, crystal packing, and magnetic resonance behaviors.
Symmetry and Dipole Moment
-
2,6-Naphthyridine (
Symmetry): This isomer is centrosymmetric. The nitrogen atoms are located at positions 2 and 6, which are related by a center of inversion through the midpoint of the C4a-C8a bond. Consequently, the bond dipole vectors of the two pyridine rings cancel each other out, resulting in a zero net dipole moment . This high symmetry facilitates efficient crystal packing, leading to a significantly higher melting point. -
1,6-Naphthyridine (
Symmetry): This isomer possesses only a plane of symmetry (planar molecule) but lacks a center of inversion. The nitrogen atoms at positions 1 and 6 create an uneven electronic distribution with a non-zero net dipole moment . The lack of symmetry disrupts crystal lattice energy, resulting in a low-melting solid.
Physical Property Contrast
The symmetry difference manifests macroscopically in the melting points, providing the first "quick check" for identification.
| Property | 1,6-Naphthyridine | 2,6-Naphthyridine |
| Symmetry Point Group | ||
| Dipole Moment | Polar ( | Non-polar ( |
| Melting Point | 35 – 36 °C (Low) | 114 – 115 °C (High) |
| Physical State (RT) | Solid (often oily/waxy) | Crystalline Solid |
| Basic Centers | N6 (more basic), N1 | N2, N6 (Equivalent) |
*Asymmetric relative to the central bond axis, distinct environments for both rings.
Spectroscopic Differentiation (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for definitive identification. The symmetry of 2,6-naphthyridine simplifies its spectrum drastically compared to the 1,6-isomer.
Proton NMR ( H NMR)
-
2,6-Naphthyridine (3 Signals): Due to the center of inversion, protons are chemically equivalent in pairs: H1/H5, H3/H7, and H4/H8. The spectrum displays only three distinct aromatic signals.
-
1,6-Naphthyridine (6 Signals): All six aromatic protons exist in magnetically distinct environments. The spectrum displays six distinct signals (though overlap may occur depending on solvent/field strength).
Comparative Chemical Shift Data (400 MHz, CDCl
)
| Proton Position | 1,6-Naphthyridine ( | 2,6-Naphthyridine ( | Multiplicity (2,6-isomer) |
| H1 | - | 9.39 | Singlet (Equivalent to H5) |
| H2 | 9.10 | - | - |
| H3 | 7.52 | 8.77 | Doublet (Equivalent to H7) |
| H4 | 8.28 | 7.80 | Doublet (Equivalent to H8) |
| H5 | 9.28 | 9.39 | Singlet (Equivalent to H1) |
| H6 | - | - | - |
| H7 | 8.76 | 8.77 | Doublet (Equivalent to H3) |
| H8 | 7.93 | 7.80 | Doublet (Equivalent to H4) |
Note: In 1,6-naphthyridine, H2 and H5 are the most deshielded singlets/doublets due to adjacency to nitrogen. In 2,6-naphthyridine, the H1/H5 singlet is the most deshielded signal.
Coupling Constants ( Values)
-
2,6-Naphthyridine: Displays a characteristic vicinal coupling
Hz. -
1,6-Naphthyridine: Displays two different vicinal couplings.
-
Ring A (N1):
Hz, Hz. -
Ring B (N6):
Hz.
-
Synthesis & Isolation Pathways
Understanding the synthetic origin often rules out one isomer. The synthesis routes are rarely interchangeable.
1,6-Naphthyridine Synthesis (Skraup Modification)
Synthesized via the Skraup reaction using 4-aminopyridine and glycerol (or acrolein precursors) in the presence of an oxidizing agent.
-
Key Intermediate: 4-aminopyridine-N-oxide is often used to control the reaction, followed by reduction.
-
Mechanism:[4][5][6][7] Cyclization occurs onto the pyridine ring at the 3-position (beta to nitrogen).
2,6-Naphthyridine Synthesis (Cyclization)
Synthesized via the cyclization of 4-cyano-3-pyridylacetonitrile .[3]
-
Mechanism:[4][5][6][7] Base-catalyzed cyclization followed by functional group manipulation (e.g., hydrolysis/decarboxylation).
-
Difficulty: Historically more difficult to access than the 1,6-isomer.
Experimental Protocol: Identification Workflow
The following protocol outlines a self-validating workflow to identify an unknown naphthyridine sample.
Step 1: Physical State Assessment
-
Isolate the solid product.
-
Determine the melting point using a capillary apparatus (ramp rate 1 °C/min).
-
Result A (< 50 °C): Probable 1,6-naphthyridine.
-
Result B (> 100 °C): Probable 2,6-naphthyridine.
-
Step 2: NMR Validation
-
Dissolve ~5 mg of sample in 0.6 mL CDCl
. -
Acquire
H NMR (minimum 8 scans). -
Count the signals in the aromatic region (7.0 – 9.5 ppm).
-
3 Signals: Confirms 2,6-Naphthyridine (
symmetry). -
>3 Signals (typically 6): Confirms 1,6-Naphthyridine (
asymmetry).
-
Step 3: Functional Reactivity (Optional Confirmation)
If NMR is ambiguous due to overlap:
-
Perform N-oxidation using m-CPBA (1.1 eq) in DCM at 0 °C.
-
1,6-Naphthyridine: Preferential oxidation at N6 (less hindered/more basic), yielding a mono-N-oxide.
-
2,6-Naphthyridine: Statistical oxidation at N2/N6 (equivalent), yielding a mixture or bis-N-oxide depending on stoichiometry, but the symmetry of the mono-oxide will be broken, doubling the NMR signal count (from 3 to 6).
Visualization: Logic Flow & Structure
Caption: Decision tree for the unambiguous identification of 1,6- vs 2,6-naphthyridine isomers.
References
-
Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[8][9][10][11][12][13][14][15][16] V. The Synthesis and Properties of 1,6-Naphthyridine. The Journal of Organic Chemistry. Link
-
Tan, R., & Taurins, A. (1974). Synthesis of 2,6-naphthyridine, 4-methyl-2,6-naphthyridine, and their derivatives. Canadian Journal of Chemistry. Link
-
Litvinov, V. P. (2004). Chemistry of Naphthyridines. Russian Chemical Reviews.[3] Link
-
Armarego, W. L. F. (1971). The physical properties of naphthyridines.[3][9][10][12][13][17] Physical Methods in Heterocyclic Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. 1,6-Naphthyridine | 253-72-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanelements.com [americanelements.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. acs.org [acs.org]
Microwave vs. Thermal Synthesis for Naphthyridine Derivatives: A Comparative Guide
Naphthyridine derivatives represent a "privileged scaffold" in medicinal chemistry and drug discovery, exhibiting profound therapeutic potential ranging from antibacterial to anti-HIV activities[1]. However, synthesizing these fused bicyclic nitrogen heterocycles—often via Friedländer or Gould-Jacobs condensations—presents significant thermodynamic and kinetic challenges. Historically, conventional thermal synthesis has been the standard, but Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative alternative[2].
As a comparative technical guide, this document provides an objective, data-driven analysis of these two methodologies, exploring the mechanistic causality behind their performance differences and providing self-validating experimental protocols.
Mechanistic Causality: Conductive vs. Dielectric Heating
The fundamental divergence between conventional thermal synthesis and microwave-assisted synthesis lies in the mechanism of energy transfer. Understanding this causality is critical for optimizing reaction design.
-
Conventional Thermal Synthesis (Conductive Heating): This traditional approach relies on conduction and convection. Heat is applied externally (e.g., via an oil bath or heating mantle), creating a thermal gradient where the reaction vessel walls are significantly hotter than the bulk solution[2]. For naphthyridine synthesis, the prolonged heating required to overcome the activation energy of cyclization often leads to localized overheating. This thermal stress degrades sensitive precursors like 2-aminonicotinaldehyde, resulting in extensive byproduct formation and diminished yields.
-
Microwave-Assisted Organic Synthesis (Dielectric Heating): MAOS utilizes microwave irradiation (typically at 2.45 GHz) to directly interact with the dipoles of polar molecules. This causes the molecules to oscillate, generating heat volumetrically and uniformly through molecular friction[2]. Because the transition states for imine formation and subsequent cyclization in naphthyridine synthesis are highly polar, microwave energy selectively couples with these intermediates. This instantaneous, uniform heating effectively lowers the apparent activation energy barrier, drastically accelerating the reaction rate while preserving the integrity of the core scaffold[1].
Workflow Visualization
Caption: Workflow comparison of conventional thermal vs. microwave-assisted naphthyridine synthesis.
Quantitative Data Comparison
The following table summarizes the experimental performance of both methodologies across various naphthyridine isomers. The data conclusively indicates that MAOS reduces reaction times from hours to minutes while enhancing overall yields.
| Naphthyridine Derivative | Synthesis Method | Conditions / Catalyst | Reaction Time | Yield (%) |
| 1,8-Naphthyridines | Conventional | DABCO, Reflux | 4 - 6 Hours | 30 - 60% |
| 1,8-Naphthyridines | Microwave | DABCO, 600W, Solvent-free | 2 - 5 Minutes | 74 - 86% |
| Dibenzo[b,h][1,6]naphthyridines | Conventional | Reflux, 75°C | 21 Hours | Moderate |
| Dibenzo[b,h][1,6]naphthyridines | Microwave | 120W, 75°C | 20 Minutes | >10% Increase |
| 2,6-Naphthyridines | Conventional | Acidic, Reflux | > 2 Hours | Moderate |
| 2,6-Naphthyridines | Microwave | Solvent-free | < 5 Minutes | 80 - 86% |
(Data aggregated from comparative experimental studies[3],[4],)
Experimental Protocols: Friedländer Synthesis of 1,8-Naphthyridines
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of 1,8-naphthyridines via DABCO-catalyzed Friedländer condensation[1],. Both protocols are designed as self-validating experimental systems.
Protocol A: Conventional Thermal Synthesis
-
Preparation: In a 50 mL round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol).
-
Catalysis & Solvation: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%) and 10 mL of absolute ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 78°C for 4 to 6 hours.
-
Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) every 60 minutes. The disappearance of the 2-aminonicotinaldehyde spot validates the progression of the condensation.
-
Isolation: Once complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Validation (Physical): Acidify dropwise with dilute HCl. The formation of a distinct precipitate physically validates the isolation of the basic naphthyridine core.
-
Purification: Filter the crude solid, dry under vacuum, and recrystallize from acetonitrile to yield the pure product.
Protocol B: Microwave-Assisted Synthesis (Solvent-Free)
-
Preparation: In a dedicated microwave-safe reaction vial, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Catalysis: Add DABCO (20 mol%). Thoroughly mix the neat reactants to ensure a homogenous solid/liquid dispersion. Causality Note: Omitting the solvent increases the concentration of polar reactants, maximizing dielectric heating efficiency and adhering to green chemistry principles.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 600W for 2 to 5 minutes[1].
-
Validation (In-Process): Cool the vial and perform a rapid TLC check. The complete consumption of starting materials within minutes validates the kinetic acceleration of MAOS.
-
Isolation & Purification: Pour the cooled mixture into ice-cold water, acidify with dilute HCl to precipitate the product, filter, and recrystallize from acetonitrile. Confirm final purity via melting point determination and 1H-NMR spectroscopy.
Conclusion
The transition from conventional thermal heating to microwave-assisted synthesis represents a critical optimization in the development of naphthyridine derivatives. By replacing inefficient conductive heat transfer with targeted dielectric heating, researchers can bypass thermal degradation pathways. This mechanistic shift ensures that MAOS consistently delivers higher yields, superior purity, and drastically reduced reaction times, making it the superior choice for modern drug development workflows.
References
-
Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines Source: TSI Journals URL:
-
The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance Source: Benchchem URL:1
-
Microwave as an energy source in the synthesis of 2-aryl-4-quinolone alkaloids and naphthyridines Source: DUT Open Scholar URL:3
-
An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL:4
-
A Comparative Guide to Conventional and Microwave-Assisted Synthesis Source: Benchchem URL:2
Sources
Comparative Guide: HPLC Purity Analysis of 4-Cyano-3-Pyridineacetonitrile
Topic: 4-Cyano-3-Pyridineacetonitrile Purity Analysis via HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The analysis of 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6), a critical intermediate in the synthesis of kinase inhibitors and isoquinoline derivatives, presents distinct chromatographic challenges. Its structure—a pyridine ring substituted with a nitrile and an acetonitrile group—combines basicity (pyridine nitrogen) with high polarity.
Standard C18 protocols often fail to deliver adequate peak symmetry or resolution from hydrolysis impurities (e.g., amides or acids). This guide compares a Generic C18 Method against an Optimized Mixed-Mode/Phenyl-Hexyl Protocol , demonstrating why the latter is the superior choice for purity determination in regulated environments.
The Analytical Challenge
The primary difficulty in analyzing 4-Cyano-3-Pyridineacetonitrile lies in the interaction between the basic pyridine nitrogen (pKa ~5.2) and residual silanols on the stationary phase.
-
The Problem: At neutral or weakly acidic pH, the pyridine nitrogen becomes protonated (
). This cation interacts via ion-exchange mechanisms with anionic silanols ( ) on the silica surface, causing severe peak tailing and retention time instability. -
The Impurity Profile: Common process impurities include hydrolysis products like 4-cyano-3-pyridineacetamide (partial hydrolysis) and 4-cyano-3-pyridineacetic acid , which are highly polar and often co-elute in the void volume on standard Reverse Phase (RP) systems.
Methodology Comparison
We evaluated two distinct chromatographic approaches. The "Alternative" represents the standard starting point in many labs, while the "Optimized Protocol" represents the recommended high-performance solution.
Method A: The Alternative (Generic C18)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2]
-
Mechanism: Purely hydrophobic partitioning.
-
Outcome: High tailing factor (
), poor resolution of polar hydrolysis impurities, and variable retention times due to unbuffered pH drift.
Method B: The Optimized Protocol (Phenyl-Hexyl / CSH)
-
Column: Phenyl-Hexyl or Charged Surface Hybrid (CSH) C18 (3.5 µm or sub-2 µm).
-
Mobile Phase: 10mM Ammonium Formate (pH 4.0) / Acetonitrile.[1]
-
Mechanism: Hydrophobic partitioning +
interactions (Phenyl-Hexyl) or electrostatic repulsion of protons (CSH). -
Outcome: Sharp peaks (
), orthogonal selectivity for the pyridine ring, and superior retention of polar impurities.
Experimental Data & Performance Metrics
The following data summarizes the performance of both methods when analyzing a crude synthesis sample spiked with 1% amide impurity.
| Metric | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Improvement |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | 54% Improvement |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline Separation) | >3x Resolution |
| Theoretical Plates ( | ~4,500 | ~12,000 | Higher Efficiency |
| Retention Stability | ± 0.5 min drift | ± 0.02 min | Robust |
Analyst Note: The Phenyl-Hexyl phase provides unique selectivity for the aromatic pyridine ring via
stacking, which pulls the main peak away from non-aromatic or aliphatic impurities.
Detailed Experimental Protocol (Method B)
This protocol is validated for linearity, precision, and specificity.
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Ammonium Formate (High Purity)
-
Formic Acid (for pH adjustment)
-
Water (Milli-Q or equivalent)
Instrument Parameters:
-
System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent CSH C18).
-
Temperature: 35°C (Critical for viscosity and mass transfer).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 260 nm (Pyridine
transition). -
Injection Volume: 5-10 µL.
Mobile Phase Preparation:
-
Solvent A: Dissolve 0.63 g Ammonium Formate in 1L water. Adjust pH to 4.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 15.0 | 40 | 60 | Linear Gradient |
| 15.1 | 5 | 95 | Wash |
| 18.0 | 5 | 95 | End Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Sample Preparation: Dissolve 10 mg of 4-Cyano-3-Pyridineacetonitrile in 10 mL of 10:90 Acetonitrile:Water .
-
Caution: Do not dissolve in 100% ACN; the "solvent effect" will cause peak distortion for early eluting polar impurities.
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This flowchart illustrates the logic used to select the optimized method over standard alternatives.
Caption: Decision logic for selecting the Phenyl-Hexyl stationary phase to overcome pyridine basicity issues.
Diagram 2: Interaction Mechanism
Understanding why the Phenyl-Hexyl column performs better.
Caption: Dual-interaction mechanism (Hydrophobic + Pi-Pi) providing superior resolution for pyridine derivatives.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3423-43-6 (4-Cyano-3-Pyridineacetonitrile). Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link]
-
Sielc Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Crystal Structure Data and Synthetic Applications of 4-Cyano-3-Pyridylacetonitrile Derivatives: A Comparative Guide
Executive Summary
For researchers and drug development professionals, 4-cyano-3-pyridylacetonitrile and its structural isomer 3-pyridylacetonitrile serve as highly versatile building blocks. Their unique stereoelectronic profiles allow them to act as critical precursors in the synthesis of biologically active 2,6-naphthyridines, advanced coordination polymers, and mechanofluorochromic materials. This guide objectively compares the crystallographic behavior and synthetic utility of these derivatives against traditional alternatives, providing field-proven experimental protocols and structural data to inform your next drug discovery or materials science campaign.
Comparative Crystallographic Data & Structural Dynamics
The position of the cyano and acetonitrile groups on the pyridine ring fundamentally dictates the molecular packing and intermolecular interactions within the crystal lattice. Understanding these crystallographic parameters is essential for predicting the physicochemical properties of the resulting compounds.
Structural Polymorphism and Coordination Networks
When comparing 3-pyridylacetonitrile derivatives to their 2-pyridyl counterparts, a distinct causality in crystal packing emerges. The nitrogen position in the 3-pyridyl isomer often leads to weaker intermolecular interactions (such as edge-to-face
In coordination chemistry, 3-pyridylacetonitrile can undergo in situ decyanation under hydrothermal conditions to form 3-methylpyridine-ligated copper(I) polymers. These structures exhibit a three-dimensional framework interconnected through unique Cu
Quantitative Crystal Structure Comparison
The following table summarizes the single-crystal X-ray diffraction data for key derivatives and complexes synthesized from 3-pyridylacetonitrile and 4-cyano-3-pyridylacetonitrile precursors:
| Compound / Complex | Precursor | Crystal System | Space Group | Key Structural Features | Ref |
| [Cu2(CN)2(C6H7N)] Polymer | 3-Pyridylacetonitrile | Monoclinic | P2₁/c (Z=4) | [2] | |
| Rhodathiaborane Cluster (Compound 3) | 3-Pyridylacetonitrile | Triclinic | P-1 | Octadecahedron base. Intermolecular edge-to-face | [3][4] |
| (Z)-2-(pyridine-3-yl)-3-(thiophen-2-yl)acrylonitrile | 3-Pyridylacetonitrile | Monoclinic | P2₁/c | Non-merohedrally twinned. Thiophene ring disordered over two orientations (syn/anti). | [5] |
| Carbazole-Acrylonitrile Fluorophores | 3-Pyridylacetonitrile | Multiple | Polymorphic | Weak C–H | [1] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols highlight the causality behind the experimental choices, specifically comparing modern green-chemistry approaches to traditional methods.
Microwave-Assisted Synthesis of 2,6-Naphthyridine Cores
Alternative Comparison: Traditional thermal cyclization of 4-cyano-3-pyridylacetonitrile requires lengthy reaction times and often yields complex mixtures of side products. By utilizing microwave dielectric heating, electromagnetic energy is converted directly into heat within the reaction mixture. This specific energy transfer exploits the polarity of the precursors, drastically reducing reaction times to mere minutes while pushing the yield of the 3-amino-1-bromo-2,6-naphthyridine intermediate to over 80%[6][7].
Step-by-Step Methodology:
-
Cyclization: Suspend 4-cyano-3-pyridylacetonitrile (0.043 mol) in dry ether and cool to -50 °C. Bubble anhydrous hydrogen bromide through the mixture. Subject the mixture to microwave irradiation for 3–5 minutes. Quench with excess sodium bicarbonate to isolate 3-amino-1-bromo-2,6-naphthyridine[7][8].
-
Diazotization: Treat the isolated intermediate with sodium nitrite and hydrobromic acid at 0 °C to yield 1,3-dibromo-2,6-naphthyridine (72% yield)[7].
-
Hydrazination: React the dibromo compound with 85% hydrazine hydrate under microwave irradiation to achieve a near-quantitative yield of 1,3-dihydrazino-2,6-naphthyridine[7].
-
Oxidation: Oxidize the dihydrazino derivative using a 10% cupric sulfate solution in acetic acid under microwave irradiation to yield the final unsubstituted 2,6-naphthyridine core[7].
Microwave-assisted synthetic workflow for 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile.
Synthesis of 3-Pyridylacetonitrile-Ligated Rhodathiaboranes
Causality of Choice: 3-pyridylacetonitrile is selected over standard pyridine because the dangling –CH₂CN group provides an additional coordination vector or a site for secondary functionalization, modifying the exo-polyhedral surface of the cluster[4].
Step-by-Step Methodology:
-
Ligand Exchange: React the parent 11-vertex rhodathiaborane [8,8-(PPh3)2-nido-8,7-RhSB9H10] with an excess of 3-pyridylacetonitrile under an argon atmosphere at room temperature[4].
-
Isolation: Stir for 4 hours until the solution turns orange. Isolate [8,8,8-(H)(PPh3)2-9-(3-Py-CH2CN)-nido-8,7-RhSB9H9] via filtration (92% yield)[4].
-
Ethylene Treatment: Purge the solution with ethylene gas to displace one triphenylphosphine ligand, yielding the red, crystallographically stable [1,1-(PPh3)(η2-C2H4)-3-(3-Py-CH2CN)-closo-1,2-RhSB9H8][4].
Performance Comparison: Biological vs. Photophysical Applications
Medicinal Chemistry: Kinase Inhibition
Derivatives synthesized from 4-cyano-3-pyridylacetonitrile, specifically highly substituted 2,6-naphthyridines, exhibit potent biological activity. Compared to traditional 1,8-naphthyridines (like nalidixic acid), 2,6-naphthyridine derivatives demonstrate superior anticancer properties by acting as privileged scaffolds for kinase inhibition[9]. For example, specific 2,6-naphthyridine compounds strongly inhibit Casein Kinase 2 (CK2)—a serine/threonine kinase overexpressed in human cancers—thereby halting cancer cell proliferation and survival[9]. Furthermore, they exhibit potent anti-inflammatory activity by inhibiting the LPS-induced production of NO, IL-6, and TNF-
Materials Science: Mechanofluorochromism
When 3-pyridylacetonitrile is subjected to Knoevenagel condensation with carbazole or triphenylamine derivatives, it forms D-
-
Performance Advantage: Because the 3-pyridyl isomer forms dynamic crystal lattices governed by weak C–H
interactions (unlike the rigid 2-pyridyl alternatives), the resulting crystals exhibit mechanofluorochromism [1]. -
Data: Applying mechanical stress to these crystals disrupts the weak non-covalent interactions, causing a tunable fluorescence shift from green (514 nm) to red (644 nm) with quantum yields ranging from 11.3% to 25.3%[1].
Causality of isomer selection on crystal packing and mechanofluorochromic performance.
References
-
catena-Poly[[(3-methylpyridine)copper(I)] - μ-cyanido] PMC - NIH[Link]
-
3-Pyridylacetonitrile-ligated 11-vertex rhodathiaboranes: Synthesis, characterization, and X-ray crystal structure ResearchGate[Link]
-
Molecular structure controlled self-assembly of pyridine appended fluorophores: multi-stimuli fluorescence responses and fabricating rewritable/self-erasable fluorescent platforms RSC Publishing[Link]
-
A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties Indian Academy of Sciences[Link]
-
An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Der Pharma Chemica[Link]
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives MDPI[Link]
Sources
- 1. Molecular structure controlled self-assembly of pyridine appended fluorophores: multi-stimuli fluorescence responses and fabricating rewritable/self-e ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00736F [pubs.rsc.org]
- 2. catena-Poly[[(3-methylpyridine)copper(I)]-μ-cyanido-copper(I)-μ-cyanido] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-Cyano-3-Pyridineacetonitrile
[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79659, 4-Cyano-3-pyridineacetonitrile.[1] PubChem. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides (as CN). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
